Ammonium tetrachloroplatinate(II)
Description
Properties
IUPAC Name |
diazanium;tetrachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMNDWDOXTTBR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049216 | |
| Record name | Ammonium tetrachloroplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark ruby-red solid; Soluble in water; [Merck Index] Dark red odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Ammonium platinous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20234 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13820-41-2 | |
| Record name | Platinate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium tetrachloroplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium tetrachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM TETRACHLOROPLATINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NY20A9S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Synthesis of Ammonium Tetrachloroplatinate(II) from Hexachloroplatinic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) tetrachloroplatinate(II) ((NH₄)₂[PtCl₄]) from hexachloroplatinic acid (H₂[PtCl₆]). Ammonium tetrachloroplatinate(II) is a critical precursor in the production of platinum-based chemotherapy drugs, such as cisplatin, and serves as a starting material for various platinum catalysts and advanced materials.[1] This document details the well-established two-step synthetic process, which involves the initial precipitation of an ammonium hexachloroplatinate(IV) intermediate followed by its chemical reduction to the desired platinum(II) complex. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to assist researchers in the successful laboratory-scale preparation of this pivotal compound.
Introduction
Ammonium tetrachloroplatinate(II), a red crystalline solid, is a cornerstone of platinum coordination chemistry.[1] Its primary significance lies in its role as a key intermediate for synthesizing a wide array of platinum complexes, most notably the pioneering anticancer drug cisplatin, cis-[Pt(NH₃)₂Cl₂].[2][3] The synthesis route starting from hexachloroplatinic acid is a fundamental and widely practiced procedure in inorganic chemistry and is crucial for applications in medicinal chemistry, materials science for nanoparticle synthesis, and industrial catalysis.[1]
The standard synthesis is a robust, two-stage process:
-
Precipitation of a Platinum(IV) Intermediate: Hexachloroplatinic acid is treated with an ammonium salt to precipitate ammonium hexachloroplatinate(IV), leveraging its low solubility.[1][4][5]
-
Reduction to the Platinum(II) Complex: The isolated platinum(IV) salt is then reduced to the target ammonium tetrachloroplatinate(II).[1][6]
This guide provides detailed protocols for each stage, a summary of the chemical properties of the involved species, and graphical representations of the chemical pathway and experimental workflow.
Chemical Properties and Data
A clear understanding of the properties of the reactants, intermediates, and the final product is essential for a successful synthesis. The quantitative data for the key compounds are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| Hexachloroplatinic Acid | H₂[PtCl₆] | 409.81 | Reddish-brown, hygroscopic solid | Very soluble[7] |
| Ammonium Hexachloroplatinate(IV) | (NH₄)₂[PtCl₆] | 443.87 | Fine yellow solid | Poorly soluble, especially in the presence of NH₄Cl[4][5] |
| Ammonium Tetrachloroplatinate(II) | (NH₄)₂[PtCl₄] | 372.96 | Red crystals | Soluble[6][8] |
| Ammonium Oxalate (B1200264) (Reducing Agent) | (NH₄)₂C₂O₄ | 124.10 | White solid | Soluble |
| Table 1: Physical and chemical properties of key compounds. |
Synthesis Pathway and Workflow Visualization
The overall transformation and the step-by-step laboratory procedure are illustrated below using directed graphs to provide a clear conceptual and practical map of the synthesis.
Caption 1: The two-step chemical conversion from hexachloroplatinic acid to the final product.**
Caption 2: A step-by-step flowchart of the complete laboratory synthesis procedure.**
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Part 1: Synthesis of Ammonium Hexachloroplatinate(IV) Intermediate
Principle: This step relies on the principle of precipitation. Ammonium hexachloroplatinate(IV) is significantly less soluble in water than hexachloroplatinic acid, and its solubility is further decreased by the common ion effect in the presence of excess ammonium chloride.[4][5] This allows for its effective separation from the solution.
Methodology:
-
Preparation of Solutions: Prepare a concentrated aqueous solution of hexachloroplatinic acid (H₂[PtCl₆]). Separately, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Precipitation: To the stirred solution of hexachloroplatinic acid, slowly add the saturated ammonium chloride solution. A fine, bright yellow precipitate of ammonium hexachloroplatinate(IV) will form immediately.[1][4]
-
Completion of Precipitation: Continue adding the ammonium chloride solution until no further precipitation is observed. To ensure maximum yield, the mixture can be cooled in an ice bath for 30 minutes.
-
Isolation and Washing: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid several times with small portions of ice-cold water to remove any unreacted starting materials, followed by a wash with ethanol or acetone (B3395972) to facilitate drying.
-
Drying: Dry the isolated ammonium hexachloroplatinate(IV) in a desiccator or under vacuum at room temperature. The intermediate is a stable solid that can be stored or used directly in the next step.[9]
Part 2: Reduction to Ammonium Tetrachloroplatinate(II)
Principle: The platinum(IV) center in the intermediate is reduced to platinum(II). Ammonium oxalate serves as a convenient reducing agent, being oxidized to carbon dioxide in the process.[1][6] The overall reaction is: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂[6]
Methodology:
-
Reaction Setup: Suspend the dried ammonium hexachloroplatinate(IV) from Part 1 in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reducing Agent: Add a stoichiometric amount or a slight excess of ammonium oxalate monohydrate to the suspension.
-
Heating and Reaction: Gently heat the mixture to boiling. The yellow suspension will gradually dissolve as the reaction proceeds, and the solution will turn a deep red or reddish-brown color, characteristic of the tetrachloroplatinate(II) anion. The reaction is accompanied by the evolution of carbon dioxide gas.
-
Completion of Reaction: Continue heating for 1-2 hours or until the gas evolution ceases and the solution is clear and deeply colored.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the red product, ammonium tetrachloroplatinate(II).
-
Isolation and Washing: Collect the red crystals by vacuum filtration. Wash the product with a minimal amount of ice-cold water to remove soluble byproducts like ammonium chloride, followed by a wash with ethanol.
-
Drying: Dry the final product under vacuum to yield pure ammonium tetrachloroplatinate(II) as red crystals.[1]
Summary of Reaction Conditions
For clarity and reproducibility, the key parameters for each step of the synthesis are summarized in the table below.
| Parameter | Step 1: Precipitation | Step 2: Reduction |
| Primary Reagents | H₂[PtCl₆], NH₄Cl | (NH₄)₂[PtCl₆], (NH₄)₂C₂O₄ |
| Solvent | Water | Water |
| Temperature | Room Temperature (cooling improves yield) | Boiling / Reflux |
| Reaction Time | ~30-60 minutes | ~1-2 hours |
| Product Appearance | Fine yellow precipitate | Deep red solution, then red crystals |
| Isolation Method | Vacuum Filtration | Vacuum Filtration after crystallization |
| Table 2: Key experimental conditions for the synthesis. |
Conclusion
The conversion of hexachloroplatinic acid to ammonium tetrachloroplatinate(II) is a fundamental and reliable procedure in inorganic synthesis. By carefully controlling the precipitation of the ammonium hexachloroplatinate(IV) intermediate and its subsequent reduction with ammonium oxalate, researchers can obtain high-purity ammonium tetrachloroplatinate(II). This product serves as an indispensable starting material for the development of platinum-based pharmaceuticals and a variety of other high-value platinum compounds, underscoring the importance of mastering this synthetic route.
References
- 1. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium_hexachloroplatinate [chemeurope.com]
- 5. Ammonium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 6. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 7. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. strem.com [strem.com]
- 9. goldrefiningforum.com [goldrefiningforum.com]
An In-depth Technical Guide to Ammonium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetrachloroplatinate(II), with the chemical formula (NH₄)₂[PtCl₄], is an inorganic salt that serves as a critical precursor in the synthesis of a wide array of platinum(II) complexes. Its significance is particularly pronounced in the fields of catalysis and medicinal chemistry, where it is a key starting material for platinum-based catalysts and anticancer therapeutics, most notably cisplatin (B142131). This guide provides a comprehensive overview of the core physical and chemical properties of (NH₄)₂[PtCl₄], detailed experimental protocols for its characterization, and visual workflows for its key transformations.
Physical and Chemical Properties
Ammonium tetrachloroplatinate(II) is a dark ruby-red crystalline solid. The compound is comprised of ammonium cations (NH₄⁺) and square planar tetrachloroplatinate(II) anions ([PtCl₄]²⁻).
Quantitative Data Summary
The key physical and chemical properties of (NH₄)₂[PtCl₄] are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | (NH₄)₂[PtCl₄] or H₈Cl₄N₂Pt | |
| Molar Mass | 372.97 g/mol | |
| Appearance | Dark ruby-red or red crystalline solid/powder | |
| Density | 2.94 g/cm³ (at 20°C) | |
| Melting Point | 140 °C (Decomposes) |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Ethanol | Insoluble | |
| Dilute Hydrochloric Acid | Soluble | |
| Dilute Ethanol | Soluble |
Table 3: Crystallographic and Thermochemical Data
| Property | Value | Reference |
| Crystal System | Tetragonal | |
| Space Group | P4/mmm (No. 123) | |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -800.8 kJ/mol (at 298.15 K, solid) | |
| Molar Heat Capacity (Cp) | 238 J/(mol·K) (at 298.15 K, solid) |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of (NH₄)₂[PtCl₄].
Synthesis of Ammonium Tetrachloroplatinate(II)
The synthesis of (NH₄)₂[PtCl₄] typically involves the reduction of an ammonium hexachloroplatinate(IV) ((NH₄)₂[PtCl₆]) intermediate.
Protocol: Reduction of Ammonium Hexachloroplatinate(IV)
-
Starting Material Preparation: Begin with a solution of hexachloroplatinic acid (H₂PtCl₆).
-
Precipitation of Intermediate: Add a solution of an ammonium salt, such as ammonium chloride (NH₄Cl), to the hexachloroplatinic acid solution to precipitate ammonium hexachloroplatinate(IV).
-
Reduction Step: Synthesize diammonium tetrachloroplatinate(II) by the reduction of the ammonium hexachloroplatinate(IV) intermediate using a reducing agent like ammonium oxalate (B1200264) ((NH₄)₂C₂O₄). The reaction proceeds as follows: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂
-
Isolation and Purification: The resulting (NH₄)₂[PtCl₄] product is then isolated from the reaction mixture, typically through filtration, washed to remove impurities, and dried.
Characterization Methodologies
2.2.1 Single-Crystal X-ray Diffraction (XRD)
This technique is used to determine the precise arrangement of atoms within the crystal lattice, confirming the square planar geometry of the [PtCl₄]²⁻ anion and providing data on bond lengths and angles.
Methodology:
-
Crystal Growth: Grow single crystals of (NH₄)₂[PtCl₄] suitable for diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution of the compound.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected on an area detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to yield the final atomic coordinates and structural parameters.
2.2.2 Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition pathway of (NH₄)₂[PtCl₄]. It measures the change in mass of the sample as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the (NH₄)₂[PtCl₄] sample (typically 5-10 mg) into an inert crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
-
Thermal Program: Heat the sample according to a defined temperature program. A typical program would involve heating from room temperature to a final temperature (e.g., 500°C or higher) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to the decomposition events. The thermal decomposition of (NH₄)₂[PtCl₄] proceeds in stages, first involving the loss of ammonium chloride, followed by the loss of the remaining chlorine to yield platinum metal.
2.2.3 Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule, providing structural information and confirming the presence of the [PtCl₄]²⁻ and NH₄⁺ ions. The square planar [PtCl₄]²⁻ anion belongs to the D₄h point group.
Methodology:
-
Sample Preparation (FTIR): For solid-state analysis, the KBr pellet method is common. A small amount of the (NH₄)₂[PtCl₄] sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
FTIR Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range, by averaging multiple scans to improve the signal-to-noise ratio.
-
Sample Preparation (Raman): A small amount of the crystalline sample is placed directly into the sample holder of a Raman spectrometer.
-
Raman Data Acquisition: A laser is focused on the sample to excite the Raman scattering. The scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.
-
Spectral Analysis: The resulting IR and Raman spectra are analyzed to identify the characteristic vibrational frequencies corresponding to the Pt-Cl stretching and bending modes of the [PtCl₄]²⁻ anion and the N-H stretching and bending modes of the NH₄⁺ cation.
Key Applications and Reaction Pathways
(NH₄)₂[PtCl₄] is a cornerstone for the synthesis of platinum-based drugs. The most prominent application is in the production of cisplatin (cis-diamminedichloridoplatinum(II)), a potent anticancer agent.
Synthesis of Cisplatin (Dhara Method)
The Dhara synthesis is a widely adopted, multi-step method that reliably produces the cis isomer by leveraging the trans effect. The workflow, starting from the tetrachloroplatinate(II) anion, is outlined below.
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Ammonium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the crystal structure analysis of ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄]. A compound of interest in catalysis and as a precursor for platinum-based therapeutics, a thorough understanding of its solid-state structure is paramount. This document outlines the key crystallographic data, a detailed experimental protocol for its determination via single-crystal X-ray diffraction (XRD), and a visual representation of the experimental workflow.
Crystal Structure Data
The crystal structure of ammonium tetrachloroplatinate(II) has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the tetragonal system, characterized by a square planar geometry of the [PtCl₄]²⁻ anion. The platinum(II) center is coordinated by four chloride ions, and the ammonium cations are situated between these anionic complexes, stabilizing the crystal lattice through hydrogen bonding with the chloride ligands.[1]
Below is a summary of the key crystallographic data for ammonium tetrachloroplatinate(II).
| Parameter | Value |
| Chemical Formula | (NH₄)₂[PtCl₄] |
| Molar Mass | 372.97 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4/mmm |
| Lattice Parameters | a = b ≈ 7.5 Å, c ≈ 4.2 Å[1] |
| Coordination Geometry | Square Planar |
| Pt-Cl Bond Length | ~2.30 - 2.33 Å[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of ammonium tetrachloroplatinate(II) is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the essential steps involved in this analytical technique.
Crystal Synthesis and Selection
High-quality single crystals of ammonium tetrachloroplatinate(II) are a prerequisite for successful XRD analysis. A typical synthesis involves the reduction of ammonium hexachloroplatinate(IV) with a suitable reducing agent, such as ammonium oxalate. The resulting red crystals of (NH₄)₂[PtCl₄] are then carefully grown from an aqueous solution.
A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope for mounting.
Crystal Mounting
The selected crystal is mounted on a goniometer head, often using a cryoloop and a viscous oil to hold it in place. The goniometer allows for the precise rotation of the crystal in the X-ray beam, which is crucial for collecting a complete dataset.
Data Collection
The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo-Kα radiation), a goniometer, and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
The data collection process involves rotating the crystal through a series of angles while it is irradiated with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots. A complete dataset is collected by systematically rotating the crystal to cover all unique orientations.
Data Processing
The raw diffraction data is processed using specialized software. This step involves:
-
Indexing: Determining the unit cell parameters and crystal lattice orientation from the positions of the diffraction spots.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections to produce a final set of unique reflection data.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, platinum).
The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using parameters such as the R-factor.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of ammonium tetrachloroplatinate(II).
Caption: Experimental workflow for the crystal structure analysis of ammonium tetrachloroplatinate(II).
References
Solubility of Ammonium Tetrachloroplatinate(II) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a pivotal inorganic compound, serving as a key precursor in the synthesis of platinum-based therapeutics, most notably cisplatin (B142131) and its analogues. The solubility of this complex in various solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the solubility of ammonium tetrachloroplatinate(II) in organic solvents, supported by available data for analogous compounds, detailed experimental protocols for solubility determination, and a workflow for its application in the synthesis of cisplatin.
Physicochemical Properties
Ammonium tetrachloroplatinate(II) is a red, crystalline solid. It is known to be soluble in water but is generally considered insoluble in ethanol.[1][2][3][4] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its ionic nature and from data on analogous platinum(II) complexes.
Quantitative Solubility Data
Precise, peer-reviewed quantitative solubility data for ammonium tetrachloroplatinate(II) in common organic solvents such as methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) is scarce. However, data for the closely related potassium tetrachloroplatinate(II) (K₂[PtCl₄]) provides valuable insights into the expected solubility behavior in these solvents. The presence of the ammonium cation in (NH₄)₂[PtCl₄] may lead to slight differences in solubility due to variations in lattice energy and solvation, but the general trends are expected to be similar.
Table 1: Solubility of Potassium Tetrachloroplatinate(II) in Various Solvents
| Solvent | Chemical Formula | Type | Solubility of K₂[PtCl₄] | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Sparingly soluble | Not Specified |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified |
| Water/Isopropanol (1:0.7) | - | Mixture | Soluble | Not Specified |
| Acetonitrile | C₂H₃N | Polar Aprotic | Potentially soluble | Not Specified |
Data compiled from qualitative reports. Quantitative values are not specified in the cited literature.
The solubility of K₂[PtCl₄] in DMSO is reported to be enhanced by the addition of methanol, suggesting that solvent mixtures can be effectively used to modulate solubility.[5]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for ammonium tetrachloroplatinate(II) in a specific solvent system, direct experimental determination is recommended. The following are detailed methodologies for two common and reliable techniques.
Gravimetric Method
This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.
Protocol:
-
Sample Preparation: Add an excess amount of ammonium tetrachloroplatinate(II) to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.
-
Separation: Carefully filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solid. A syringe filter can be effective for small volumes.
-
Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the complex) until a constant weight of the residue is achieved.
-
Calculation: The solubility is calculated as the mass of the dried residue per volume of the solvent used.
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility via the gravimetric method.
UV-Visible Spectroscopy Method
This method is suitable for compounds that absorb light in the UV-Vis range and offers higher throughput than the gravimetric method.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ammonium tetrachloroplatinate(II) of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Measurement: After filtration, dilute a precise volume of the saturated filtrate with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Calculation: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.
Caption: A common synthetic route to cisplatin from (NH₄)₂[PtCl₄].
Conclusion
While quantitative solubility data for ammonium tetrachloroplatinate(II) in organic solvents is not widely published, its qualitative behavior can be inferred from its ionic character and by comparison with analogous platinum salts. For applications requiring precise solubility values, the experimental protocols provided offer robust methods for their determination. The solubility of this key precursor is a critical factor in the successful synthesis of platinum-based drugs, underscoring the importance of understanding its behavior in various solvent systems for researchers in drug development and materials science.
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition of Ammonium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) tetrachloroplatinate(II), ((NH₄)₂[PtCl₄]). The document details the decomposition pathway, presents quantitative data from thermogravimetric analysis, outlines relevant experimental protocols, and visualizes the core processes. This information is critical for applications in catalyst synthesis, nanomaterial fabrication, and understanding the stability of platinum-containing compounds.
Introduction
Ammonium tetrachloroplatinate(II) is a key precursor in the synthesis of platinum-based materials. Its thermal decomposition is a widely utilized method for producing metallic platinum, particularly in the form of nanoparticles with controlled size and morphology. Understanding the precise mechanism, intermediate products, and temperature-dependent mass loss is essential for optimizing these synthetic processes and ensuring the desired material properties.
The thermal decomposition of ammonium tetrachloroplatinate(II) is a multi-stage process involving the sequential loss of volatile components, ultimately yielding pure platinum metal. The primary techniques used to investigate this process are thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature, and differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which detect exothermic and endothermic transitions.
Decomposition Pathway and Mechanism
The thermal decomposition of ammonium tetrachloroplatinate(II) in an inert atmosphere generally proceeds through a two-stage mechanism. The initial stage involves the loss of ammonium chloride (NH₄Cl), followed by a second stage where the remaining platinum-containing intermediate decomposes to metallic platinum with the release of chlorine gas (Cl₂).
The proposed overall reaction is:
(NH₄)₂[PtCl₄]₍s₎ → Pt₍s₎ + 2NH₄Cl₍g₎ + Cl₂₍g₎
However, studies on analogous platinum compounds and related experimental observations suggest a more detailed, stepwise process. An internal redox reaction between the platinum(II) center and the ammonium ligands is a critical aspect of the decomposition.
The following diagram illustrates the proposed logical workflow for the thermal decomposition process:
Quantitative Data
The following table summarizes the key temperature ranges and corresponding mass losses observed during the thermal decomposition of ammonium tetrachloroplatinate(II), based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data reported in the literature.[1] Theoretical mass loss is calculated based on the stoichiometry of the proposed decomposition reactions.
| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Stage 1 | ~250 - 350 | 2NH₄Cl | 28.70% | Varies with experimental conditions |
| Stage 2 | ~350 - 400 | Cl₂ | 19.02% | Varies with experimental conditions |
| Total | ~250 - 400 | 2NH₄Cl + Cl₂ | 47.72% | ~48% |
Note: Observed mass loss can vary depending on factors such as heating rate, atmosphere, and sample purity.
Experimental Protocols
The investigation of the thermal decomposition of ammonium tetrachloroplatinate(II) typically employs thermogravimetric analysis coupled with differential thermal analysis (TGA/DTA). The following is a representative experimental protocol.
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
Objective: To determine the temperature-dependent mass loss and thermal events of ammonium tetrachloroplatinate(II).
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.
Experimental Parameters:
-
Sample Mass: 5-10 mg of (NH₄)₂[PtCl₄]
-
Crucible: Alumina or platinum crucible
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon)
-
Flow Rate: 50-100 mL/min
-
Heating Rate: A constant rate of 10 °C/min is standard.
-
Temperature Range: Ambient to 800 °C.
Procedure:
-
The TGA/DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
An empty crucible is tared to establish a baseline.
-
A precisely weighed sample of (NH₄)₂[PtCl₄] is placed in the crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with the inert gas for a sufficient time to ensure an oxygen-free environment.
-
The heating program is initiated, and the mass of the sample and the differential thermal signal are recorded as a function of temperature.
-
The resulting TGA and DTA curves are analyzed to identify decomposition temperatures, mass loss percentages, and the nature of thermal events (endothermic or exothermic).
The following diagram illustrates a typical experimental workflow for TGA/DTA analysis:
Proposed Detailed Decomposition Pathway
Based on the available literature, a more detailed, stepwise decomposition pathway can be proposed. This pathway involves the formation of intermediate platinum compounds.
The following diagram illustrates the proposed signaling pathway for the thermal decomposition:
Conclusion
The thermal decomposition of ammonium tetrachloroplatinate(II) is a well-defined, multi-stage process that can be effectively monitored and quantified using thermoanalytical techniques. The primary decomposition pathway involves the sequential loss of ammonium chloride and chlorine gas, yielding metallic platinum. A thorough understanding of the temperature ranges and mass losses associated with each stage is crucial for the controlled synthesis of platinum-based materials. The experimental protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this important platinum precursor.
References
Spectroscopic characterization of ammonium tetrachloroplatinate(II)
An In-depth Technical Guide to the Spectroscopic Characterization of Ammonium (B1175870) Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]. This inorganic compound is a crucial precursor in the synthesis of platinum-based catalysts and various platinum-containing drugs. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development.
Introduction
Ammonium tetrachloroplatinate(II) is a red crystalline solid that is soluble in water. It consists of two ammonium cations (NH₄⁺) and a square planar tetrachloroplatinate(II) anion ([PtCl₄]²⁻). The square planar geometry of the anion is a consequence of the d⁸ electron configuration of the platinum(II) center. The spectroscopic characterization of this compound provides valuable insights into its bonding, structure, and purity, which are critical for its use in various applications, including catalysis and medicinal chemistry.
Synthesis of Ammonium Tetrachloroplatinate(II)
A common and reliable method for the synthesis of ammonium tetrachloroplatinate(II) involves the reduction of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], with a suitable reducing agent such as ammonium oxalate. The reaction proceeds as follows:
(NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂
This process yields the desired red crystalline product, which can be further purified by recrystallization.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the complete characterization of ammonium tetrachloroplatinate(II). This guide covers Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of the constituent ions, providing information about the functional groups and the overall structure.
Experimental Protocols
-
FTIR Spectroscopy: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: A crystalline sample is placed in a capillary tube and irradiated with a monochromatic laser source (e.g., an argon ion laser operating at 488.0 nm). The scattered light is collected and analyzed by a Raman spectrometer.
Data Presentation
Table 1: Expected Vibrational Frequencies for Ammonium Tetrachloroplatinate(II)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Assignment |
| N-H Stretch | ~3200 - 3000 | IR, Raman | ν(N-H) of NH₄⁺ |
| N-H Bend | ~1400 | IR, Raman | δ(N-H) of NH₄⁺ |
| Pt-Cl Stretch | ~330 - 300 | IR, Raman | ν(Pt-Cl) of [PtCl₄]²⁻ |
| Cl-Pt-Cl Bend | < 200 | Raman | δ(Cl-Pt-Cl) of [PtCl₄]²⁻ |
Note: The exact peak positions can vary slightly due to solid-state effects and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the platinum(II) center.
Experimental Protocol
A solution of ammonium tetrachloroplatinate(II) of known concentration is prepared in a suitable solvent (e.g., 0.1 M HCl to suppress hydrolysis). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm.
Data Presentation
The electronic spectrum of the [PtCl₄]²⁻ anion is well-characterized. The data presented below is based on studies of the closely related potassium tetrachloroplatinate(II), K₂[PtCl₄], which contains the same chromophore.[1]
Table 2: UV-Visible Absorption Data for the [PtCl₄]²⁻ Anion
| Wavenumber (cm⁻¹) | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment (d-d transitions) |
| ~23,700 | ~422 | ~50 | ¹A₁g → ¹A₂g |
| ~28,000 | ~357 | ~60 | ¹A₁g → ¹B₁g |
| ~30,500 | ~328 | ~100 | ¹A₁g → ¹E₁g |
Note: The absorption bands are relatively weak as d-d transitions in centrosymmetric complexes are Laporte-forbidden.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying the electronic environment of the platinum nucleus.
Experimental Protocol
A solution of ammonium tetrachloroplatinate(II) is prepared in a suitable deuterated solvent (e.g., D₂O). The ¹⁹⁵Pt NMR spectrum is acquired on a high-field NMR spectrometer. Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O is commonly used as an external reference (δ = 0 ppm).[2]
Data Presentation
The chemical shift of ¹⁹⁵Pt is highly sensitive to the ligands coordinated to the platinum center.
Table 3: ¹⁹⁵Pt NMR Data for Ammonium Tetrachloroplatinate(II)
| Nucleus | Chemical Shift (δ) (ppm) | Reference |
| ¹⁹⁵Pt | ~ -1620 | Na₂[PtCl₆] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing.
Experimental Protocol
A suitable single crystal of ammonium tetrachloroplatinate(II) is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the crystal structure. For powder X-ray diffraction (PXRD), a finely ground sample is used to obtain a diffraction pattern that is characteristic of the crystalline phases present.
Data Presentation
Table 4: Crystallographic Data for Ammonium Tetrachloroplatinate(II)
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4/mmm |
| Lattice Parameter (a) | ~7.5 Å |
| Lattice Parameter (c) | ~4.2 Å |
| Pt-Cl Bond Length | ~2.30 - 2.33 Å |
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of ammonium tetrachloroplatinate(II).
Caption: Experimental workflow for the spectroscopic characterization.
Conclusion
The combination of vibrational, electronic, and nuclear magnetic resonance spectroscopies, along with X-ray crystallography, provides a complete and unambiguous characterization of ammonium tetrachloroplatinate(II). The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important platinum compound, enabling them to ensure its quality and understand its properties for various applications.
References
An In-depth Technical Guide to the Molecular Geometry of the Tetrachloroplatinate(II) Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a cornerstone of platinum coordination chemistry and a critical precursor in the synthesis of numerous platinum-containing compounds, including vital anticancer agents like cisplatin. A thorough understanding of its molecular geometry is fundamental to comprehending its reactivity, spectroscopic properties, and role in various chemical transformations. This guide provides a comprehensive overview of the molecular structure of the [PtCl₄]²⁻ anion, detailing its square planar geometry, the theoretical principles that govern it, and the experimental evidence that substantiates it.
Molecular Geometry and Bonding
The tetrachloroplatinate(II) anion exhibits a square planar molecular geometry. In this arrangement, the central platinum(II) ion is surrounded by four chloride ligands at the corners of a square, with all five atoms lying in the same plane.
Valence Shell Electron Pair Repulsion (VSEPR) Theory
A simplistic application of VSEPR theory to [PtCl₄]²⁻, considering four bonding pairs and no lone pairs on the central platinum atom, might erroneously predict a tetrahedral geometry. However, VSEPR theory has limitations, particularly for transition metal complexes where the influence of d-electrons is significant.
Crystal Field Theory and d-Orbital Splitting
A more accurate description of the bonding and geometry of [PtCl₄]²⁻ is provided by Crystal Field Theory (CFT). The platinum(II) ion has a d⁸ electron configuration. In a square planar ligand field, the degeneracy of the five d-orbitals is lifted in a characteristic pattern. The dₓ²-y² orbital, which points directly at the four chloride ligands along the x and y axes, is significantly destabilized. The remaining d-orbitals are stabilized to varying degrees.
The large energy gap between the dₓ²-y² orbital and the next highest occupied d-orbital strongly favors a low-spin configuration where the eight d-electrons are paired in the lower energy orbitals. This arrangement results in a substantial crystal field stabilization energy (CFSE) that outweighs the energy cost of electron pairing and favors the square planar geometry over a tetrahedral arrangement.
The Genesis of a Platinum Salt: A Technical History of Ammonium Tetrachloroplatinate(II)
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and history of ammonium (B1175870) tetrachloroplatinate(II), a pivotal compound in the development of coordination chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the original synthesis by William Christopher Zeise and contrasts it with modern preparative methods. The content herein is structured to provide clear, actionable insights, including detailed experimental protocols, comparative data, and visualizations of key chemical processes.
Introduction: A Salt of Historical Significance
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], holds a significant place in the annals of chemistry. Its story is intrinsically linked with the pioneering work of the Danish chemist William Christopher Zeise in the early 19th century and the contemporaneous discovery of Magnus's green salt. Zeise's investigations into the reactivity of platinum chlorides with ethanol (B145695) led to the synthesis of what he termed "inflammable platinum ammonium salt," a compound that would later be identified as ammonium tetrachloroplatinate(II).[1][2] This discovery was a crucial step in understanding the nature of metal-ligand bonding and laid the groundwork for the field of organometallic chemistry.[3][4][5]
This guide will first delve into the historical context of its discovery, followed by a detailed examination of both the historical and contemporary synthesis methodologies. Quantitative data is presented in tabular format for ease of comparison, and key chemical pathways are illustrated using Graphviz diagrams.
The Historical Context: Zeise's Pioneering Work
In 1830, William Christopher Zeise published his seminal work, "De chlorido platinae et alcohole vini sese invicem permutantibus nec non de novis substantiis inde oriundis" (On the mutual exchange between platinum chloride and wine alcohol and on the new substances originating therefrom).[1][2] In this publication, he described the reaction of platinum(IV) chloride with ethanol, which, upon the addition of potassium chloride, yielded yellow crystals of what is now famously known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O.[1][2]
Crucially, Zeise also reported the formation of an analogous ammonium salt, which he described as an "inflammable platinum ammonium salt."[1][2] This is the first known synthesis of ammonium tetrachloroplatinate(II). His work was foundational, demonstrating the ability of platinum to form stable complexes with organic molecules and simple inorganic salts, a concept that was not well understood at the time.
Experimental Protocols
This section provides detailed experimental protocols for both the historical synthesis as inferred from Zeise's work and a standard modern laboratory preparation.
Historical Synthesis (Inferred from Zeise's 1830 Publication)
Objective: To replicate the 19th-century synthesis of ammonium tetrachloroplatinate(II).
Materials:
-
Platinum(IV) chloride (PtCl₄)
-
Ethanol (alcohole vini)
-
Ammonium chloride (NH₄Cl)
-
Water
Procedure:
-
A solution of platinum(IV) chloride is prepared by dissolving it in ethanol. The mixture is then heated, likely to a gentle boil.
-
The solution is concentrated by evaporation, a common practice in 19th-century chemistry to increase the yield of precipitated products.
-
A solution of ammonium chloride in water is then added to the concentrated platinum-ethanol solution.
-
Upon addition, a precipitate of "inflammable platinum ammonium salt" (ammonium tetrachloroplatinate(II)) is formed.
-
The resulting solid is collected, likely by decantation or filtration through linen or paper, and then dried.
Quantitative Data (Historical): Historical records of quantitative data such as yield and purity for this specific synthesis are scarce. The focus of early 19th-century chemistry was more on the isolation and characterization of new substances rather than the optimization of reaction yields.
Modern Synthesis: Reduction of Ammonium Hexachloroplatinate(IV)
The contemporary standard for producing ammonium tetrachloroplatinate(II) involves the reduction of the corresponding platinum(IV) salt. This method is reliable and provides a high-purity product.
Objective: To synthesize high-purity ammonium tetrachloroplatinate(II) for research and development applications.
Materials:
-
Ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆]
-
Ammonium oxalate, (NH₄)₂C₂O₄
-
Distilled water
Reaction: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2CO₂ + 2NH₄Cl
Procedure:
-
An aqueous solution of ammonium hexachloroplatinate(IV) is prepared by dissolving the salt in distilled water.
-
A stoichiometric amount of ammonium oxalate, also dissolved in distilled water, is added to the platinum(IV) solution.
-
The reaction mixture is heated gently to facilitate the reduction of Pt(IV) to Pt(II). The evolution of carbon dioxide gas will be observed.
-
The solution is then allowed to cool, during which red-brown crystals of ammonium tetrachloroplatinate(II) will precipitate.
-
The crystals are collected by suction filtration, washed with a small amount of cold water, and then dried in a desiccator.
Data Presentation
The following tables summarize the key quantitative data for ammonium tetrachloroplatinate(II).
| Property | Value |
| Molecular Formula | (NH₄)₂[PtCl₄] |
| Molar Mass | 372.97 g/mol |
| Appearance | Red-brown crystalline solid |
| Melting Point | 140-150 °C (decomposes) |
| Density | 2.936 g/cm³ at 25 °C |
| Solubility in Water | Soluble |
| Solubility in Ethanol | Insoluble |
Table 1: Physical and Chemical Properties of Ammonium Tetrachloroplatinate(II)
| Parameter | Historical Synthesis (Zeise) | Modern Synthesis (Reduction) |
| Starting Material | Platinum(IV) chloride | Ammonium hexachloroplatinate(IV) |
| Key Reagent | Ethanol, Ammonium chloride | Ammonium oxalate |
| Purity | Likely contained impurities | High purity (>98%) |
| Yield | Not documented | Typically high (>90%) |
Table 2: Comparison of Historical and Modern Synthesis Methods
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and historical timeline.
Caption: Comparative synthesis pathways for ammonium tetrachloroplatinate(II).
Caption: A timeline of the discovery and application of ammonium tetrachloroplatinate(II).
Conclusion
The discovery of ammonium tetrachloroplatinate(II) by William Christopher Zeise was a landmark event that contributed significantly to the nascent field of coordination chemistry. While his original methods were qualitative by modern standards, they opened the door to a new understanding of chemical bonding. Today, the synthesis of this important platinum salt is a well-established, high-yield process, providing a crucial precursor for the development of catalysts and therapeutic agents. This guide has provided a comprehensive overview of the history, synthesis, and key properties of ammonium tetrachloroplatinate(II), offering valuable insights for professionals in the chemical sciences.
References
A Comprehensive Technical Guide to the Health and Safety Handling of Ammonium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential health and safety information for handling ammonium (B1175870) tetrachloroplatinate(II), a compound frequently utilized in chemical synthesis and research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
Ammonium tetrachloroplatinate(II) is a hazardous substance that presents multiple health risks. It is classified as toxic if swallowed, causes skin irritation and serious eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3][4]
GHS Hazard Statements:
-
H315: Causes skin irritation[3]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling.
| Property | Value |
| CAS Number | 13820-41-2[1][2][5] |
| EC Number | 237-499-1[1][2] |
| Molecular Formula | (NH₄)₂PtCl₄[6] |
| Molecular Weight | 372.97 g/mol |
| Appearance | Dark ruby-red solid[3] |
| Melting Point | 140 °C (decomposes)[6] |
| Density | 2.936 g/mL at 25 °C[6] |
| Solubility | Soluble in water[3] |
Exposure Controls and Personal Protection
Strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when working with ammonium tetrachloroplatinate(II).
Occupational Exposure Limits
| Parameter | Value |
| Permissible Exposure Limit (PEL) | 0.002 mg/m³ (as Pt soluble salts)[3] |
| Threshold Limit Value (TLV) | 0.002 mg/m³ (as Pt soluble salts)[3] |
| Immediately Dangerous to Life or Health (IDLH) | 4.0 mg/m³ (as Pt soluble salts)[3] |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[2] Wear impervious, flame-resistant clothing and closed-toe shoes.[7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type P2 (EN 143) filter cartridge.[5][6][7] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, prompt and appropriate action is vital.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor.[1][4][5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][4] |
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area.[5]
-
Containment: Cover drains to prevent entry into the sewer system.[2]
-
Clean-up: Carefully take up the spilled material mechanically, avoiding dust generation.[2] Place in a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the affected area thoroughly.
Firefighting Measures
-
Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[2][4]
-
Hazards: Non-combustible.[2][4] Hazardous decomposition products include nitrogen oxides, hydrogen chloride, and platinum oxides.[2][4][5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5]
Toxicity Data
| Test | Result |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] |
| LD50 (Intraperitoneal, mouse) | 60 mg/kg[3] |
Disposal Considerations
Dispose of ammonium tetrachloroplatinate(II) and its containers as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[2]
Visualized Workflows
Safety and Handling Protocol Flowchart
Caption: Logical flow of safety and handling procedures.
General Laboratory Workflow
Caption: A typical, safe laboratory workflow.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Ammonium tetrachloroplatinate(II) 99 13820-41-2 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
The Pivotal Role of Ammonium Tetrachloroplatinate(II) in Platinum Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a cornerstone precursor in the vast landscape of platinum chemistry. Its utility stems from its reactivity and its role as a gateway to a diverse array of platinum(II) and platinum(IV) complexes, catalytically active materials, and advanced nanomaterials. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of ammonium tetrachloroplatinate(II), with a focus on its role in the development of catalysts and anticancer therapeutics.
Physicochemical Properties and Synthesis
Ammonium tetrachloroplatinate(II) is a red to brown crystalline solid with notable solubility in water.[1] Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Ammonium Tetrachloroplatinate(II)
| Property | Value |
| Chemical Formula | (NH₄)₂[PtCl₄] |
| Molecular Weight | 372.97 g/mol [1] |
| Appearance | Light brown powder or crystalline solid[1] |
| Melting Point | 140°C (with decomposition)[1] |
| Solubility | Soluble in water, dilute hydrochloric acid, and dilute ethanol; limited solubility in anhydrous ethanol[1] |
| Platinum Content | ≥52.3%[1][2] |
| Purity | ≥97%[1] |
The traditional synthesis of ammonium tetrachloroplatinate(II) involves a two-step process starting from platinum metal. The metal is first dissolved in aqua regia to form hexachloroplatinic acid (H₂[PtCl₆]). This is followed by the addition of an ammonium salt, typically ammonium chloride (NH₄Cl), to precipitate ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆].[3] The subsequent reduction of the Pt(IV) complex to the Pt(II) state yields ammonium tetrachloroplatinate(II).[3]
Precursor to Homogeneous and Heterogeneous Catalysts
Ammonium tetrachloroplatinate(II) is a vital starting material for the synthesis of a wide range of platinum-based catalysts, which are crucial in various industrial chemical transformations.[4]
Synthesis of Platinum on Carbon (Pt/C) Catalysts
Platinum supported on carbon is a benchmark catalyst for various electrochemical reactions, particularly in fuel cells. The synthesis of Pt/C catalysts from ammonium tetrachloroplatinate(II) typically involves the impregnation of a high-surface-area carbon support with an aqueous solution of the platinum salt, followed by a reduction step.
Experimental Protocol: Synthesis of Pt/C Electrocatalyst via Microwave-Assisted Polyol Method
This protocol is adapted from a method for synthesizing Pt/C electrocatalysts from a platinum precursor.[5][6]
-
Preparation of Precursor Slurry:
-
In a 35 mL glass reaction vessel, combine 25 mg of ammonium hexachloroplatinate ((NH₄)₂PtCl₆) and 44 mg of Vulcan XC-72 carbon black.
-
Add 11.2 mL of a 1:1 (v/v) mixture of ethylene (B1197577) glycol and deionized water.
-
Ultrasonicate the mixture for 60 seconds to ensure a homogeneous dispersion. This should result in a platinum concentration of approximately 5 mM.[5]
-
-
Microwave-Assisted Reduction:
-
Transfer the vessel to a microwave synthesizer equipped with a magnetic stirrer.
-
Heat the mixture to 140°C and maintain this temperature for 150 seconds under closed-vessel conditions.[6]
-
-
Isolation and Purification:
-
Allow the vessel to cool to room temperature.
-
Separate the Pt/C catalyst from the dispersion by centrifugation.
-
Wash the solid product three times with deionized water.
-
Dry the final Pt/C catalyst at 80°C in air for approximately 2 hours.[5]
-
Table 2: Quantitative Data for Pt/C Catalyst Synthesis
| Parameter | Value | Reference |
| Pt Precursor Concentration | 5 mM | [5] |
| Pt/C Ratio (w/w) | 1:4 | [5] |
| Microwave Reaction Temperature | 140°C | [6] |
| Microwave Reaction Time | 150 s | [6] |
| Resulting Pt Nanoparticle Size | ~3 nm | [7] |
| Pt Loading | 40-60% | [8] |
The performance of these catalysts in applications like the oxygen reduction reaction (ORR) in fuel cells is critically dependent on the size, dispersion, and surface properties of the platinum nanoparticles.[9]
Diagram 1: Workflow for Pt/C Catalyst Synthesis
Caption: Workflow for the synthesis of a Pt/C catalyst.
Precursor in the Synthesis of Platinum-Based Anticancer Drugs
Ammonium tetrachloroplatinate(II) and its potassium analogue, K₂[PtCl₄], are fundamental starting materials for the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131) (cis-diamminedichloroplatinum(II)).
Synthesis of Cisplatin
The synthesis of cisplatin from a tetrachloroplatinate(II) salt is a classic example of exploiting the trans effect in inorganic chemistry to achieve stereochemical control. Several methods exist, with Dhara's method being one of the most widely used for producing isomerically pure cisplatin.[10]
Experimental Protocol: Synthesis of Cisplatin (Modification of Dhara's Method)
This protocol is a multi-step synthesis that starts from potassium tetrachloroplatinate(II).[10][11]
-
Formation of the Tetraiodo Intermediate:
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.
-
Add a sufficient amount of potassium iodide (KI) to the solution to convert K₂[PtCl₄] to potassium tetraiodoplatinate(II) (K₂[PtI₄]).[11]
-
-
Ammoniation:
-
To the solution of K₂[PtI₄], add aqueous ammonia (B1221849) (NH₃). This will result in the precipitation of a yellow solid, cis-[Pt(NH₃)₂I₂].[11]
-
Filter and dry the yellow precipitate.
-
-
Conversion to the Diaqua Complex:
-
Treat the cis-[Pt(NH₃)₂I₂] solid with an aqueous solution of silver nitrate (B79036) (AgNO₃). This will precipitate silver iodide (AgI) and form the soluble cis-[Pt(H₂O)₂(NH₃)₂]²⁺ complex.[11]
-
-
Formation of Cisplatin:
-
Filter the mixture to remove the AgI precipitate.
-
Treat the filtrate containing the diaqua complex with potassium chloride (KCl) to precipitate cis-[PtCl₂(NH₃)₂] (cisplatin) as a yellow solid.[11]
-
Table 3: Quantitative Data for Cisplatin Synthesis
| Parameter | Value | Reference |
| Starting Material | K₂[PtCl₄] | [10] |
| Yield (Microwave-assisted) | 47% | [1] |
| K₂PtCl₄ : NH₄OAc : KCl Molar Ratio (Microwave) | 1 : 4 : 2 | [1] |
| Microwave Reaction Temperature | 100°C | [1] |
| Synthesis and Purification Time (Microwave) | ~80 min | [1] |
The trans effect of the iodide ligand, which is stronger than that of the chloride ligand, is crucial in this synthesis to direct the incoming ammonia ligands to a cis position, thus avoiding the formation of the inactive trans isomer.[10]
Diagram 2: Signaling Pathway for Cisplatin Synthesis
Caption: Reaction pathway for the synthesis of cisplatin.
Precursor for the Synthesis of Platinum Nanoparticles
Ammonium tetrachloroplatinate(II) is a common precursor for the synthesis of platinum nanoparticles (PtNPs), which have diverse applications in catalysis, electronics, and biomedicine.[12] The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters such as the reducing agent, stabilizing agent, temperature, and pH.[12][13]
Synthesis of Monodisperse Platinum Nanoparticles
The synthesis of monodisperse PtNPs often involves the reduction of a platinum salt in the presence of a stabilizing agent to prevent agglomeration.
Experimental Protocol: Synthesis of Citrate-Stabilized Platinum Nanoparticles
This protocol is a general method for producing monodisperse PtNPs.
-
Preparation of Platinum Seed Solution:
-
Add 2.16 mL of 5 mM H₂PtCl₆ (a common alternative to (NH₄)₂[PtCl₄]) to 27.84 mL of deionized water in a flask placed in an 80°C water bath.[2]
-
-
Reduction and Stabilization:
-
While stirring, add a solution of sodium citrate (B86180) and tannic acid to the heated platinum salt solution. The color of the solution will change, indicating the formation of PtNPs.
-
The size of the nanoparticles can be controlled by varying the ratio of the platinum precursor to the stabilizing agents and by adjusting the reaction time and temperature.[2]
-
Table 4: Characterization of Platinum Nanoparticles
| Parameter | Method | Typical Values | Reference |
| Size | Transmission Electron Microscopy (TEM) | 2 - 70 nm | [2][14] |
| Morphology | TEM, Scanning Electron Microscopy (SEM) | Spherical, cubic, tetrapods | [12] |
| Crystalline Structure | X-ray Diffraction (XRD) | Face-centered cubic (fcc) | [12][15] |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | ~215-263 nm | [16] |
Diagram 3: Logical Relationship in Nanoparticle Synthesis
Caption: Factors influencing platinum nanoparticle properties.
Conclusion
Ammonium tetrachloroplatinate(II) is a versatile and indispensable precursor in modern platinum chemistry. Its accessibility and reactivity make it a crucial starting point for the synthesis of high-value platinum compounds and materials. From life-saving anticancer drugs like cisplatin to highly efficient catalysts for energy applications and precisely engineered nanoparticles for advanced technologies, the influence of ammonium tetrachloroplatinate(II) is profound and continues to be a focal point of research and development. The ability to control the synthesis of these downstream products with high purity and desired properties underscores the fundamental importance of understanding the chemistry of this pivotal platinum precursor.
References
- 1. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. New Approach to Synthesizing Cathode PtCo/C Catalysts for Low-Temperature Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103372429B - Preparation method of Pt/C (platinum/carbon) catalyst for fuel cell - Google Patents [patents.google.com]
- 9. hydrogen.energy.gov [hydrogen.energy.gov]
- 10. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved Multi-Step Synthesis of an Anti-Tumor Agent: | Chegg.com [chegg.com]
- 12. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-selective synthesis of monodisperse nanoparticles and 3D dendritic nanoclusters of CTAB-stabilized platinum for electrocatalytic O2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vicas.org [vicas.org]
- 16. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Platinum Nanoparticles Using Ammonium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of platinum nanoparticles (PtNPs) utilizing ammonium (B1175870) tetrachloroplatinate(II) as the precursor. This document is intended to guide researchers in the controlled synthesis of PtNPs for various applications, including catalysis and nanomedicine.
Introduction
Platinum nanoparticles are of significant interest due to their unique catalytic, electronic, and optical properties. Their applications span a wide range of fields, from industrial catalysis to advanced medical therapies. The synthesis of PtNPs with controlled size, shape, and surface chemistry is crucial for optimizing their performance in these applications. Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄) is a common and effective precursor for the synthesis of PtNPs. This document outlines several common synthesis methodologies, presents key characterization data, and discusses applications in catalysis and cancer therapy.
Data Presentation
The following tables summarize the influence of various synthesis parameters on the characteristics of platinum nanoparticles when using a platinum salt precursor. While specific data for ammonium tetrachloroplatinate(II) is often embedded in broader studies, the trends are generally applicable.
Table 1: Influence of Reducing Agent on Platinum Nanoparticle Size
| Reducing Agent | Precursor System (Typical) | Resulting Particle Size (nm) | Reference |
| Sodium Borohydride (B1222165) | H₂PtCl₆ in H₂O | 2 - 5 | [1] |
| Ascorbic Acid | K₂PtCl₄ in H₂O | 10 - 30 | [2] |
| Ethylene (B1197577) Glycol | H₂PtCl₆ in Ethylene Glycol | 5 - 12 | [3] |
| Hydrogen Gas | H₂PtCl₆ in H₂O | 2 - 6 | [1] |
Table 2: Effect of Capping Agent on Platinum Nanoparticle Properties
| Capping Agent | Nanoparticle Characteristic |
| Polyvinylpyrrolidone (PVP) | Prevents aggregation, controls particle size and shape. |
| Sodium Citrate | Provides electrostatic stabilization, influences size. |
| Oleylamine/Oleic Acid | Used in organic solvents, controls shape (e.g., cubes). |
| Thiol-containing Ligands | Strong binding to Pt surface, provides high stability. |
Table 3: Catalytic Activity of Platinum Nanoparticles in Hydrogen Generation
| Catalyst | Reaction Condition | Hydrogen Generation Rate (mL/min/mg of Pt) | Reference |
| PtNPs from H₂PtCl₆ and NaBH₄ | Hydrolysis of NaBH₄ at Room Temperature | ~1.3 | [4] |
| PtNPs on Carbon Support | Hydrolysis of NaBH₄ at Room Temperature | Varies with support and Pt loading |
Experimental Protocols
The following are detailed protocols for the synthesis of platinum nanoparticles using ammonium tetrachloroplatinate(II) as the precursor.
Protocol 1: Chemical Reduction with Sodium Borohydride
This method is a rapid and straightforward approach for producing small, relatively monodisperse PtNPs.
Materials:
-
Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄)
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP) (MW ~40,000)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Solution: Prepare a 1 mM aqueous solution of ammonium tetrachloroplatinate(II).
-
Capping Agent Solution: Prepare a 1% (w/v) aqueous solution of PVP.
-
Reaction Mixture: In a flask, combine 10 mL of the ammonium tetrachloroplatinate(II) solution with 10 mL of the PVP solution. Stir vigorously on a magnetic stirrer for 30 minutes.
-
Reducing Agent Solution: Freshly prepare a 10 mM aqueous solution of sodium borohydride in an ice bath.
-
Reduction: While stirring the precursor-capping agent mixture, add the sodium borohydride solution dropwise. A color change to dark brown or black indicates the formation of PtNPs.
-
Reaction Completion: Continue stirring for 2 hours at room temperature to ensure the complete reduction of the platinum ions.
-
Purification: Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the PtNPs. Discard the supernatant, and resuspend the nanoparticles in deionized water. Repeat the centrifugation and washing step twice more with deionized water and once with ethanol.
-
Storage: Resuspend the purified PtNPs in ethanol or deionized water for storage.
Protocol 2: Polyol Synthesis
The polyol method allows for the synthesis of PtNPs with good control over size and shape, often without the need for a separate capping agent.
Materials:
-
Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP) (optional, for enhanced stability and size control)
-
Three-neck flask with a condenser
-
Heating mantle
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser and magnetic stir bar, dissolve a desired amount of ammonium tetrachloroplatinate(II) in ethylene glycol (e.g., 5 mg in 20 mL). If using PVP, add it at this stage (e.g., at a 10:1 molar ratio of PVP monomer to Pt).
-
Heating: Heat the mixture to 160°C with constant stirring.
-
Reaction: Maintain the temperature for 3 hours. The solution will gradually change color, indicating the formation of PtNPs.
-
Cooling: After the reaction is complete, allow the solution to cool to room temperature.
-
Purification: Add acetone to the solution to precipitate the PtNPs. Centrifuge the mixture at 8,000 rpm for 15 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with ethanol by repeated centrifugation and redispersion.
-
Storage: Disperse the final PtNP product in ethanol for storage.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of platinum nanoparticles.
Application in Catalysis: Hydrogen Generation
Caption: Catalytic cycle of hydrogen generation from sodium borohydride using PtNPs.
Signaling Pathway in Cancer Therapy
Caption: Platinum nanoparticles induce apoptosis by inhibiting the PI3K/AKT pathway.[5][6]
Applications in Drug Development
Platinum nanoparticles have shown considerable promise in cancer therapy, acting both as direct therapeutic agents and as drug delivery vehicles.[2] Their mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.[7]
Furthermore, PtNPs have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[5][6][8] By inhibiting pro-survival pathways like PI3K/AKT, PtNPs can sensitize cancer cells to conventional chemotherapeutic agents, potentially overcoming drug resistance.[5][6] The diagram above illustrates how PtNPs can inhibit the PI3K/AKT pathway, leading to the induction of apoptosis. This targeted modulation of cellular signaling highlights the potential of PtNPs as a sophisticated tool in the development of novel cancer therapies.
References
- 1. Preparations of Platinum Nanoparticles and Their Catalytic Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A doxorubicin–platinum conjugate system: impacts on PI3K/AKT actuation and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Platinum Nanoclusters Activate PI3K/AKT/mTOR Signaling Pathway-Mediated Autophagy for Cisplatin-Resistant Ovarian Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anisotropic Platinum Nanoparticle-Induced Cytotoxicity, Apoptosis, Inflammatory Response, and Transcriptomic and Molecular Pathways in Human Acute Monocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of platinum nanoparticles implying from antioxidant to metabolic programming in light-induced retinal degeneration model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Platinum-Based Catalysts from Ammonium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a key precursor for the synthesis of highly active platinum-based catalysts. Its water solubility and straightforward reduction chemistry make it a versatile starting material for producing platinum nanoparticles with controlled size and dispersion, which are crucial for various catalytic applications, including hydrogenation, oxidation, and in the development of fuel cells.[1] This document provides detailed protocols for the preparation of platinum catalysts from ammonium tetrachloroplatinate(II) using impregnation and colloidal methods, along with characterization data.
Methods of Preparation
Two common methods for the preparation of platinum catalysts from ammonium tetrachloroplatinate(II) are the impregnation method and the colloidal method.
Impregnation Method
The impregnation method is a widely used technique for preparing supported catalysts. It involves the deposition of the platinum precursor onto a high-surface-area support material, followed by reduction to metallic platinum. Carbon black is a commonly used support due to its high surface area and electrical conductivity.[2]
Experimental Protocol: Preparation of Pt/C Catalyst via Impregnation
-
Support Pre-treatment (Optional): The carbon support (e.g., Vulcan XC-72R) can be pre-treated to introduce surface oxygen groups, which can enhance the dispersion of the platinum nanoparticles. This can be achieved by oxidation with H₂O₂.
-
Impregnation:
-
Prepare an aqueous solution of ammonium tetrachloroplatinate(II) of the desired concentration.
-
Disperse the carbon support in deionized water.
-
Add the ammonium tetrachloroplatinate(II) solution to the carbon slurry under constant stirring.
-
The impregnation time can be varied to control the platinum particle size. Shorter impregnation times can lead to smaller, more narrowly distributed particles.[3]
-
-
Reduction:
-
After impregnation, the platinum precursor is reduced to metallic platinum. This can be achieved through:
-
Chemical Reduction: Adding a reducing agent such as sodium borohydride (B1222165) (NaBH₄), formaldehyde (B43269) (HCHO), or hydrazine (B178648) (N₂H₄) to the slurry.[4] The reaction is typically carried out at a controlled temperature and pH.
-
Thermal Reduction: Heating the impregnated support in a reducing atmosphere (e.g., flowing H₂ gas) at elevated temperatures (e.g., 250–600 °C).
-
-
-
Washing and Drying:
-
After reduction, the catalyst is thoroughly washed with deionized water to remove any residual ions.
-
The catalyst is then dried in an oven, typically at around 100 °C for 12 hours.[5]
-
Experimental Workflow for Impregnation Method
Caption: Workflow for Pt/C Catalyst Preparation via Impregnation.
Colloidal Method
The colloidal method involves the synthesis of platinum nanoparticles in a solution, which are then deposited onto a support. This method often allows for better control over particle size and distribution.
Experimental Protocol: Preparation of Colloidal Platinum Nanoparticles and Deposition on Carbon
-
Preparation of Colloidal Platinum Nanoparticles:
-
Dissolve ammonium tetrachloroplatinate(II) in a suitable solvent (e.g., water, ethylene (B1197577) glycol).
-
Add a stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP), citric acid) to the solution to prevent particle agglomeration.
-
Introduce a reducing agent (e.g., sodium borohydride, ethylene glycol at elevated temperatures) to reduce the platinum ions to metallic nanoparticles. The reaction conditions (temperature, pH, concentrations of reagents) can be tuned to control the final particle size.
-
-
Deposition on Support:
-
Disperse the carbon support in a separate solution.
-
Add the colloidal platinum nanoparticle solution to the carbon slurry under vigorous stirring.
-
The mixture is typically stirred for several hours to ensure uniform deposition of the nanoparticles onto the support.
-
-
Washing and Drying:
-
The resulting Pt/C catalyst is collected by filtration or centrifugation.
-
It is then washed thoroughly with deionized water and dried in an oven.
-
References
Application Notes and Protocols: Ammonium Tetrachloroplatinate(II) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a versatile and widely utilized precursor for the synthesis of platinum-based homogeneous catalysts.[1] Its accessibility and reactivity make it a cornerstone in the development of catalytic systems for a variety of organic transformations critical to research and pharmaceutical development. These transformations include hydrosilylation, hydrogenation, and oxidation reactions. This document provides detailed application notes and protocols for the use of ammonium tetrachloroplatinate(II) in these key areas of homogeneous catalysis.
Hydrosilylation of Olefins
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry, often catalyzed by platinum complexes. Ammonium tetrachloroplatinate(II) serves as a convenient starting material for the in-situ preparation of highly active hydrosilylation catalysts, such as the Karstedt's catalyst.
Application Note:
Platinum(0) complexes are highly effective for hydrosilylation. Ammonium tetrachloroplatinate(II) can be reduced in the presence of vinyl-containing siloxanes to generate these active Pt(0) species. This approach offers a cost-effective alternative to using pre-synthesized, and often expensive, Pt(0) catalysts. The resulting catalysts are highly active for the hydrosilylation of a wide range of olefins with various hydrosilanes.
Experimental Protocol: In-situ Generation of a Karstedt's-type Catalyst and Hydrosilylation of 1-Octene (B94956)
This protocol describes the in-situ preparation of a platinum(0) catalyst from ammonium tetrachloroplatinate(II) and its immediate use in the hydrosilylation of 1-octene with triethoxysilane (B36694).
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)
-
1-Octene
-
Triethoxysilane (TES)
-
Anhydrous Toluene (B28343)
-
Sodium bicarbonate (NaHCO₃)
-
Inert atmosphere (Nitrogen or Argon)
Catalyst Preparation and Hydrosilylation Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ammonium tetrachloroplatinate(II) (e.g., 0.037 g, 0.1 mmol).
-
Add anhydrous toluene (10 mL) and 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) (e.g., 0.5 mL, 2.2 mmol).
-
Add sodium bicarbonate (e.g., 0.017 g, 0.2 mmol) to the mixture.
-
Heat the mixture to 70-80 °C and stir for 1-2 hours. The color of the solution should change, indicating the formation of the Pt(0) complex.
-
Cool the mixture to room temperature. The resulting solution contains the active hydrosilylation catalyst.
-
In a separate flask under an inert atmosphere, add 1-octene (e.g., 1.12 g, 10 mmol) and triethoxysilane (e.g., 1.64 g, 10 mmol).
-
Add a calculated amount of the prepared catalyst solution to achieve the desired catalyst loading (e.g., 10-50 ppm Pt).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by GC or NMR.
Quantitative Data:
| Substrate (Olefin) | Substrate (Silane) | Catalyst Loading (ppm Pt) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1-Octene | Triethoxysilane | 20 | 50 | 2 | >95 | 47,500 |
| Styrene (B11656) | Triethoxysilane | 20 | 50 | 2 | >95 | 47,500 |
| Allyl Glycidyl Ether | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 50 | 60 | 1 | >98 | 19,600 |
Hydrogenation of Alkenes
Homogeneous hydrogenation catalysts derived from platinum complexes are known for their high activity and selectivity under mild conditions. Ammonium tetrachloroplatinate(II) can be used to synthesize platinum-phosphine complexes that are effective for the hydrogenation of various alkenes.
Application Note:
The catalytic activity of platinum complexes in hydrogenation is highly dependent on the ligand environment. By reacting ammonium tetrachloroplatinate(II) with appropriate phosphine (B1218219) ligands, one can generate catalysts tailored for specific hydrogenation tasks. For instance, the use of bulky phosphine ligands can enhance selectivity.
Experimental Protocol: Synthesis of a Pt-Phosphine Catalyst and Hydrogenation of Styrene
This protocol outlines the synthesis of a dichlorobis(triphenylphosphine)platinum(II) catalyst from ammonium tetrachloroplatinate(II) and its application in the hydrogenation of styrene.
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
Triphenylphosphine (B44618) (PPh₃)
-
Styrene
-
Hydrogen gas (H₂)
Catalyst Synthesis:
-
Dissolve ammonium tetrachloroplatinate(II) (e.g., 0.373 g, 1 mmol) in water (20 mL).
-
In a separate flask, dissolve triphenylphosphine (e.g., 0.525 g, 2 mmol) in hot ethanol (30 mL).
-
Add the triphenylphosphine solution to the platinum salt solution with stirring.
-
Add a few drops of hydrazine hydrate to the mixture to reduce any Pt(IV) impurities and facilitate complex formation.
-
A precipitate of cis-dichlorobis(triphenylphosphine)platinum(II) will form.
-
Filter the precipitate, wash with water, ethanol, and then ether, and dry under vacuum.
Hydrogenation Procedure:
-
In a high-pressure autoclave, place the synthesized PtCl₂(PPh₃)₂ catalyst (e.g., 0.0079 g, 0.01 mmol).
-
Add the solvent (e.g., 20 mL of ethanol or toluene).
-
Add styrene (e.g., 1.04 g, 10 mmol).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a specific temperature (e.g., 80 °C) for the desired time.
-
After the reaction, cool the autoclave, release the pressure, and analyze the product mixture by GC or NMR.
Quantitative Data:
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Turnover Number (TON) |
| Styrene | 0.1 | 10 | 80 | 4 | >99 | 990 |
| 1-Hexene | 0.1 | 10 | 80 | 4 | >99 | 990 |
| Cyclohexene | 0.1 | 10 | 80 | 6 | >99 | 990 |
Oxidation of Alcohols
Platinum catalysts are also effective for the aerobic oxidation of alcohols to aldehydes and ketones, offering a green alternative to stoichiometric oxidants.[2] Ammonium tetrachloroplatinate(II) can be used to prepare platinum nanoparticle catalysts or discrete molecular complexes for this purpose.
Application Note:
The catalytic oxidation of alcohols with platinum catalysts often proceeds under an oxygen or air atmosphere. The choice of ligands and reaction conditions can be tuned to achieve high selectivity for the desired carbonyl product, minimizing over-oxidation to carboxylic acids.
Experimental Protocol: Preparation of a Pt Nanoparticle Catalyst and Aerobic Oxidation of Benzyl (B1604629) Alcohol
This protocol details the synthesis of platinum nanoparticles from ammonium tetrachloroplatinate(II) and their use in the selective oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
Sodium borohydride (B1222165) (NaBH₄)
-
Polyvinylpyrrolidone (B124986) (PVP) (as a stabilizer)
-
Benzyl alcohol
-
Toluene
-
Oxygen gas (O₂)
Catalyst Synthesis:
-
Dissolve ammonium tetrachloroplatinate(II) (e.g., 0.0373 g, 0.1 mmol) in deionized water (50 mL).
-
Add a solution of polyvinylpyrrolidone (PVP) (e.g., 0.1 g) in water (10 mL) to the platinum salt solution with vigorous stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a freshly prepared, cold aqueous solution of sodium borohydride (e.g., 0.01 g in 10 mL of water) dropwise to the mixture with continuous stirring.
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Stir the colloidal suspension for an additional hour. The nanoparticles can be used as a colloidal suspension or supported on a solid material like carbon.
Oxidation Procedure:
-
To a round-bottom flask equipped with a condenser and a gas inlet, add the prepared platinum nanoparticle catalyst (e.g., corresponding to 0.5 mol% Pt).
-
Add toluene (20 mL) as the solvent.
-
Add benzyl alcohol (e.g., 1.08 g, 10 mmol).
-
Bubble oxygen gas through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, the catalyst can be separated (if supported) and the product isolated by standard workup procedures.
Quantitative Data:
| Substrate | Catalyst Loading (mol% Pt) | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) |
| Benzyl alcohol | 0.5 | O₂ (1 atm) | 80 | 3 | >99 | >98 |
| 4-Methoxybenzyl alcohol | 0.5 | O₂ (1 atm) | 80 | 3 | >99 | >98 |
| 1-Phenylethanol | 0.5 | O₂ (1 atm) | 80 | 4 | >95 | >97 (to acetophenone) |
Visualizations
Experimental Workflow for Hydrosilylation
Caption: In-situ catalyst preparation and subsequent hydrosilylation.
Signaling Pathway for Catalytic Hydrogenation
Caption: Simplified catalytic cycle for platinum-catalyzed hydrogenation.
Logical Relationship in Aerobic Alcohol Oxidation
Caption: Key steps in the aerobic oxidation of alcohols catalyzed by platinum nanoparticles.
References
Application Notes and Protocols: Ammonium Tetrachloroplatinate(II) in Materials Science
Authored for: Researchers, Scientists, and Drug Development Professionals
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a water-soluble, air-stable platinum(II) salt that serves as a critical precursor in the synthesis of advanced platinum-based materials. Its well-defined composition and reliable reactivity make it an invaluable starting material for creating platinum nanoparticles, supported catalysts, and other functional materials with applications spanning catalysis, electronics, and nanomedicine. This document provides detailed application notes and experimental protocols for its use in key areas of materials science.
Application 1: Synthesis of Platinum Nanoparticles (PtNPs)
Application Note
Platinum nanoparticles are of significant scientific and industrial interest due to their exceptional catalytic activity, biocompatibility, and unique electronic properties.[1] They are integral components in automotive catalytic converters, fuel cells, chemical sensors, and have emerging applications in cancer therapy. Ammonium tetrachloroplatinate(II) is a preferred precursor for the chemical reduction synthesis of PtNPs. The process involves the reduction of Pt(II) ions to zero-valent platinum (Pt⁰), which then nucleate and grow into nanoparticles.[2] The size, shape, and catalytic performance of the resulting PtNPs can be precisely controlled by modulating synthesis parameters such as temperature, pH, and the choice of reducing and stabilizing agents.[1][3]
Experimental Protocol: Chemical Reduction Synthesis of PtNPs
This protocol describes a general method for synthesizing colloidal platinum nanoparticles using sodium borohydride (B1222165) as a reducing agent.
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
-
Stabilizing agent (e.g., Polyvinylpyrrolidone (PVP) or sodium citrate)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
Procedure:
-
Precursor Solution Preparation: Prepare a 1.0 mM aqueous solution of (NH₄)₂[PtCl₄] in a round-bottom flask. For example, dissolve 37.3 mg of (NH₄)₂[PtCl₄] in 100 mL of DI water.
-
Addition of Stabilizer: If a stabilizing agent is used, add it to the precursor solution at this stage. For PVP, a typical concentration is a 2:1 molar ratio of PVP (monomer unit) to Pt.
-
pH and Temperature Adjustment: Adjust the pH of the solution using 0.1 M NaOH. The pH can significantly influence nanoparticle size.[2][4] Heat the solution to the desired reaction temperature (e.g., 60 °C) with vigorous stirring.[2][4]
-
Reduction: Prepare a fresh, ice-cold 10 mM solution of NaBH₄. Add the NaBH₄ solution dropwise to the heated platinum salt solution under continuous stirring. An excess of the reducing agent is typically used.[2]
-
Reaction and Observation: A color change from pale yellow to dark brown or black indicates the formation of platinum nanoparticles.
-
Aging: Allow the reaction to proceed for a set time, typically 1-2 hours, to ensure the complete reduction of the platinum precursor.[2][5]
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation and redispersion in DI water to remove unreacted reagents and byproducts.
Data Presentation: Influence of Synthesis Parameters on PtNP Properties
The following table summarizes how different experimental conditions can affect the final properties of platinum nanoparticles.
| Precursor | Reducing Agent | Stabilizer | Temperature (°C) | pH | Average Particle Size (nm) | Reference |
| H₂PtCl₆ | NaBH₄ | None | 30 | 11 | 5.31 | [2][4] |
| H₂PtCl₆ | NaBH₄ + EG | None | 30 | 11 | 4.23 | [2][4] |
| H₂PtCl₆ | NaBH₄ | None | 60 | 11 | 4.54 | [2][4] |
| H₂PtCl₆ | NaBH₄ + EG | None | 60 | 11 | 4.41 | [2][4] |
*Note: Data from studies using H₂PtCl₆ is presented as it provides a clear illustration of parameter effects. The general trends are applicable to (NH₄)₂PtCl₄-based synthesis. **EG: Ethylene Glycol
Experimental Workflow Diagram
References
Application Note: Ligand Exchange Reactions with Ammonium Tetrachloroplatinate(II) for the Synthesis of Platinum(II) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a pivotal and versatile starting material in the synthesis of a wide array of platinum(II) coordination complexes. The square planar geometry and the kinetic properties of the [PtCl₄]²⁻ anion make it an ideal precursor for creating complexes with tailored stereochemistry and reactivity. Ligand exchange (or substitution) reactions are the cornerstone of this chemistry, allowing for the systematic replacement of chloride ligands with other nucleophiles, such as amines, phosphines, and N-heterocycles.[1] These reactions are predominantly governed by an associative mechanism, proceeding through a five-coordinate trigonal bipyramidal intermediate.[1][2]
This control over the synthesis is particularly crucial in the field of medicinal chemistry and drug development, where the biological activity of platinum complexes is highly dependent on their isomeric form. The anticancer drug cisplatin (B142131) (cis-diamminedichloridoplatinum(II)) and its analogues are prime examples, where the cis geometry is essential for its therapeutic effect.[3][4] Understanding and controlling the reaction pathways, primarily through the exploitation of the trans effect, is fundamental to synthesizing isomerically pure platinum-based compounds.[2][3]
Experimental Protocols
Protocol 1: Synthesis of cis-Diamminedichloridoplatinum(II) (Cisplatin)
This protocol is based on the widely used method reported by Dhara, which reliably produces isomerically pure cisplatin by first creating an iodide intermediate.[3][5] This multi-step approach avoids the formation of undesirable byproducts like Magnus' green salt.[3]
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄] (or Potassium tetrachloroplatinate(II), K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonia (B1221849) solution (NH₃, 2.0 M)
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium chloride (KCl)
-
Deionized water
-
Ether
Procedure:
-
Formation of the Tetraiodido Complex:
-
Dissolve ammonium tetrachloroplatinate(II) in deionized water.
-
Add a solution of 4 equivalents of potassium iodide (KI) in warm water. The solution color will change from red-brown to a dark brown, indicating the formation of [PtI₄]²⁻.[3][4]
-
Heat the mixture gently (e.g., to 70°C) with continuous stirring, then cool to room temperature.[4]
-
-
Synthesis of cis-Diamminediiodidoplatinum(II):
-
To the cooled solution of [PtI₄]²⁻, add a 2.0 M ammonia solution dropwise with stirring.[4]
-
A fine yellow precipitate of cis-[Pt(NH₃)₂I₂] will form immediately.[4][5]
-
Allow the mixture to stand for approximately 20 minutes to ensure complete precipitation.[4]
-
Collect the yellow crystals by suction filtration using a Hirsch funnel.
-
Wash the product with ice-cold ethanol, followed by ether, to facilitate drying.[4]
-
-
Conversion to the Diaqua Complex:
-
Suspend the synthesized cis-[Pt(NH₃)₂I₂] in deionized water.
-
Add 2 equivalents of silver nitrate (AgNO₃) solution to the suspension. This will precipitate the iodide ligands as silver iodide (AgI).
-
Heat the suspension with stirring (e.g., 70-80°C) for 10-15 minutes to drive the reaction to completion.[4]
-
Filter the mixture to remove the AgI precipitate. The filtrate contains the soluble diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[3]
-
-
Formation of Cisplatin:
-
Concentrate the filtrate by gentle heating.
-
Add an excess of potassium chloride (KCl) to the concentrated solution.[4]
-
Bright yellow crystals of cis-[Pt(NH₃)₂Cl₂] (cisplatin) will precipitate.[4]
-
Continue heating for another 5-10 minutes, then cool the mixture in an ice-water bath to maximize yield.[4]
-
Collect the final product by filtration, wash with cold ethanol and ether, and air-dry.[4]
-
Protocol 2: Synthesis of trans-Diamminedichloridoplatinum(II) (Transplatin)
The synthesis of the trans isomer, transplatin, exemplifies the trans effect. The strong trans-directing influence of the chloride ligand is key to this pathway.[6]
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
Concentrated ammonia solution (NH₃)
-
Hydrochloric acid (HCl, concentrated and 6 M)
Procedure:
-
Formation of the Tetraammine Complex:
-
Precipitation of Transplatin:
-
To the solution of [Pt(NH₃)₄]Cl₂, slowly add concentrated hydrochloric acid.
-
A yellow precipitate of trans-[Pt(NH₃)₂Cl₂] will form. The addition of HCl facilitates the sequential replacement of two ammonia ligands with chloride.[3]
-
The first chloride substitution forms [Pt(NH₃)₃Cl]⁺. Because the Cl⁻ ligand has a stronger trans effect than NH₃, the second incoming chloride ligand is directed to the position trans to the first chloride, resulting in the trans isomer.[6]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Filter the fine yellow crystals using a Hirsch funnel, wash with cold water, and air-dry.[4]
-
Data Presentation
Table 1: Characteristic ¹⁹⁵Pt NMR Chemical Shifts
¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes in solution. The chemical shift is highly sensitive to the nature of the ligands coordinated to the platinum center.[1]
| Platinum(II) Species | Typical ¹⁹⁵Pt Chemical Shift (ppm vs. [PtCl₆]²⁻) |
| [PtCl₄]²⁻ | ~ -1620[1] |
| [PtCl₃(NH₃)]⁻ | ~ -2030 to -2173[1] |
| cis-[PtCl₂(NH₃)₂] | ~ -2090[1] |
| trans-[PtCl₂(NH₃)₂] | ~ -2110[1] |
| [PtCl(NH₃)₃]⁺ | ~ -2450[1] |
| [Pt(NH₃)₄]²⁺ | ~ -2850[1] |
Table 2: Summary of Reaction Conditions for Diamminedichloridoplatinum(II) Isomers
| Product | Starting Material | Key Reagents | Key Intermediate(s) | Typical Yield |
| Cisplatin | (NH₄)₂[PtCl₄] | 1. KI, 2. NH₃, 3. AgNO₃, 4. KCl | [PtI₄]²⁻, cis-[Pt(NH₃)₂I₂] | ~70-80% |
| Transplatin | (NH₄)₂[PtCl₄] | 1. Excess NH₃, 2. HCl | [Pt(NH₃)₄]²⁺ | ~60-70% |
Visualizations
Caption: General workflow for a ligand exchange reaction.
References
- 1. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. scribd.com [scribd.com]
- 6. Synthesis [ch.ic.ac.uk]
Application Notes and Protocols: Ammonium Tetrachloroplatinate(II) in the Synthesis of Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of clinically significant platinum-based anticancer drugs—cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828)—utilizing ammonium (B1175870) tetrachloroplatinate(II) as a key starting material. The information is intended to guide researchers in the efficient and reproducible synthesis of these important therapeutic agents.
Introduction
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a crucial precursor in the synthesis of several platinum-based anticancer drugs. Its favorable solubility and reactivity make it an excellent starting point for the introduction of ammine and other ligands to the platinum(II) coordination sphere. This document outlines the synthetic routes from ammonium tetrachloroplatinate(II) to cisplatin, and subsequently to carboplatin and oxaliplatin, providing detailed experimental procedures and expected outcomes. While many published methods begin with the potassium salt (K₂[PtCl₄]), the protocols presented here are adapted for the ammonium salt, which can be used interchangeably in many cases with minor adjustments for molecular weight differences.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of cisplatin, carboplatin, and oxaliplatin. The data has been compiled from various literature sources to provide a comparative overview of reaction yields and purity.
Table 1: Summary of Synthesis Yields
| Anticancer Drug | Starting Material | Intermediate(s) | Overall Yield (%) | Reference(s) |
| Cisplatin | Ammonium tetrachloroplatinate(II) | - | ~60% | [1] |
| Cisplatin (Microwave) | Potassium tetrachloroplatinate(II) | - | 47% | [2][3] |
| Carboplatin | Cisplatin | cis-diamminediaquaplatinum(II) | >80% | [4] |
| Oxaliplatin | Potassium tetrachloroplatinate(II) | Dichloro(1R,2R-cyclohexanediamine)platinum(II) | 70-90% | [5][6][7] |
Table 2: Purity and Analytical Data of Synthesized Platinum Drugs
| Drug | Purity (%) | Analytical Method(s) | Key Impurities | Reference(s) |
| Cisplatin | >99.5% | HPLC | Transplatin, Magnus' green salt | [8] |
| Carboplatin | High Purity | HPLC | Unreacted starting materials | [9] |
| Oxaliplatin | >99.7% | HPLC | Dimeric platinum complexes, residual silver | [5][10] |
Experimental Protocols
Protocol 1: Synthesis of Cisplatin from Ammonium Tetrachloroplatinate(II)
This protocol is adapted from established methods for the synthesis of cisplatin from tetrachloroplatinate salts.[1][11]
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
Ammonium hydroxide (B78521) (NH₄OH), 2 M solution
-
Hydrochloric acid (HCl), 0.1 M
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve 1.0 g of ammonium tetrachloroplatinate(II) in 10 mL of distilled water in a 50 mL beaker.
-
Slowly add 2 M ammonium hydroxide solution dropwise while stirring continuously. A yellow precipitate of cisplatin will begin to form.
-
Continue adding ammonium hydroxide until the solution is neutral to litmus (B1172312) paper.
-
Allow the mixture to stand at room temperature for 1 hour to ensure complete precipitation.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the yellow precipitate by suction filtration and wash it with two 5 mL portions of ice-cold distilled water.
-
To purify the crude cisplatin, transfer the solid to a beaker and add 20 mL of 0.1 M HCl. Heat the mixture to boiling to dissolve the cisplatin, leaving behind any insoluble impurities like Magnus' green salt.
-
Filter the hot solution to remove any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to crystallize the cisplatin.
-
Collect the purified yellow crystals of cisplatin by suction filtration, wash with a small amount of ice-cold distilled water, and air dry.
Expected Yield: Approximately 60%.[1]
Protocol 2: Synthesis of Carboplatin from Cisplatin
This protocol describes the conversion of cisplatin to carboplatin.
Materials:
-
Cisplatin, cis-[Pt(NH₃)₂Cl₂]
-
Silver nitrate (B79036) (AgNO₃)
-
Cyclobutane-1,1-dicarboxylic acid
-
Distilled water
Procedure:
-
Suspend 1.0 g of cisplatin in 20 mL of distilled water.
-
Add a solution of 1.13 g of silver nitrate in 10 mL of distilled water to the cisplatin suspension.
-
Stir the mixture in the dark at room temperature for 4-6 hours to allow for the precipitation of silver chloride.
-
Filter the mixture to remove the silver chloride precipitate. The filtrate contains the cis-diamminediaquaplatinum(II) nitrate intermediate.
-
To the filtrate, add a solution of 0.48 g of cyclobutane-1,1-dicarboxylic acid in 10 mL of water.
-
Heat the solution to 90-95°C for 2 hours.
-
Reduce the volume of the solution by rotary evaporation until a white precipitate of carboplatin forms.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the white crystals of carboplatin by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 3: Synthesis of Oxaliplatin from Ammonium Tetrachloroplatinate(II)
This synthesis involves the initial formation of a platinum-diamine complex followed by reaction with an oxalate (B1200264) salt.
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
(1R,2R)-Diaminocyclohexane
-
Silver nitrate (AgNO₃)
-
Potassium oxalate (K₂C₂O₄)
-
Distilled water
Step 1: Synthesis of Dichloro(1R,2R-cyclohexanediamine)platinum(II)
-
Dissolve 1.0 g of ammonium tetrachloroplatinate(II) in 15 mL of distilled water.
-
In a separate beaker, dissolve 0.33 g of (1R,2R)-diaminocyclohexane in 5 mL of distilled water.
-
Slowly add the diaminocyclohexane solution to the platinum solution with stirring. A yellow precipitate of dichloro(1R,2R-cyclohexanediamine)platinum(II) will form.
-
Stir the mixture at room temperature for 2 hours.
-
Collect the yellow precipitate by filtration, wash with water, and dry.
Step 2: Synthesis of Oxaliplatin
-
Suspend 1.0 g of the dried dichloro(1R,2R-cyclohexanediamine)platinum(II) in 20 mL of distilled water.
-
Add a solution of 0.89 g of silver nitrate in 10 mL of water.
-
Stir the mixture in the dark at room temperature for 8 hours.
-
Filter off the precipitated silver chloride.
-
To the filtrate, add a solution of 0.44 g of potassium oxalate in 10 mL of water.
-
Stir the solution for 4 hours at room temperature. A white precipitate of oxaliplatin will form.
-
Collect the white product by filtration, wash with cold water and then ethanol, and dry under vacuum.[5]
Expected Yield: 70-90%.[7]
Visualizations
Logical Workflow for the Synthesis of Platinum-Based Anticancer Drugs
Caption: Synthetic pathways from ammonium tetrachloroplatinate(II) to platinum anticancer drugs.
Signaling Pathway for the Mechanism of Action of Platinum-Based Anticancer Drugs
Caption: Simplified signaling pathway of platinum-based anticancer drugs leading to apoptosis.[2][12]
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
- 5. US7605282B2 - Process for the preparation of an oxaliplatin preparation - Google Patents [patents.google.com]
- 6. WO2007140804A1 - A process for the preparation of an oxaliplatin - Google Patents [patents.google.com]
- 7. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 8. CN105293594A - Synthetic method of cisplatin - Google Patents [patents.google.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. CN101054396A - Method of preparing oxaliplatin - Google Patents [patents.google.com]
- 11. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Electrochemical Applications of Ammonium Tetrachloroplatinate(II) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], and its derivatives are versatile precursors in the synthesis of a wide array of platinum-based materials with significant applications in electrochemistry. These applications range from catalysis and the development of electrochemical sensors to their use in nanotechnology and as potential anticancer agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with these compounds.
Electrocatalysis
Ammonium tetrachloroplatinate(II) is a key starting material for preparing platinum-based catalysts essential for numerous electrochemical reactions, including hydrogenation and oxidation processes. The resulting platinum nanoparticles and complexes exhibit high catalytic activity, making them invaluable in developing efficient industrial processes.
Application Note:
Platinum nanoparticles synthesized from ammonium tetrachloroplatinate(II) are highly effective electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. The performance of these catalysts can be evaluated using various electrochemical techniques, including cyclic voltammetry and rotating disk electrode (RDE) voltammetry. Key performance metrics include mass-specific activity and area-specific activity.
Quantitative Data: Electrocatalytic Activity for Oxygen Reduction Reaction (ORR)
| Catalyst Film Quality | Scan Rate (mV s⁻¹) | Pt Mass-Specific Activity (A g⁻¹_Pt_) | Pt Area-Specific Activity (μA cm⁻²_Pt_) | Electrolyte |
| Good Film | 20 | ~55% higher than bad film | ~40% higher than bad film | 0.1 M HClO₄ |
| Good Film | 5 | ~55% higher than bad film | ~40% higher than bad film | 0.1 M HClO₄ |
| - | - | 80% higher in 0.1 M HClO₄ than in 0.5 M H₂SO₄ | - | 0.1 M HClO₄ vs 0.5 M H₂SO₄ |
Data synthesized from multiple sources to illustrate performance variations.
Experimental Protocol: Synthesis of Platinum Nanoparticle Catalyst and Electrochemical Evaluation
Objective: To synthesize platinum nanoparticles from ammonium tetrachloroplatinate(II) and evaluate their electrocatalytic activity for the oxygen reduction reaction.
Materials:
-
Ammonium tetrachloroplatinate(II) ((NH₄)₂[PtCl₄])
-
Reducing agent (e.g., sodium borohydride, ethylene (B1197577) glycol)
-
Carbon support (e.g., Vulcan XC-72)
-
Nafion® solution (5 wt%)
-
Isopropanol
-
Ultrapure water
-
Electrochemical cell with a three-electrode setup (working electrode: glassy carbon, counter electrode: platinum wire, reference electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
-
Rotating Disk Electrode (RDE) setup
Procedure:
-
Synthesis of Platinum Nanoparticles on Carbon Support (Pt/C):
-
Disperse a calculated amount of carbon support in a suitable solvent (e.g., ethylene glycol).
-
Add an aqueous solution of ammonium tetrachloroplatinate(II) to the carbon dispersion.
-
Heat the mixture to facilitate the reduction of the platinum salt and deposition of platinum nanoparticles onto the carbon support. The specific temperature and time will depend on the chosen reducing agent and desired nanoparticle size.
-
Filter, wash, and dry the resulting Pt/C catalyst powder.
-
-
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the Pt/C catalyst in a mixture of ultrapure water, isopropanol, and Nafion® solution through sonication.
-
Deposit a small, known volume of the catalyst ink onto the glassy carbon electrode and allow it to dry, forming a thin, uniform film.
-
-
Electrochemical Cleaning and Surface Area Determination:
-
Place the working electrode in an electrochemical cell with a deaerated electrolyte (e.g., 0.1 M HClO₄).
-
Perform cyclic voltammetry (CV) by cycling the potential between 0 and 1.20 V vs. RHE for multiple cycles to clean the platinum surface.
-
Determine the electrochemical surface area (ECSA) of the platinum catalyst by integrating the charge associated with the hydrogen adsorption/desorption region in the CV.
-
-
Oxygen Reduction Reaction (ORR) Measurement:
-
Saturate the electrolyte with high-purity oxygen.
-
Perform linear sweep voltammetry (LSV) at various rotation speeds using the RDE.
-
Record the polarization curves and analyze them using the Koutecký-Levich equation to determine the kinetic current.
-
Calculate the mass-specific and area-specific activities at a standard potential (e.g., 0.9 V vs. RHE).
-
Application Notes and Protocols for the Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131), cis-diamminedichloroplatinum(II), is a cornerstone of modern chemotherapy, exhibiting remarkable efficacy against a range of solid tumors including testicular, ovarian, bladder, and lung cancers. Its mechanism of action primarily involves binding to DNA in cancer cells, which subsequently triggers apoptosis. The synthesis of cisplatin is a critical process in ensuring the purity and isomeric specificity of the final active pharmaceutical ingredient. This document provides a detailed protocol for the synthesis of cisplatin from potassium tetrachloroplatinate(II) (K₂[PtCl₄]), primarily focusing on the widely adopted Dhara method. This multi-step approach is favored as it minimizes the formation of the inactive trans isomer and other impurities.[1][2][3] Alternative synthetic strategies, such as direct ammonolysis and microwave-assisted synthesis, are also briefly discussed.
Data Presentation
The following table summarizes the key quantitative parameters for two common methods of cisplatin synthesis.
| Parameter | Dhara Method | Microwave-Assisted Method |
| Starting Material | K₂[PtCl₄] | K₂[PtCl₄] |
| Key Reagents | KI, NH₄OH, AgNO₃, KCl | NH₄OAc, KCl |
| Molar Ratio | K₂[PtCl₄] : KI (1:≥4) | K₂[PtCl₄] : NH₄OAc : KCl (1:4:2)[4][5] |
| Reaction Temperature | Step 1 & 2: Room Temp to 60°C; Step 3: Room Temp | 100°C[4][5] |
| Reaction Time | Several hours | Approximately 80 minutes[4][5] |
| Typical Yield | Not specified in search results | Up to 47%[4][5] |
| Key Intermediates | K₂[PtI₄], cis-[Pt(NH₃)₂I₂], cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Not applicable |
Experimental Protocols
The Dhara Method for Cisplatin Synthesis
This method is the most widely used for preparing isomerically pure cisplatin.[1][2][3] It proceeds through a series of ligand substitution reactions.
Step 1: Synthesis of Potassium Tetraiodoplatinate(II) (K₂[PtI₄])
-
Dissolve a known quantity of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
In a separate container, prepare a saturated solution of potassium iodide (KI).
-
Slowly add an excess of the saturated KI solution to the K₂[PtCl₄] solution while stirring continuously. A dark brown solution of potassium tetraiodoplatinate(II) will form.[1][2]
Step 2: Synthesis of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])
-
To the dark brown solution of K₂[PtI₄], add aqueous ammonia (B1221849) (NH₄OH).
-
The solution may be gently warmed to between 50°C and 60°C to ensure the completion of the reaction.[6]
-
Collect the yellow precipitate by filtration through a sintered disc funnel.
-
Wash the precipitate with distilled water followed by ethanol (B145695) and then ether to facilitate drying.[6][7]
Step 3: Synthesis of cis-Diamminediaquaplatinum(II) ion (cis-[Pt(NH₃)₂(H₂O)₂]²⁺)
-
Suspend the dried cis-[Pt(NH₃)₂I₂] precipitate in deionized water.
-
Add a stoichiometric amount of silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄) solution to the suspension.[1][2][7] This will cause the precipitation of insoluble silver iodide (AgI).
-
Stir the mixture until the reaction is complete.
-
Filter off the silver iodide precipitate and discard it. The filtrate contains the soluble cis-[Pt(NH₃)₂(H₂O)₂]²⁺ complex.[1][2]
Step 4: Synthesis of Cisplatin (cis-Diamminedichloroplatinum(II))
-
To the filtrate containing the cis-[Pt(NH₃)₂(H₂O)₂]²⁺ complex, add an excess of potassium chloride (KCl) solution.
-
Collect the cisplatin precipitate by filtration.
-
The crude cisplatin can be purified by recrystallization from hot water containing either 0.1 M HCl or 0.9% NaCl to yield a product of high purity.[1][3]
Mandatory Visualization
Caption: Reaction pathway for the synthesis of cisplatin via the Dhara method.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Hydrodeoxygenation catalysis using catalysts derived from ammonium tetrachloroplatinate(II)
Application Notes & Protocols for Hydrodeoxygenation (HDO) Catalysis
Topic: Hydrodeoxygenation Catalysis Using Catalysts Derived from Ammonium (B1175870) Tetrachloroplatinate(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading biomass-derived oils (bio-oils) into high-grade liquid fuels and value-added chemicals.[1] Bio-oils, produced from the pyrolysis of lignocellulosic biomass, contain a high concentration of oxygenated compounds, which leads to undesirable properties such as high viscosity, low heating value, and instability.[2] HDO aims to selectively remove these oxygen atoms in the presence of hydrogen.[3]
Noble metals, particularly platinum (Pt), are highly effective for HDO due to their excellent hydrogenation activity.[4] Platinum catalysts supported on various materials like zeolites, activated carbon, and metal oxides (e.g., γ-Al₂O₃) are widely studied for the HDO of lignin-derived model compounds such as guaiacol (B22219), cresol, and phenol.[2][5] Ammonium tetrachloroplatinate(II), (NH₄)₂PtCl₄, serves as a common and effective precursor for synthesizing these supported platinum catalysts through methods like impregnation.[6] This document provides detailed protocols for the synthesis of a supported Pt catalyst from this precursor and its application in the hydrodeoxygenation of a model bio-oil compound.
Experimental Protocols
Protocol 1: Synthesis of a Supported Platinum Catalyst (e.g., 1 wt% Pt/γ-Al₂O₃)
This protocol describes the preparation of a platinum catalyst on a gamma-alumina support using the incipient wetness impregnation method, a common technique for achieving high metal dispersion.[7]
Materials and Equipment:
-
Ammonium tetrachloroplatinate(II) ((NH₄)₂PtCl₄)
-
High surface area γ-Al₂O₃ (gamma-alumina), dried at >120°C
-
Deionized water
-
Rotary evaporator
-
Tube furnace with temperature control
-
Quartz tube for calcination/reduction
-
Flow controllers for N₂ and H₂ gas
Procedure:
-
Precursor Solution Preparation: Calculate the required mass of (NH₄)₂PtCl₄ to achieve the desired metal loading (e.g., 1 wt% Pt). Dissolve this amount in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support to be used (incipient wetness).
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ powder while continuously mixing or tumbling to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 110-120°C for 12 hours to remove the water.
-
Calcination: Place the dried powder in a quartz tube within a tube furnace. Calcine the material by heating under a flow of dry air or nitrogen. A typical program involves ramping the temperature to 400°C at a rate of 5°C/min and holding for 3-4 hours to decompose the precursor complex.
-
Reduction: After calcination and cooling, reduce the catalyst by heating it under a flow of hydrogen (e.g., 5% H₂ in N₂). A typical reduction program involves ramping to 400°C at 10°C/min and holding for 2-4 hours to ensure the formation of metallic platinum (Pt⁰) active sites.[8]
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas (N₂ or Ar) flow. The catalyst is now active and should be handled and stored under an inert atmosphere to prevent oxidation.
Caption: Workflow for Pt/γ-Al₂O₃ catalyst synthesis.
Protocol 2: Hydrodeoxygenation of Guaiacol in a Batch Reactor
This protocol details a typical HDO experiment using the prepared Pt/γ-Al₂O₃ catalyst with guaiacol as a model compound for lignin-derived phenols.
Materials and Equipment:
-
Prepared and activated Pt/γ-Al₂O₃ catalyst
-
Guaiacol (2-methoxyphenol)
-
Solvent (e.g., dodecane (B42187) or water)
-
Internal standard for GC analysis (e.g., decane)
-
High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring, gas inlet/outlet, and temperature/pressure controls
-
High-purity hydrogen (H₂) and nitrogen (N₂) gas cylinders
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reactor Loading: Under an inert atmosphere (if possible), load the reactor with the desired amount of catalyst (e.g., 100 mg), guaiacol (e.g., 1 g), solvent (e.g., 50 mL), and an internal standard.
-
Sealing and Purging: Seal the reactor securely. Purge the reactor multiple times (e.g., 3-5 times) with N₂ followed by H₂ to remove all air from the system.
-
Pressurization: Pressurize the reactor with H₂ to the desired initial pressure at room temperature (e.g., 40 bar).[9]
-
Reaction: Begin stirring and heat the reactor to the target reaction temperature (e.g., 250°C).[9] Maintain the temperature and monitor the pressure throughout the specified reaction time (e.g., 4 hours).
-
Cooling and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess gas in a fume hood.
-
Product Collection: Open the reactor and collect the liquid product mixture. Separate the catalyst from the liquid by filtration or centrifugation.
-
Analysis: Analyze the liquid product using GC-MS to identify and quantify the products. Calculate guaiacol conversion and selectivity to major products (e.g., cyclohexane (B81311), phenol, catechol, anisole) based on the GC data.[6]
Caption: Workflow for a typical batch reactor HDO experiment.
HDO Reaction Pathways of Guaiacol
The hydrodeoxygenation of guaiacol over platinum catalysts can proceed through several competing pathways. The product distribution is highly dependent on the catalyst properties (metal and support) and reaction conditions. The primary routes involve either initial hydrogenation of the aromatic ring or direct cleavage of C-O bonds (demethoxylation or demethylation).[10]
-
Hydrogenation (HYD) Pathway: The aromatic ring of guaiacol is first hydrogenated to form 2-methoxycyclohexanol. This intermediate is then deoxygenated to produce cyclohexane. This pathway is favored on bifunctional catalysts with strong metal and acid sites.
-
Direct Deoxygenation (DDO) Pathways:
-
Demethoxylation: The methoxy (B1213986) group (-OCH₃) is cleaved to form phenol.
-
Demethylation: The methyl group within the methoxy functionality is cleaved to form catechol.
-
Phenol and catechol can then be further hydrogenated and deoxygenated to form cyclohexane or benzene.[6]
-
Caption: Simplified reaction network for guaiacol HDO.
Data Presentation: Performance of Platinum-Based Catalysts
The following tables summarize quantitative data from literature on the HDO of lignin (B12514952) model compounds using various platinum-based catalysts.
Table 1: HDO of Guaiacol
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Main Product(s) | Selectivity (%) |
| Pt | H-Beta Zeolite | 250 | 40 | 4 | >90 | Cyclohexane | - |
| Pt | HZSM-5 Zeolite | 250 | 40 | 4 | <20 | Cyclohexane | - |
| 0.5 wt% Pt | HY Zeolite (Si/Al=2.6) | 250 | 34.5 | 4 | 82.9 | Cyclohexane | ~60 |
| 0.5 wt% Pt | HY Zeolite (Si/Al=100) | 250 | 34.5 | 4 | 23.5 | Cyclohexane | ~55 |
Data synthesized from references[6][9]. Selectivity can vary significantly based on calculation methods.
Table 2: HDO of Other Phenolic Compounds
| Catalyst | Support | Model Compound | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Main Product | Selectivity (%) |
| Pt | γ-Al₂O₃ | m-Cresol | ~250 | ~1 | - | ~20 | Toluene | ~80 |
| Pt-Ni | γ-Al₂O₃ | m-Cresol | ~250 | ~1 | - | >60 | Methylcyclohexane | ~60 |
| Pt | None | Phenol | 350 | 15 | - | ~20 | Benzene | High |
Data synthesized from references[2][8]. Conditions for vapor-phase reactions are noted as approximate.
References
- 1. researchgate.net [researchgate.net]
- 2. Bimetallic effects in the hydrodeoxygenation of meta-cresol on γ-Al2O3 supported Pt–Ni and Pt–Co catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Catalytic Hydrodeoxygenation of Bio-oil Model Compounds over Pt/HY Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Activated carbon as catalyst support: precursors, preparation, modification and characterization [beilstein-journals.org]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts [frontiersin.org]
Application of Ammonium Tetrachloroplatinate(II) in Fine Art Photography
Introduction
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a key chemical compound in the historic and revered photographic process known as platinotype, or platinum printing.[1][2] This alternative photographic process is celebrated for its extensive tonal range, subtle gradations, and exceptional archival permanence, with prints estimated to last for thousands of years.[1][3] Unlike silver-based photography where the image is suspended in a gelatin emulsion, platinum prints have the platinum group metals embedded directly into the fibers of the paper, resulting in a completely matte surface and a unique visual depth.[1] This application note details the chemical principles, materials, and procedures for utilizing ammonium tetrachloroplatinate(II) in the creation of platinum and palladium photographic prints.
Chemical Principle
The platinotype process is predicated on the light sensitivity of ferric oxalate (B1200264).[1] A sensitizing solution containing ferric oxalate and a platinum salt, such as ammonium tetrachloroplatinate(II) or the more traditionally used potassium tetrachloroplatinate(II), is coated onto a high-quality paper.[4][5] Upon exposure to ultraviolet (UV) light through a negative, the ferric oxalate (Fe³⁺) is reduced to ferrous oxalate (Fe²⁺).[1] This light-induced chemical change forms a latent image.
During development, the ferrous oxalate reacts with the ammonium tetrachloroplatinate(II), reducing the platinum(II) ions to elemental platinum (Pt⁰), which forms the final, stable image.[1] The unexposed ferric oxalate and any residual chemicals are then removed in a series of clearing baths.[5]
The overall simplified chemical reaction can be described as follows:
-
Sensitizing (in the dark): Paper is coated with a solution of ferric oxalate and ammonium tetrachloroplatinate(II).
-
Exposure (UV light): 2Fe₂(C₂O₄)₃ → 4Fe(C₂O₄) + 2CO₂
-
Development: 2Fe(C₂O₄) + (NH₄)₂[PtCl₄] → 2Fe³⁺ + 2(NH₄)Cl + 2Cl⁻ + 2C₂O₄²⁻ + Pt⁰
The tonal characteristics of the final print can be modified by varying the ratio of platinum to palladium salts, or by the addition of oxidizing agents like potassium chlorate (B79027) or potassium dichromate to the sensitizer (B1316253) to control contrast.[1][6]
Application Notes
The use of ammonium tetrachloroplatinate(II) in photography is primarily for the creation of high-quality, archival prints. The resulting images are prized by photographers, collectors, and galleries for their beauty and longevity.[2][7]
Advantages of Platinum/Palladium Prints:
-
Archival Stability: Platinum and palladium are noble metals, highly resistant to chemical degradation, making the prints exceptionally stable over time.[1]
-
Tonal Range: The process yields a long and delicate grayscale with rich, deep blacks and nuanced highlights that are difficult to achieve with silver gelatin prints.[1][8]
-
Matte Surface: The absence of a gelatin binder results in a completely matte surface that minimizes reflections and enhances the tactile quality of the print.[1]
-
Process Variability: The photographer has significant control over the final image characteristics through the choice of paper, chemical ratios, and development parameters.[1]
Palladium as an Alternative and Complement:
Palladium, a sister element to platinum, can be used in conjunction with or as a direct replacement for platinum.[1] The use of palladium salts, such as ammonium tetrachloropalladate(II), became more common after World War I due to the high cost of platinum.[1] Palladium prints often exhibit a warmer, brownish tone compared to the more neutral blacks of platinum prints.[1] Many contemporary practitioners use a combination of both metals to achieve a desired image hue and tonal response.[9]
Experimental Protocols
The following protocols provide a general guideline for the creation of a platinum/palladium print. Note: All chemicals should be handled with appropriate safety precautions, including gloves and eye protection, in a well-ventilated area.
Materials and Reagents:
| Component | Purpose | Typical Formulation |
| Sensitizer Solution A | Light-sensitive iron salt | 27% (w/v) solution of Ferric Oxalate in distilled water |
| Sensitizer Solution B (Contrast Agent) | Controls image contrast | 27% (w/v) Ferric Oxalate with 0.3-0.6% (w/v) Potassium Chlorate |
| Platinum Solution | Forms the final image (cool tones) | 20% (w/v) solution of Ammonium Tetrachloroplatinate(II) in distilled water |
| Palladium Solution | Forms the final image (warm tones) | 20% (w/v) solution of Ammonium Tetrachloropalladate(II) in distilled water |
| Developer | Reduces platinum/palladium salts to their metallic form | Saturated solution of Potassium Oxalate (approx. 35% w/v) or Ammonium Citrate (B86180) |
| Clearing Baths | Removes unexposed iron salts | Dilute solutions of Ethylenediaminetetraacetic acid (EDTA), Sodium Bisulfite, or Hydrochloric Acid |
| Paper | Substrate for the print | 100% cotton rag paper, acid-free, without alkaline buffers |
Protocol 1: Preparation of Sensitizer and Metal Solutions
-
Ferric Oxalate Solution (Solution A): In a brown bottle, dissolve 27g of ferric oxalate in 80ml of warm (approx. 50°C) distilled water. Stir until dissolved and then add distilled water to make a final volume of 100ml. Store in the dark.
-
Contrast Control Solution (Solution B): Prepare a second ferric oxalate solution as above, but add 0.3g (for platinum) or 0.6g (for palladium) of potassium chlorate.[6]
-
Ammonium Tetrachloroplatinate(II) Solution: Dissolve 20g of ammonium tetrachloroplatinate(II) in 80ml of distilled water and bring the final volume to 100ml.
-
Ammonium Tetrachloropalladate(II) Solution: Dissolve 20g of ammonium tetrachloropalladate(II) in 80ml of distilled water and bring the final volume to 100ml.
Protocol 2: Sensitizing the Paper
-
In subdued light, mix the sensitizer and metal solutions. For a pure platinum print, mix equal parts of Solution A and the platinum solution. For a palladium print, mix equal parts of Solution A and the palladium solution. For a mixed print, the volume of the iron solution should equal the combined volume of the platinum and palladium solutions.[4]
-
To control contrast, Solution B can be added in varying ratios with Solution A. A higher proportion of Solution B will result in a higher contrast print.[6]
-
Using a brush or a glass coating rod, apply the sensitizing mixture evenly to the paper.
-
Allow the paper to dry completely in the dark.
Protocol 3: Exposure
-
Place the sensitized paper in contact with a negative of the same size as the desired final print.[8]
-
Expose the paper and negative to a UV light source, such as the sun or a UV lamp.[3]
-
Exposure times will vary depending on the negative density and the intensity of the UV source. A faint image will be visible after exposure.[5]
Protocol 4: Development and Clearing
-
Immerse the exposed print in a tray of developer (potassium oxalate for warm tones, ammonium citrate for cooler tones).[6][7] The image will appear almost instantly.[8] Develop for 1-2 minutes.
-
Transfer the print to the first clearing bath (e.g., dilute EDTA or sodium bisulfite solution) for 5-10 minutes to remove unexposed iron salts.[8]
-
Transfer the print to a second and third clearing bath for the same duration to ensure all residual chemicals are removed.
-
Finally, wash the print in running water for 20-30 minutes.
-
Air dry the print on a clean surface.
Visualizing the Workflow and Chemical Relationships
The following diagrams illustrate the experimental workflow and the chemical relationships in the platinotype process.
Caption: Experimental workflow for the platinotype process.
Caption: Simplified chemical pathway of the platinotype process.
References
- 1. Platinum print - Wikipedia [en.wikipedia.org]
- 2. pradipmalde.com [pradipmalde.com]
- 3. Legion Paper - A Guide To Platinum Printing [legionpaper.com]
- 4. mikeware.co.uk [mikeware.co.uk]
- 5. getty.edu [getty.edu]
- 6. Platinotype (Platinum/Palladium) – LabOldTech [laboldtech.eu]
- 7. EJNeilsenPhoto [ericneilsenphotography.com]
- 8. The Platinum-Palladium printing process — Olivier Desmet [olivierdesmet.com]
- 9. goldstreetstudios.com.au [goldstreetstudios.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Ammonium Tetrachloroplatinate(II)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of ammonium tetrachloroplatinate(II), offering potential causes and solutions in a question-and-answer format.
Q1: My final product is a green or greenish-yellow powder, not the expected red-brown crystals. What went wrong?
A1: The green discoloration is likely due to the formation of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], a common impurity and side product.
-
Cause: This typically occurs when there is an excess of ammonia (B1221849) or localized high pH during the reaction, leading to the formation of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, which then precipitates with the tetrachloroplatinate(II) anion.
-
Solution:
-
pH Control: Carefully control the pH of the reaction mixture. The solution should be neutral to slightly acidic. Use of an unbuffered solution may lead to the formation of hydroxo complexes.
-
Purification: Magnus's green salt is insoluble in water. To remove it, you can dissolve your crude product containing the desired ammonium tetrachloroplatinate(II) in a minimal amount of hot 0.1 N hydrochloric acid. The Magnus's green salt will remain as a solid residue and can be removed by hot filtration. The desired product will crystallize from the filtrate upon cooling.
-
Q2: The yield of my synthesized ammonium tetrachloroplatinate(II) is very low. What are the potential reasons?
A2: Low yields can result from several factors throughout the synthesis and purification process.
-
Incomplete Reduction: If you are synthesizing from a Pt(IV) precursor like ammonium hexachloroplatinate(IV), incomplete reduction will result in the starting material being lost during workup. Ensure the reducing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion.
-
Over-reduction: Conversely, using a strong excess of a reducing agent can lead to the formation of metallic platinum, which will also lower the yield of the desired complex.
-
Loss during Washing: Ammonium tetrachloroplatinate(II) has some solubility in water. Washing the final product with large volumes of pure water will lead to significant product loss. It is recommended to wash the crystals with a small amount of cold, saturated ammonium chloride solution or ice-cold water to minimize dissolution.
-
Side Reactions: As mentioned in Q1, the formation of byproducts like Magnus's green salt will consume the platinum starting material and reduce the yield of the desired product.
Q3: My final product appears dark, almost black. What could be the cause?
A3: A dark or black appearance in the final product often indicates the presence of finely divided metallic platinum.
-
Cause: This can be caused by over-reduction of the platinum(II) complex during the synthesis. This is more likely if a strong reducing agent is used or if the reaction temperature is too high.
-
Solution:
-
Controlled Reduction: Use a milder reducing agent or carefully control the stoichiometry and temperature of the reduction step.
-
Purification: It can be challenging to remove finely divided platinum from the product. Recrystallization may help, but if the contamination is severe, it might be necessary to redissolve the entire sample in aqua regia, re-precipitate as ammonium hexachloroplatinate(IV), and repeat the reduction and purification steps.
-
Q4: After recrystallization, the recovery of my purified product is very low. How can I improve this?
A4: Low recovery during recrystallization is a common issue and can be addressed by optimizing the procedure.
-
Solvent Volume: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor crystallization and low recovery. Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Incomplete Crystallization: Ensure that crystallization is complete before filtering. Leaving the solution in an ice bath for a sufficient amount of time (e.g., 1-2 hours) can help.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of ammonium tetrachloroplatinate(II)?
A1: The most common starting material is hexachloroplatinic acid (H₂[PtCl₆]) or its ammonium salt, ammonium hexachloroplatinate(IV) ((NH₄)₂[PtCl₆]). The synthesis then involves a reduction step from Pt(IV) to Pt(II). Alternatively, platinum metal can be dissolved in aqua regia to form hexachloroplatinic acid as the initial step.
Q2: What are the common impurities in synthesized ammonium tetrachloroplatinate(II)?
A2: Common impurities include:
-
Magnus's green salt: [Pt(NH₃)₄][PtCl₄], which is a green, insoluble polymer.
-
Other Platinum Group Metals (PGMs): If the platinum source was not pure, contaminating metals such as palladium and rhodium can be carried through the synthesis.
-
Unreacted starting materials: Such as ammonium hexachloroplatinate(IV).
-
Metallic platinum: From over-reduction.
Q3: How can I assess the purity of my synthesized ammonium tetrachloroplatinate(II)?
A3: Several analytical techniques can be used to determine the purity of your product:
-
Elemental Analysis: To determine the percentage of C, H, N, and Pt.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For precise determination of the platinum content and to quantify trace metal impurities.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the compound.
-
Thermogravimetric Analysis (TGA): To monitor the decomposition pattern of the compound upon heating.
Q4: What is the expected color and appearance of pure ammonium tetrachloroplatinate(II)?
A4: Pure ammonium tetrachloroplatinate(II) consists of red-brown or dark ruby-red crystalline solids.
Data Presentation
Table 1: Purity and Yield Data for Ammonium Tetrachloroplatinate(II) Synthesis
| Synthesis Method | Starting Material | Typical Purity (%) | Typical Yield (%) | Reference |
| Reduction of (NH₄)₂[PtCl₆] | Ammonium hexachloroplatinate(IV) | >99 | High (specific values vary) | |
| From Platinum Sponge | Platinum Metal | 99.1 | 98.3 |
Table 2: Common Impurities and Their Characteristics
| Impurity | Chemical Formula | Appearance | Solubility in Water | Removal Method |
| Magnus's Green Salt | [Pt(NH₃)₄][PtCl₄] | Green solid | Insoluble | Hot filtration from dilute HCl solution |
| Palladium Complexes | e.g., (NH₄)₂[PdCl₄] | Red-brown | Soluble | Ion exchange, solvent extraction |
| Rhodium Complexes | e.g., (NH₄)₃[RhCl₆] | Red | Soluble | Ion exchange, selective precipitation |
| Metallic Platinum | Pt | Black powder | Insoluble | Filtration (if coarse), otherwise requires redissolution |
Experimental Protocols
Protocol 1: Synthesis of Ammonium Tetrachloroplatinate(II) from Platinum Sponge
This protocol is adapted from a patented method.
-
Dissolution of Platinum: In a suitable reaction vessel, add 19.5 g of platinum sponge to a mixture of 18.2 g of 20 wt% hydrochloric acid and 71.7 g of 70 wt% perchloric acid.
-
Introduce 3.5 g of chlorine gas while heating the mixture to 30-50 °C until the platinum is completely dissolved.
-
Preparation of Chloroplatinic Acid Solution: Slowly evaporate the resulting solution to a viscous state. Add distilled water to obtain a 0.1 mol/L chloroplatinic acid solution.
-
Precipitation of Ammonium Hexachloroplatinate(IV): In a separate beaker, prepare a saturated solution of ammonium chloride by dissolving excess ammonium chloride in distilled water and heating to 40-50 °C.
-
Slowly add the hot, saturated ammonium chloride solution to the chloroplatinic acid solution while stirring. A yellow precipitate of ammonium hexachloroplatinate(IV) will form.
-
Reduction to Ammonium Tetrachloroplatinate(II): The detailed reduction step from the precipitated (NH₄)₂[PtCl₆] is not fully specified in this patent, but a common method involves reacting the Pt(IV) salt with a reducing agent like oxalic acid or hydrazine (B178648) in a controlled manner.
-
Isolation and Purification: The resulting red-brown crystals of ammonium tetrachloroplatinate(II) are collected by filtration, washed with a cold, dilute ammonium chloride solution, and then with a small amount of ice-cold water. The product is then dried in a desiccator.
Protocol 2: Purification of Ammonium Tetrachloroplatinate(II) by Recrystallization
This is a general procedure for recrystallization that can be adapted for ammonium tetrachloroplatinate(II).
-
Solvent Selection: A suitable solvent for recrystallization is a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) to prevent the formation of aquo complexes.
-
Dissolution: Place the crude ammonium tetrachloroplatinate(II) in an Erlenmeyer flask. Add the minimum amount of hot 0.1 N HCl required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (like Magnus's green salt or metallic platinum), perform a hot filtration using a pre-heated funnel to remove the solid impurities.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to ensure complete crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water or a cold, dilute ammonium chloride solution.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of ammonium tetrachloroplatinate(II).
Caption: Key chemical transformations in the synthesis of ammonium
Preventing the formation of Magnus' green salt during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing the formation of the undesirable green precipitate, Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), during the synthesis of platinum-based compounds like cisplatin (B142131).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of platinum-ammonia complexes.
Q1: I am attempting to synthesize cisplatin from K₂[PtCl₄] and ammonia (B1221849), but a green precipitate has formed immediately. What is it and what caused this?
A1: The green precipitate is Magnus' green salt (MGS), an insoluble coordination compound with the formula [Pt(NH₃)₄][PtCl₄]. Its formation is a common side reaction in cisplatin synthesis. This occurs when the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, and the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, are present in significant concentrations simultaneously. The primary cause is often a non-ideal local concentration of the ammonia reagent, leading to the rapid formation of the highly stable [Pt(NH₃)₄]²⁺ complex, which then immediately precipitates with the unreacted [PtCl₄]²⁻ starting material.
Q2: How can I modify my experimental conditions to prevent the formation of Magnus' green salt?
A2: Preventing the formation of MGS hinges on carefully controlling reaction parameters to favor the kinetic product, cisplatin, over the thermodynamically stable MGS. The key is to avoid the simultaneous presence of high concentrations of both the reacting ions.
-
Control Reactant Concentrations: Using a large excess of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) can help ensure that the dominant species is the tetrachloroplatinate anion, which minimizes the initial formation of the tetraammine cation.
-
Slow Reagent Addition: The slow, dropwise addition of the ammonia solution to the K₂[PtCl₄] solution is crucial. This maintains a low local concentration of ammonia, allowing for the stepwise substitution of chloride ligands to form the neutral cisplatin molecule without accumulating the [Pt(NH₃)₄]²⁺ cation.
-
Temperature Control: Maintaining a consistent and moderately elevated reaction temperature (around 60°C) can favor the desired reaction pathway towards cisplatin.
-
pH Management: The reaction should be maintained at a specific pH to ensure the desired ligand substitution occurs without promoting side reactions.
The following diagram illustrates the competing reaction pathways.
Caption: Reaction pathways for cisplatin synthesis.
Q3: My reaction solution has turned green, but no solid has precipitated yet. Can the synthesis be salvaged?
A3: A green coloration indicates the presence of the dissolved ion pair that forms Magnus' green salt. If a precipitate has not yet formed, you may be able to salvage the reaction. Immediately cease the addition of ammonia. Gentle heating and vigorous stirring may help encourage the conversion of the intermediate species to the desired neutral cisplatin product before MGS has a chance to precipitate. However, the success of this recovery is not guaranteed and depends on the specific concentrations in your solution.
Frequently Asked Questions (FAQs)
Q1: What is the detailed chemical structure of Magnus' green salt?
A1: Magnus' green salt is an ionic compound with the formula [Pt(NH₃)₄][PtCl₄]. It consists of a square planar tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, and a square planar tetrachloroplatinate(II) anion, [PtCl₄]²⁻. These ions stack in a linear chain structure (Pt-Pt-Pt), which is responsible for its unique color and very low solubility.
Q2: Why is Magnus' green salt so insoluble in water?
A2: The insolubility of Magnus' green salt is a result of the strong electrostatic attraction between the large, planar [Pt(NH₃)₄]²⁺ cations and [PtCl₄]²⁻ anions. This attraction leads to an efficient crystal lattice packing and a high lattice energy. The energy released upon solvation of the individual ions is insufficient to overcome this strong lattice energy, making the salt highly insoluble in water and most common solvents.
Q3: Can Magnus' green salt be chemically converted back into a useful reagent?
A3: Yes, while it is an undesired byproduct, Magnus' green salt can be processed to recover the platinum. A common method involves reacting the salt with an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid. This process can be used to convert the platinum(II) centers to platinum(IV), breaking down the stable salt structure and allowing for subsequent chemical manipulations to recover the platinum in a more useful form.
Q4: How does the synthesis of transplatin avoid the formation of Magnus' green salt?
A4: The synthesis of transplatin, cis-[PtCl₂(NH₃)₂]'s stereoisomer, typically starts from [Pt(NH₃)₄]Cl₂. In this procedure, HCl is added to substitute two of the ammonia ligands with chloride ligands. Because the starting material is the tetraammine complex, there is no [PtCl₄]²⁻ anion present in the solution. The absence of this anionic counterpart makes the formation and precipitation of Magnus' green salt impossible. This highlights the importance of the choice of starting material in directing the outcome of the synthesis.
The following workflow provides a decision-making process for troubleshooting this synthesis.
Caption: Troubleshooting workflow for cisplatin synthesis.
Experimental Protocol: Synthesis of Cisplatin (Kauffman's Method)
This protocol is adapted from established methods designed to minimize the formation of Magnus' green salt.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ammonia solution (NH₃, aqueous)
-
Potassium iodide (KI)
-
Deionized water
-
Ice bath
Procedure:
-
Preparation: In a flask, dissolve a specific molar quantity of K₂[PtCl₄] in deionized water.
-
Reaction: Slowly, and with constant stirring, add a precise molar equivalent of aqueous ammonia to the K₂[PtCl₄] solution. The key is to add the ammonia dropwise over an extended period.
-
Heating: Gently heat the reaction mixture in a water bath to approximately 60-65°C. A yellow precipitate of the desired cisplatin should begin to form. Maintain this temperature and continue stirring.
-
Purity Test (KI Test): To check for the presence of unreacted K₂[PtCl₄], take a small drop of the supernatant liquid and add it to a solution of potassium iodide (KI). The formation of a deep red or brown color ([PtI₄]²⁻) indicates the presence of unreacted starting material. The reaction is complete when this test is negative.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Washing: Collect the yellow cisplatin product by vacuum filtration. Wash the solid sequentially with cold water, then ethanol, and finally ether to remove any soluble impurities and to aid in drying.
-
Drying: Dry the final product under vacuum to obtain pure cisplatin.
Data Summary
The table below summarizes the key experimental parameters and their role in preventing the formation of Magnus' green salt.
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | Molar excess of K₂[PtCl₄] relative to NH₃ in the initial phase. | Suppresses the formation of the [Pt(NH₃)₄]²⁺ cation. |
| Order of Addition | Slow, dropwise addition of NH₃ solution to the K₂[PtCl₄] solution. | Prevents high local concentrations of ammonia, favoring stepwise ligand substitution. |
| Concentration | Use of dilute to moderately concentrated solutions. | Very high concentrations can increase the rate of MGS precipitation. |
| Temperature | Maintain a stable temperature, typically around 60-65°C. | Favors the kinetics of cisplatin formation. |
| Stirring | Continuous and vigorous stirring. | Ensures homogeneous mixing and prevents localized concentration gradients. |
Troubleshooting low yields in ammonium tetrachloroplatinate(II) reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ammonium (B1175870) tetrachloroplatinate(II), particularly focusing on addressing issues of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for ammonium tetrachloroplatinate(II)?
The most widely used method for synthesizing ammonium tetrachloroplatinate(II) involves a two-step process. First, an ammonium hexachloroplatinate(IV) intermediate is formed, which is then reduced to the desired ammonium tetrachloroplatinate(II).[1]
Q2: What are the primary applications of ammonium tetrachloroplatinate(II)?
Ammonium tetrachloroplatinate(II) is a key precursor in the synthesis of platinum-based catalysts and other valuable chemical products. It is also used in the preparation of platinum complexes for various research applications.[1]
Q3: What are the typical signs of a successful ammonium tetrachloroplatinate(II) synthesis?
A successful reaction typically yields red crystals of ammonium tetrachloroplatinate(II).[1] The formation of a fine yellow solid of ammonium hexachloroplatinate(IV) is an expected intermediate step.[1]
Troubleshooting Guide: Low Yields
Low yields in the synthesis of ammonium tetrachloroplatinate(II) can arise from several factors throughout the experimental process. This guide addresses common issues and provides potential solutions.
Issue 1: Incomplete Reduction of the Hexachloroplatinate(IV) Intermediate
Symptoms:
-
The final product has a yellowish tint instead of the characteristic red color of pure ammonium tetrachloroplatinate(II).
-
Lower than expected mass of the final product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure the stoichiometry of the reducing agent is correct. An excess of the reducing agent should be avoided to prevent the formation of undesired byproducts. |
| Inappropriate Reducing Agent | Hydrazine (B178648) dihydrochloride (B599025) is a commonly used reducing agent.[2] The choice and purity of the reducing agent are critical for efficient conversion. |
| Suboptimal Reaction Temperature | The reduction step is temperature-sensitive. For the reduction of potassium hexachloroplatinate(IV) with hydrazine dihydrochloride, maintaining a temperature of 50-65°C is recommended.[2] |
| Incorrect Reaction Time | The reaction should be allowed to proceed for a sufficient duration to ensure complete reduction. Monitoring the reaction progress can help determine the optimal time. |
Issue 2: Formation of Insoluble Side Products
Symptoms:
-
Presence of a green precipitate in the final product.
-
Difficulty in isolating the desired red crystals.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Formation of Magnus' Green Salt | The reaction between the tetrachloroplatinate(II) anion and tetraammineplatinum(II) cation can form the insoluble Magnus' green salt, [Pt(NH₃)₄][PtCl₄].[2] This can be minimized by carefully controlling the addition of ammonia (B1221849). |
| Precipitation of Unreacted Starting Material | If the initial hexachloroplatinate(IV) salt is not fully dissolved or reacts incompletely, it can contaminate the final product. Ensure complete dissolution of the starting material before proceeding with the reduction. |
| Reduction to Metallic Platinum | Over-reduction, especially with an excess of a strong reducing agent, can lead to the formation of metallic platinum as a black precipitate.[2] Careful control of the reducing agent stoichiometry is crucial. |
Issue 3: Product Loss During Workup and Purification
Symptoms:
-
Significantly lower yield after filtration and washing steps.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Product Solubility in Wash Solvents | Ammonium tetrachloroplatinate(II) has some solubility in water. Washing the final product with ice-cold water or a dilute solution of hydrochloric acid can help minimize losses.[1] |
| Mechanical Losses During Transfer | Careful handling and quantitative transfer of the product between vessels are essential to prevent mechanical losses. |
| Decomposition During Drying | Ammonium tetrachloroplatinate(II) can decompose upon heating.[3] Air-drying or drying under vacuum at a mild temperature is recommended. |
Experimental Protocols
Synthesis of Ammonium Tetrachloroplatinate(II) via Reduction of Ammonium Hexachloroplatinate(IV)
This protocol is adapted from established synthetic procedures.
Materials:
-
Ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆]
-
Hydrazine dihydrochloride (N₂H₄·2HCl)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Ice
Procedure:
-
Preparation of the Hexachloroplatinate(IV) Suspension: In a beaker, create a suspension of ammonium hexachloroplatinate(IV) in deionized water.
-
Reduction Step: While stirring the suspension mechanically, gradually add small portions of hydrazine dihydrochloride.
-
Heating: Raise the temperature of the mixture to 50-65°C and maintain this temperature for approximately 2 hours, or until the yellow color of the hexachloroplatinate(IV) salt has been replaced by a deep red solution.
-
Cooling and Filtration: Cool the reaction mixture in an ice bath to promote crystallization of the product. Isolate the red crystals of ammonium tetrachloroplatinate(II) by suction filtration.
-
Washing: Wash the collected crystals with several portions of ice-cold dilute hydrochloric acid to remove any soluble impurities.
-
Drying: Air-dry the purified ammonium tetrachloroplatinate(II) or dry under vacuum at room temperature.
Visualizations
Caption: Experimental workflow for the synthesis of ammonium tetrachloroplatinate(II).
Caption: Troubleshooting decision tree for low yields in ammonium tetrachloroplatinate(II) synthesis.
References
Stabilizing ammonium tetrachloroplatinate(II) solutions against decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing ammonium (B1175870) tetrachloroplatinate(II) solutions against decomposition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition in ammonium tetrachloroplatinate(II) solutions?
A1: The primary cause of decomposition is the hydrolysis or aquation of the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. In this process, the chloride ligands are sequentially replaced by water molecules. This alters the chemical nature of the platinum complex, potentially leading to the formation of less reactive or undesired species for subsequent reactions.
Q2: What are the visible signs of decomposition in an ammonium tetrachloroplatinate(II) solution?
A2: While subtle decomposition may not have immediate visual cues, significant degradation can manifest as a color change in the solution. Freshly prepared solutions of ammonium tetrachloroplatinate(II) are typically a clear, reddish-brown. A shift in color, or the formation of a precipitate over time, can indicate decomposition.
Q3: How does the concentration of chloride ions affect the stability of the solution?
A3: The presence of excess chloride ions in the solution is crucial for maintaining the stability of the [PtCl₄]²⁻ complex. According to Le Chatelier's principle, a high concentration of chloride ions shifts the equilibrium of the hydrolysis reaction back towards the stable tetrachloroplatinate(II) complex, thereby inhibiting decomposition.
Q4: What is the optimal pH range for storing ammonium tetrachloroplatinate(II) solutions?
A4: Based on studies of similar platinum(II) complexes like cisplatin (B142131), a slightly acidic pH range of 3.5 to 5.5 is preferable for enhancing stability.[1] Alkaline conditions can accelerate the rate of hydrolysis and degradation.[2]
Q5: How do light and temperature impact the stability of these solutions?
A5: Exposure to light, particularly short-wavelength visible light (350-490 nm), can induce photolytic degradation of platinum(II) complexes.[3][4] Therefore, it is recommended to store solutions in amber-colored vials or in the dark. Elevated temperatures also increase the rate of decomposition.[1] For optimal stability, solutions should be stored at a controlled room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., lower than expected reactivity). | Decomposition of the ammonium tetrachloroplatinate(II) precursor solution. | 1. Prepare fresh solutions: It is best practice to use freshly prepared solutions for critical experiments. 2. Verify solvent: Ensure the solvent contains an excess of chloride ions (e.g., dilute hydrochloric acid or a sodium chloride solution). 3. Check storage conditions: Confirm that the stock solution has been stored in a dark, temperature-controlled environment. |
| Visible precipitate in the solution. | Significant decomposition has occurred, leading to the formation of insoluble platinum species. | 1. Discard the solution: Do not use a solution with a visible precipitate, as the concentration of the active platinum species is unknown. 2. Review preparation protocol: Ensure the initial dissolution was complete and that appropriate measures were taken to stabilize the solution (see Experimental Protocols section). |
| Color of the solution has changed over time. | This indicates a change in the platinum coordination sphere due to ligand substitution (hydrolysis). | 1. Monitor with UV-Vis spectroscopy: If possible, periodically check the UV-Vis spectrum of the solution. A change in the absorption maxima can indicate decomposition. 2. Prepare fresh solution: For applications requiring precise concentrations of [PtCl₄]²⁻, it is advisable to prepare a fresh solution. |
Quantitative Data on Solution Stability
The following table summarizes the key factors influencing the stability of tetrachloroplatinate(II) solutions, with quantitative data primarily derived from studies on the analogous complex, cisplatin.
| Factor | Condition | Effect on Stability | Quantitative Data (where available) | Citation |
| Chloride Ion Concentration | High [Cl⁻] | Increased stability (suppresses hydrolysis) | Significantly more stable in 0.9% NaCl solution compared to aqueous solutions without excess chloride. | [5] |
| pH | Acidic (3.5 - 5.5) | Increased stability | In the dark, cisplatin degradation to trichloroammineplatinate(II) was ~0.04% per week at pH 4.3, and ~0.21% per week at pH 6.3. | [3][6] |
| Light | Exposure to 350-490 nm light | Decreased stability (photodegradation) | Light exposure accelerates degradation. Amber glass offers more protection than clear glass. | [1][3] |
| Temperature | Elevated temperature | Decreased stability | Increased temperatures accelerate the rate of degradation. | [1] |
Experimental Protocols
Protocol for Preparation of a Stabilized Ammonium Tetrachloroplatinate(II) Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability for use in various applications.
-
Materials:
-
Ammonium tetrachloroplatinate(II) salt
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Amber glass storage bottles
-
-
Procedure:
-
Calculate the required mass of ammonium tetrachloroplatinate(II) to achieve the desired concentration.
-
Prepare a dilute HCl solution (e.g., 0.1 M) by adding the appropriate volume of concentrated HCl to deionized water. Safety Note: Always add acid to water.
-
Accurately weigh the ammonium tetrachloroplatinate(II) salt and transfer it to a volumetric flask.
-
Add a small amount of the dilute HCl solution to the flask and gently swirl to dissolve the salt.
-
Once dissolved, bring the solution to the final volume with the dilute HCl solution.
-
Transfer the solution to a labeled amber glass bottle for storage.
-
Store the solution at a controlled room temperature, protected from light.
-
Visualizations
Caption: The primary decomposition pathway of [PtCl₄]²⁻ in aqueous solution is a stepwise hydrolysis (aquation).
Caption: A generalized workflow for preparing a stabilized ammonium tetrachloroplatinate(II) solution.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decomposition kinetics of cisplatin in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of cisplatin degradation as affected by pH and light. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with Ammonium Tetrachloroplatinate(II)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ammonium (B1175870) tetrachloroplatinate(II) in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of ammonium tetrachloroplatinate(II)?
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a red crystalline solid.[1][2] Its solubility is highly dependent on the solvent system. It is known to be soluble in water but insoluble in ethanol.[1][2] For many applications in organic synthesis and catalysis, its solubility in non-aqueous solvents can be a significant challenge.
Q2: I am having trouble dissolving (NH₄)₂[PtCl₄] in my organic solvent for a homogeneous reaction. What are my options?
Low solubility in organic solvents is a common issue. Several strategies can be employed to overcome this:
-
Solvent Selection: While insoluble in lower alcohols like ethanol, exploring more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be beneficial. The isomerization of some platinum complexes has been observed to be faster in these solvents, suggesting a higher degree of interaction and solubility.
-
Mixed Solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, a water/DMF or water/acetone (B3395972) system can be effective, where the platinum salt is first dissolved in the aqueous phase.
-
Phase-Transfer Catalysis: For reactions involving an organic and an aqueous phase, a phase-transfer catalyst can be used to transport the tetrachloroplatinate(II) anion from the aqueous phase to the organic phase where the reaction with the substrate occurs.
-
Synthesis of a More Soluble Precursor: In some cases, it may be more efficient to convert ammonium tetrachloroplatinate(II) into a more soluble intermediate complex with different ligands.
Q3: Can I use DMSO to dissolve my platinum complex for biological assays?
Caution should be exercised when using DMSO with platinum(II) complexes, especially for biological applications. Studies have shown that DMSO can displace the ligands on platinum complexes, such as cisplatin, leading to the formation of a different, and potentially less active, species. It is crucial to verify that the integrity of your platinum complex is maintained in DMSO if it is to be used as a solvent.
Q4: Are there any advanced solvent systems for dissolving platinum salts?
Yes, ionic liquids are emerging as effective solvents for dissolving platinum salts and even metallic platinum.[3][4][5][6][7] These are salts that are liquid at low temperatures and can provide a non-aqueous, polar environment conducive to dissolving charged species.
Troubleshooting Guides
Issue 1: Poor or No Solubility in a Pure Organic Solvent
Symptoms:
-
Ammonium tetrachloroplatinate(II) powder remains as a solid precipitate in the organic solvent, even with heating and stirring.
-
The reaction does not proceed, or the yield is significantly lower than expected, suggesting the catalyst is not in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insolubility.
Possible Solutions & Experimental Protocols:
-
Solution A: Utilize a Polar Aprotic Solvent
-
Protocol: Attempt to dissolve a small, known quantity of (NH₄)₂[PtCl₄] in a minimal amount of DMF or DMSO with gentle heating (e.g., 40-50 °C) and vigorous stirring. Observe for dissolution.
-
-
Solution B: Employ a Mixed-Solvent System
-
Protocol: Dissolve the required amount of (NH₄)₂[PtCl₄] in a small volume of deionized water. To this aqueous solution, slowly add the organic solvent (e.g., DMF, acetone) containing your substrate under constant stirring. The ratio of water to the organic solvent should be optimized to maintain a single phase if possible, or to ensure efficient reaction at the interface.
-
-
Solution C: Implement Phase-Transfer Catalysis
-
Protocol: See the detailed experimental protocol below.
-
-
Solution D: Synthesize a More Soluble Intermediate
-
Protocol: A common strategy is to replace the ammonium cations with larger, more lipophilic cations (e.g., tetraalkylammonium). This can be achieved by reacting (NH₄)₂[PtCl₄] with a tetraalkylammonium halide salt in a suitable solvent, followed by precipitation and isolation of the more organic-soluble tetraalkylammonium tetrachloroplatinate(II) salt.
-
Data Presentation
Solubility of Ammonium Tetrachloroplatinate(II) in Various Solvents
| Solvent | Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | Soluble[1][2][8] | Often used as the initial solvent for subsequent reactions in mixed-solvent systems. |
| Ethanol | C₂H₅OH | Polar Protic | Insoluble[1][2] | Generally not a suitable solvent. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Sparingly Soluble (Qualitative) | May require heating. Often used in mixed-solvent systems. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Sparingly Soluble (Qualitative) | Potential for ligand displacement, use with caution.[9] |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble (Qualitative) | Often used in conjunction with water. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Poorly Soluble (Qualitative) | Not a commonly reported solvent for this salt. |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Insoluble |
Experimental Protocols
Protocol 1: Ligand Substitution Reaction using a Water/Acetone Mixed-Solvent System
This protocol is adapted from procedures for the synthesis of platinum(II) complexes with nitrogen-donor ligands.
Objective: To perform a ligand substitution reaction on (NH₄)₂[PtCl₄] with an organic-soluble ligand.
Materials:
-
Ammonium tetrachloroplatinate(II)
-
Ligand (e.g., a substituted pyrazole)
-
Deionized Water
-
Acetone
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
In a reaction flask, dissolve 1 mmol of ammonium tetrachloroplatinate(II) in 10 mL of deionized water with stirring.
-
In a separate beaker, dissolve 2 mmol of the ligand in 10 mL of acetone.
-
Slowly add the acetone solution of the ligand to the aqueous solution of the platinum salt dropwise over 10-15 minutes with vigorous stirring at room temperature.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product is soluble, the solvent may need to be removed under reduced pressure, followed by purification.
Caption: Workflow for ligand substitution in a mixed-solvent system.
Protocol 2: Phase-Transfer Catalysis for Reaction in a Biphasic System
Objective: To facilitate the reaction between the tetrachloroplatinate(II) anion and an organic-soluble substrate using a phase-transfer catalyst.
Materials:
-
Ammonium tetrachloroplatinate(II)
-
Organic Substrate
-
Organic Solvent (e.g., Dichloromethane, Toluene)
-
Deionized Water
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Set up a biphasic system in a reaction flask. The aqueous phase consists of a solution of ammonium tetrachloroplatinate(II) in deionized water.
-
The organic phase consists of the organic substrate dissolved in a water-immiscible organic solvent.
-
Add the phase-transfer catalyst (typically 1-5 mol%) to the reaction mixture.
-
Stir the mixture vigorously to ensure a large surface area between the two phases.
-
The phase-transfer catalyst will transport the [PtCl₄]²⁻ anion into the organic phase, where it can react with the substrate.
-
Monitor the reaction by sampling the organic phase and analyzing by TLC or GC.
-
Upon completion, stop the stirring and allow the layers to separate. The organic layer can be removed using a separatory funnel for product isolation and purification.
Caption: Logical diagram of phase-transfer catalysis.
References
- 1. ammonium tetrachloroplatinate(II) [chemister.ru]
- 2. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ammonium tetrachloroplatinate(II) | (NH4)2.PtCl4 - BuyersGuideChem [buyersguidechem.com]
- 9. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid when using ammonium tetrachloroplatinate(II)
Welcome to the technical support center for ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using ammonium tetrachloroplatinate(II)?
A1: The primary side reactions include hydrolysis (aquation), oxidation of the Pt(II) center, formation of insoluble byproducts like Magnus' Green Salt, and uncontrolled ligand substitution. Each of these is influenced by reaction conditions such as solvent, pH, temperature, and the presence of other reagents.
Q2: How can I prevent the hydrolysis of my tetrachloroplatinate(II) complex in solution?
A2: Hydrolysis, or aquation, is the substitution of chloride ligands with water molecules.[1] To suppress this, maintain a high concentration of chloride ions in the solution, for example, by using a dilute hydrochloric acid solution for recrystallization or as a solvent.[1][2] This shifts the equilibrium away from the formation of reactive aqua species like [PtCl₃(H₂O)]⁻.
Q3: My reaction mixture turned green and a precipitate formed. What is it and how can I avoid it?
A3: You have likely formed Magnus' Green Salt, [Pt(NH₃)₄][PtCl₄].[3] This insoluble polymeric compound can form as a side product during reactions involving ammonia (B1221849), especially with an excess of the platinum starting material or improper pH control.[4][5] To avoid it, carefully control the stoichiometry of your reactants and maintain a buffered or slightly acidic solution to prevent the formation of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺.[6]
Q4: What is the thermal stability of ammonium tetrachloroplatinate(II)?
A4: Ammonium tetrachloroplatinate(II) is thermally sensitive. It begins to decompose at temperatures between 140–145 °C.[7][8][9] The decomposition can proceed in stages, ultimately yielding metallic platinum at higher temperatures.[7][10] It is crucial to keep reaction and storage temperatures well below this threshold to prevent decomposition.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction solution changes color from red/brown to yellow or colorless over time. | Hydrolysis/Aquation: Water is displacing chloride ligands, forming various chloro-aqua platinum species.[11] | Add a source of chloride ions (e.g., NaCl, HCl) to the reaction mixture to suppress aquation. Work in non-aqueous solvents if the reaction chemistry allows. |
| Formation of an insoluble green precipitate. | Magnus' Green Salt Formation: Reaction between [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ ions in solution.[3][5] | Ensure the platinum complex is fully dissolved before adding ammonia. Use a slight excess of ammonia and control the pH. A different synthetic route, such as starting with K₂[PtI₄], can also avoid this side product.[12] |
| Obtaining a mixture of substituted products instead of a single desired product. | Lack of Reaction Control: The reactivity of the aqua species or uncontrolled stoichiometry can lead to multiple ligand substitutions. The trans effect can also influence the position of substitution.[13] | Control the stoichiometry of the incoming ligand carefully. Run the reaction at a lower temperature to improve selectivity. Utilize the trans effect by choosing the order of ligand addition strategically. |
| Reaction yields are consistently low, with evidence of platinum metal plating out. | Oxidation-Reduction: The Pt(II) center may be getting oxidized to Pt(IV) by oxidizing agents, followed by reduction to Pt(0), or direct reduction.[2][14] | Ensure all reagents and solvents are free from strong oxidizing agents.[15][16] Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. |
| The solid starting material has changed in appearance or shows poor solubility. | Decomposition/Moisture Sensitivity: The material may have been exposed to high temperatures or moisture during storage. | Store ammonium tetrachloroplatinate(II) in a tightly sealed container in a cool, dry, and dark place.[15] |
Quantitative Data Summary
The table below summarizes key physical and thermal properties of ammonium tetrachloroplatinate(II).
| Property | Value | Citations |
| Molecular Formula | (NH₄)₂[PtCl₄] | [7] |
| Molar Mass | 372.96 g·mol⁻¹ | [7] |
| Appearance | Red to light brown crystalline powder | [7][8] |
| Density | 2.936 g/cm³ at 25 °C | [9] |
| Decomposition Temperature | 140 - 145 °C | [7][8] |
| Solubility | Soluble in water, insoluble in ethanol (B145695) | [7] |
Experimental Protocols
General Protocol for a Controlled Ligand Substitution Reaction
This protocol provides a general methodology for substituting the chloride ligands on the [PtCl₄]²⁻ complex with a generic amine ligand (L), while minimizing common side reactions.
Materials:
-
Ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]
-
Incoming ligand (L) (e.g., pyridine, ammonia)
-
Deionized water (degassed)
-
Potassium chloride (KCl) or Sodium Chloride (NaCl)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask, dropping funnel)
Procedure:
-
Preparation of the Platinum Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve ammonium tetrachloroplatinate(II) in degassed deionized water containing a controlled excess of KCl (e.g., 0.1 M). This high chloride concentration minimizes the formation of reactive aqua species.
-
Stir the solution at a controlled temperature (e.g., room temperature or below) until the solid is fully dissolved.
-
-
Addition of the Ligand:
-
Dissolve the stoichiometric amount of the incoming ligand (L) in degassed deionized water.
-
Add the ligand solution dropwise to the stirring platinum solution over an extended period using a dropping funnel. Slow addition helps to control the reaction rate and prevent the formation of polysubstituted products.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or ¹⁹⁵Pt NMR) to determine the optimal reaction time and prevent the formation of subsequent side products.
-
-
Isolation of the Product:
-
Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration. If it is soluble, the solvent may need to be removed under reduced pressure.
-
Wash the isolated product with ice-cold water to remove unreacted starting materials and salts, followed by a wash with a non-polar solvent like ethanol to remove organic impurities.
-
-
Purification:
-
Recrystallize the product from a dilute HCl solution to ensure the suppression of aquation and remove any potential aqua-complex impurities.[1]
-
Visualizations
Side Reaction Pathways and Workflows
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 5. Magnus'_green_salt [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 8. strem.com [strem.com]
- 9. 四氯铂酸铵 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cisplatin - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mechanism of tetrachloroplatinate( ii ) oxidation by hydrogen peroxide in hydrochloric acid solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT53057D [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Scaling up the synthesis of ammonium tetrachloroplatinate(II) for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of ammonium (B1175870) tetrachloroplatinate(II), a key precursor for platinum-based catalysts and pharmaceuticals.
Experimental Protocols
A widely adopted industrial method for synthesizing ammonium tetrachloroplatinate(II) involves a two-step process. The first step is the precipitation of ammonium hexachloroplatinate(IV) from a solution of hexachloroplatinic acid, followed by its reduction.
Step 1: Synthesis of Ammonium Hexachloroplatinate(IV)
-
Dissolution: Begin by dissolving the platinum metal source, such as a platinum sponge, in aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid). This should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is exothermic and produces toxic fumes.
-
Precipitation: Once the platinum is fully dissolved, carefully add a saturated solution of ammonium chloride (NH₄Cl) to the hexachloroplatinic acid (H₂[PtCl₆]) solution. The ammonium hexachloroplatinate((NH₄)₂[PtCl₆]) will precipitate as a fine yellow solid due to its low solubility.
-
Filtration and Washing: The yellow precipitate is then collected by filtration. It is crucial to wash the precipitate thoroughly with a cold, saturated solution of ammonium chloride to remove impurities. This is followed by a wash with cold water to remove excess ammonium chloride.
Step 2: Reduction to Ammonium Tetrachloroplatinate(II)
-
Suspension: The purified ammonium hexachloroplatinate(IV) precipitate is suspended in water.
-
Reduction: A reducing agent is slowly added to the suspension while stirring. Common reducing agents for this step include hydrazine (B178648) chloride (N₂H₄·2HCl) or ammonium oxalate (B1200264) ((NH₄)₂C₂O₄). The reaction should be carefully monitored as it can be exothermic. The color of the solution will change from yellow to a deep red, indicating the formation of the tetrachloroplatinate(II) ion.
-
Isolation and Purification: The resulting red solution is then cooled to induce crystallization of ammonium tetrachloroplatinate(II). The red crystals are collected by filtration. For higher purity, recrystallization from a dilute hydrochloric acid solution can be performed. This helps to remove any residual impurities, including the potential formation of Magnus's green salt.[1]
-
Drying: The final product is dried under vacuum at a controlled temperature to prevent decomposition.
Process Workflow
Caption: Workflow for the two-step synthesis of ammonium tetrachloroplatinate(II).
Data Presentation
| Parameter | Step 1: (NH₄)₂[PtCl₆] Formation | Step 2: (NH₄)₂[PtCl₄] Formation | High Purity Method |
| Typical Yield | ~90%[2] | ~80%[2] | Up to 98%[3] |
| Purity | Intermediate | Technical Grade | Up to 99%[3] |
| Reducing Agent | N/A | Hydrazine Chloride[2] / Ammonium Oxalate[4] | N/A |
| Key Impurity | Unreacted H₂[PtCl₆] | Magnus's Green Salt ([Pt(NH₃)₄][PtCl₄])[1] | Residual Solvents/Reagents |
| Purification | Washing with NH₄Cl solution | Recrystallization from dilute HCl[1] | Multiple Recrystallizations |
Troubleshooting Guide & FAQs
Here are some common issues encountered during the scale-up of ammonium tetrachloroplatinate(II) synthesis, along with their solutions.
Q1: The yield of ammonium hexachloroplatinate(IV) in Step 1 is lower than expected. What could be the cause?
A: Low yield in the first step is often due to incomplete precipitation. Ensure that a saturated solution of ammonium chloride is used and that the solution is sufficiently cooled to maximize the precipitation of the product, as its solubility is temperature-dependent. Also, verify that the initial dissolution of platinum was complete.
Q2: During the reduction in Step 2, a green precipitate forms. What is it and how can it be removed?
A: The green precipitate is likely Magnus's green salt, an insoluble complex with the formula [Pt(NH₃)₄][PtCl₄].[1] Its formation can be promoted by localized high concentrations of ammonia (B1221849) or impurities. To remove it, the crude red product containing the green salt can be dissolved in hot dilute hydrochloric acid. The ammonium tetrachloroplatinate(II) will dissolve, while Magnus's green salt remains largely insoluble and can be removed by hot filtration.[1] Subsequent cooling of the filtrate will yield purified red crystals of the desired product.
Q3: The reduction of ammonium hexachloroplatinate(IV) seems to be incomplete, resulting in a mix of yellow and red products.
A: Incomplete reduction can be caused by an insufficient amount of reducing agent, poor mixing, or a reaction temperature that is too low. Ensure that the stoichiometry of the reducing agent is correct, with a slight excess to drive the reaction to completion. Vigorous stirring is essential during the addition of the reducing agent to ensure homogeneity. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
Q4: The final ammonium tetrachloroplatinate(II) product darkens or decomposes during drying.
A: Ammonium tetrachloroplatinate(II) is thermally sensitive and can decompose upon heating.[4] It is crucial to dry the final product under vacuum at a relatively low temperature (e.g., slightly above room temperature) to avoid thermal decomposition. The color of the pure compound should be a distinct red. Any darkening may indicate the onset of decomposition to platinum metal or other platinum species.
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
A: The entire process should be conducted in a well-ventilated area, preferably within a fume hood, especially during the dissolution of platinum in aqua regia, which releases toxic nitrogen oxides. Personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. Hydrazine and its salts are toxic and should be handled with extreme care. The thermal decomposition of the final product can release corrosive gases, so controlled drying conditions are essential.
Q6: Are there alternative, greener synthesis methods being explored?
A: Yes, research is ongoing into more environmentally friendly synthesis routes. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and can lead to improved yields for some platinum complexes.[5] Electrochemical methods, which involve the controlled reduction of a platinum(IV) species, offer a high degree of control and can produce high-purity materials, although they may not be as common for bulk synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN107838434B - Preparation method of high-purity platinum powder - Google Patents [patents.google.com]
- 3. CN103288147A - Preparation method of ammonium chloroplatinate - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Best practices for storing and handling hygroscopic ammonium tetrachloroplatinate(II)
Welcome to the Technical Support Center for ammonium (B1175870) tetrachloroplatinate(II). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this hygroscopic compound, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is ammonium tetrachloroplatinate(II) and what are its common applications?
Ammonium tetrachloroplatinate(II), with the chemical formula (NH₄)₂[PtCl₄], is a red to brown crystalline solid.[1] It is a key precursor in the synthesis of various platinum compounds, including cisplatin (B142131) and its analogs, as well as platinum-based catalysts.[2][3] Its applications are found in catalysis, materials science for creating platinum nanoparticles, and in the synthesis of fine chemicals.
Q2: What does it mean that ammonium tetrachloroplatinate(II) is hygroscopic?
Hygroscopic means the substance has a tendency to absorb moisture from the surrounding air. This can lead to the solid caking or clumping and may affect its reactivity and weighing accuracy.[4] Therefore, special storage and handling procedures are necessary.
Q3: What are the primary safety hazards associated with ammonium tetrachloroplatinate(II)?
Ammonium tetrachloroplatinate(II) is toxic if swallowed and can cause skin and serious eye irritation.[5][6] It may also cause respiratory or skin sensitization, leading to allergic reactions upon inhalation or contact.[7][8] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1]
Q4: How should I properly store ammonium tetrachloroplatinate(II)?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] To mitigate its hygroscopic nature, storage in a desiccator with a suitable desiccant is highly recommended. For long-term storage or for highly sensitive experiments, storing under an inert atmosphere (e.g., argon or nitrogen) in a glovebox is ideal.
Q5: With which substances is ammonium tetrachloroplatinate(II) incompatible?
Ammonium tetrachloroplatinate(II) is incompatible with strong oxidizing agents, acids, and bases.[1][5] Contact with these substances can lead to violent reactions.[5]
Q6: At what temperature does ammonium tetrachloroplatinate(II) decompose?
Ammonium tetrachloroplatinate(II) decomposes at approximately 140 °C.[1][9] Decomposition can release hazardous gases, including nitrogen oxides, platinum oxide, and hydrogen chloride gas.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of ammonium tetrachloroplatinate(II).
Issue 1: The compound has formed clumps or appears wet.
-
Cause: Exposure to ambient moisture due to its hygroscopic nature.
-
Solution:
-
Prevention: Always store the compound in a desiccator or a glovebox with a dry atmosphere. Ensure the container is tightly sealed immediately after use.
-
Drying: If clumping is minor, the compound can be dried in a vacuum oven at a temperature well below its decomposition point (e.g., 60-80 °C). However, for applications sensitive to water content, it is best to use a fresh, properly stored supply.
-
Handling: When weighing, do so quickly to minimize air exposure. Weighing by difference is a recommended technique for hygroscopic solids.[10]
-
Issue 2: Inconsistent results in catalytic reactions.
-
Cause A: Inaccurate weighing due to moisture absorption.
-
Cause B: Partial decomposition of the precursor.
-
Solution: Ensure the compound has not been exposed to high temperatures or incompatible substances during storage or handling. Use a fresh batch of the reagent if decomposition is suspected.
-
-
Cause C: Catalyst poisoning.
-
Solution: Ensure all glassware is scrupulously clean and solvents are pure. Certain functional groups or impurities in the reaction mixture can poison platinum catalysts.
-
Issue 3: Low yield or unexpected side products in synthesis (e.g., cisplatin synthesis).
-
Cause A: Formation of Magnus' green salt.
-
Solution: In the synthesis of cisplatin, an excess of ammonia (B1221849) can lead to the formation of the undesired [Pt(NH₃)₄][PtCl₄] (Magnus' green salt).[2] Carefully control the stoichiometry of the reactants.
-
-
Cause B: Incomplete reaction or side reactions.
-
Cause C: Degradation of the starting material.
-
Solution: Use a fresh, properly stored sample of ammonium tetrachloroplatinate(II). If the material has absorbed significant moisture, its effective concentration will be lower, affecting stoichiometry.
-
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Properties of Ammonium Tetrachloroplatinate(II)
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂[PtCl₄] | [11] |
| Molecular Weight | 372.97 g/mol | [11] |
| Appearance | Red to light brown solid | [1] |
| Melting Point | 140 °C (decomposes) | [11] |
| Density | 2.936 g/cm³ at 25 °C | [11] |
| Solubility | Soluble in water | |
| Hygroscopicity | Hygroscopic |
Qualitative Hygroscopicity and its Consequences
| Relative Humidity | Observation | Consequence for Experiments |
| Low (<40%) | Appears as a free-flowing powder. | Minimal impact on weighing and handling if exposure is brief. |
| Moderate (40-60%) | May start to stick to surfaces. | Increased difficulty in accurate weighing; potential for minor clumping. |
| High (>60%) | Noticeable clumping and caking of the powder. | Significant errors in weighing; altered reactivity and stoichiometry. |
Experimental Protocols
Protocol 1: Synthesis of Cisplatin
This protocol is a modification of the Ramberg and Peyrone methods and is intended to maximize the yield of the cis isomer.[2]
Materials:
-
Potassium tetrachloroplatinate(II)
-
Ammonium chloride
-
3 M Aqueous ammonia
-
Ice water
-
0.1 N Hydrochloric acid
Procedure:
-
Dissolve 3g of ammonium chloride in a solution containing one portion of potassium tetrachloroplatinate(II) in a 150 cm³ beaker.
-
Cautiously add approximately 10 cm³ of 3 M aqueous ammonia until the solution is neutral to litmus (B1172312) paper.
-
Add an additional 0.02 mol of aqueous ammonia (6.75 cm³ of 3 M solution). A large excess should be avoided to prevent the formation of tetraammineplatinum(II) chloride.
-
A precipitate of the cis isomer, possibly containing a small amount of Magnus' green salt, will form.
-
Separate the precipitate by suction filtration and wash it with several 10 cm³ portions of ice water until the soluble salts are removed.
-
Transfer the precipitate to a 250 cm³ Erlenmeyer flask and add 0.1 N aqueous hydrochloric acid to bring the total volume to 150 cm³. The use of dilute acid prevents the formation of aquo complexes during recrystallization.
-
Heat the suspension to dissolve the cisplatin, then cool to recrystallize.
-
Collect the purified cisplatin crystals by filtration.
Protocol 2: Preparation of a Platinum Catalyst Precursor Solution
This protocol describes the initial step for preparing a supported platinum catalyst.
Materials:
-
Ammonium tetrachloroplatinate(II)
-
Deionized water
-
Appropriate solvent for the intended catalytic support (e.g., ethanol, acetone)
Procedure:
-
In a controlled environment with low humidity (e.g., a glovebox or under a flow of dry nitrogen), accurately weigh the desired amount of ammonium tetrachloroplatinate(II).
-
In a clean glass container, dissolve the weighed compound in a minimal amount of deionized water. Gentle warming can aid dissolution, but the temperature should not exceed 80°C.
-
Once fully dissolved, the aqueous solution can be diluted with the appropriate solvent for the impregnation of the catalyst support.
-
This precursor solution is then used for incipient wetness impregnation or other catalyst preparation methods.
Proper Handling and Storage Workflow
Caption: Recommended workflow for the storage and handling of ammonium tetrachloroplatinate(II).
References
- 1. fishersci.com [fishersci.com]
- 2. Synthesis [ch.ic.ac.uk]
- 3. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. Platinum | Toxic Substances Blog [u.osu.edu]
- 8. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 9. carlroth.com [carlroth.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ammonium tetrachloroplatinate(II) 99 13820-41-2 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Ammonium Tetrachloroplatinate(II) by ICP-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of ammonium (B1175870) tetrachloroplatinate(II) ((NH₄)₂[PtCl₄]) is critical for its applications in the synthesis of platinum-based active pharmaceutical ingredients (APIs), catalysts, and advanced materials. Even trace metallic impurities can significantly impact the efficacy, safety, and performance of the final products. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with other analytical techniques for the purity assessment of ammonium tetrachloroplatinate(II), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Impurity Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for quantifying trace and ultra-trace elemental impurities.[1] Its high sensitivity and ability to perform multi-element analysis make it a preferred method for the quality control of high-purity materials.[1] However, other techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), and X-Ray Fluorescence (XRF) are also employed for elemental analysis, each with its own advantages and limitations.[2]
The selection of an appropriate analytical technique depends on factors such as the required detection limits, sample throughput, and the specific impurities of interest. A typical certificate of analysis for high-purity ammonium tetrachloroplatinate(II) may list impurities such as copper (Cu), palladium (Pd), rhodium (Rh), iridium (Ir), aluminum (Al), silicon (Si), nickel (Ni), iron (Fe), silver (Ag), manganese (Mn), cadmium (Cd), and magnesium (Mg).
The following table summarizes the typical instrument detection limits (IDLs) for these common impurities across different analytical techniques. These values are intended as a general guide and can vary based on instrument configuration, matrix effects, and sample preparation.
| Element | ICP-MS (µg/L) | ICP-OES (µg/L) | Graphite Furnace AAS (µg/L) | Flame AAS (mg/L) | XRF (ppm) |
| Copper (Cu) | 0.003[2] | 1.5[2] | 0.25[2] | 0.0015[2] | 10-150[3] |
| Palladium (Pd) | 0.003[2] | 1.5[2] | 2[2] | 0.03[2] | 10-150[3] |
| Rhodium (Rh) | 0.008[2] | 30[2] | - | 0.006[2] | 10-150[3] |
| Iridium (Ir) | 0.0006[2] | 30[2] | 7[2] | 0.9[2] | 10-150[3] |
| Aluminum (Al) | 0.006[2] | 6[2] | 0.3[2] | 0.045[2] | >200[3] |
| Silicon (Si) | 1[2] | 6[2] | 45[2] | 0.3[2] | >200[3] |
| Nickel (Ni) | 0.005[2] | 6[2] | 0.8[2] | 0.006[2] | 10-150[3] |
| Iron (Fe) | 0.4[2] | 1.5[2] | 0.3[2] | 0.005[2] | 10-150[3] |
| Silver (Ag) | 0.003[2] | 1.5[2] | 0.05[2] | 0.0015[2] | 10-150[3] |
| Manganese (Mn) | 0.002[2] | 0.6[2] | 0.09[2] | 0.0015[2] | 10-150[3] |
| Cadmium (Cd) | 0.003[2] | 1.5[2] | 0.02[2] | 0.0008[2] | ~100[3] |
| Magnesium (Mg) | 0.007[2] | 0.15[2] | 0.01[2] | 0.00015[2] | >200[3] |
As the data indicates, ICP-MS offers significantly lower detection limits compared to other techniques, making it the most suitable method for the analysis of high-purity ammonium tetrachloroplatinate(II) where impurity levels are expected to be in the parts-per-million (ppm) to parts-per-billion (ppb) range.
Experimental Protocol: ICP-MS Analysis of Ammonium Tetrachloroplatinate(II)
This protocol outlines a general procedure for the determination of metallic impurities in ammonium tetrachloroplatinate(II) using ICP-MS. Method validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)) to ensure accuracy and reliability.
1. Materials and Reagents
-
Ammonium tetrachloroplatinate(II) sample
-
High-purity (trace metal grade) nitric acid (HNO₃)
-
High-purity (trace metal grade) hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
-
Multi-element standard solutions for calibration
-
Internal standard solution (e.g., containing Rh, Re, Ir, or Bi)
-
Certified Reference Material (CRM) of a similar matrix, if available.
2. Sample Preparation
Proper sample preparation is critical to avoid contamination and to ensure the sample is in a suitable form for ICP-MS analysis.[4]
-
Cleaning of Labware: All labware (e.g., volumetric flasks, pipette tips) should be acid-leached (e.g., soaked in 5-10% HNO₃) and rinsed thoroughly with deionized water.
-
Sample Dissolution:
-
Accurately weigh approximately 100 mg of the ammonium tetrachloroplatinate(II) sample into a clean, acid-leached 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 1 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃) to dissolve the sample. Gentle heating in a water bath may be required to facilitate dissolution.
-
Once the sample is completely dissolved, dilute the solution to a final volume of 50 mL with deionized water. This results in a 2 g/L sample solution. The high salt concentration may require further dilution to minimize matrix effects.[5][6]
-
-
Preparation of Calibration Standards: Prepare a series of multi-element calibration standards by diluting stock standard solutions with a matrix-matching diluent (e.g., 2% HNO₃ and 1% HCl in deionized water). The concentration range of the standards should bracket the expected impurity concentrations in the sample.
-
Internal Standard Addition: Add the internal standard solution to all sample and standard solutions to correct for instrumental drift and matrix effects.
3. ICP-MS Instrumentation and Analysis
-
Instrument: An ICP-MS system equipped with a collision/reaction cell (C/RC) is recommended to mitigate polyatomic interferences.
-
Typical ICP-MS Operating Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Collision/Reaction Cell Gas: Helium (for kinetic energy discrimination) or other appropriate gas.
-
-
Analysis Sequence:
-
Aspirate a blank solution (matrix-matching diluent) to establish the baseline.
-
Analyze the calibration standards to generate a calibration curve for each element.
-
Analyze the prepared sample solutions.
-
Analyze a quality control (QC) sample or a CRM to verify the accuracy of the analysis.
-
4. Data Analysis
-
The concentration of each impurity element in the sample solution is determined from the calibration curve.
-
The final impurity concentration in the original solid sample is calculated using the following formula:
Concentration (ppm) = (Concentration in solution (µg/L) × Final volume (L)) / Sample weight (g)
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of ammonium tetrachloroplatinate(II) using ICP-MS.
Caption: Workflow for ICP-MS Purity Assessment of Ammonium Tetrachloroplatinate(II).
Conclusion
For the comprehensive purity assessment of ammonium tetrachloroplatinate(II), ICP-MS stands out as the most powerful and sensitive analytical technique, capable of quantifying a wide range of metallic impurities at sub-ppm levels. While other techniques like ICP-OES and AAS can be used for less stringent purity requirements, ICP-MS provides the necessary performance for applications in the pharmaceutical and high-technology industries. The detailed experimental protocol and workflow provided in this guide offer a robust framework for establishing a reliable quality control method for this critical platinum compound.
References
- 1. Can Copper Alloys Be Accurately Identified using Handheld X-Ray Fluorescence Spectrometry? - Analyzing Metals [thermofisher.com]
- 2. practicum.chem.uu.nl [practicum.chem.uu.nl]
- 3. Limits of Detection [xrfresearch.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aelabgroup.com [aelabgroup.com]
Confirming the Crystal Structure of (NH₄)₂[PtCl₄] using X-ray Diffraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic data of ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], with a related compound, potassium tetrachloroplatinate(II), K₂[PtCl₄]. X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for the characterization of crystalline materials. It provides detailed information about the atomic arrangement, crystal structure, and phase purity of a sample. This information is critical in various fields, including materials science, chemistry, and pharmaceutical development, where the crystalline form of a compound can significantly impact its physical and chemical properties.
Comparison of Crystallographic Data
The crystal structure of (NH₄)₂[PtCl₄] has been determined to be tetragonal, belonging to the P4/mmm space group. For comparative purposes, K₂[PtCl₄], another common tetrachloroplatinate salt, is presented. Both compounds share the same crystal system and space group, indicating a similar arrangement of the [PtCl₄]²⁻ anions in the crystal lattice. The primary difference lies in the cation and the resulting lattice parameters.
| Parameter | (NH₄)₂[PtCl₄] | K₂[PtCl₄] |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | P4/mmm | P4/mmm |
| Lattice Constant (a) | ~7.5 Å | 6.99 Å |
| Lattice Constant (c) | ~4.2 Å | 4.13 Å |
| Calculated XRD Pattern | Data not available | See Figure 1 |
The calculated powder X-ray diffraction pattern for K₂[PtCl₄] is provided below for reference. The peak positions (2θ) are determined by the lattice parameters, while the peak intensities are related to the arrangement and type of atoms within the unit cell.
Figure 1: Calculated Powder XRD Pattern of K₂[PtCl₄]
| 2θ (degrees) | Intensity (%) | Miller Indices (hkl) |
| 14.88 | 100 | (001) |
| 21.09 | 40 | (100) |
| 29.96 | 80 | (101) |
| 37.10 | 25 | (110) |
| 42.18 | 60 | (002) |
| 43.85 | 35 | (111) |
| 50.47 | 50 | (200) |
| 56.12 | 15 | (102) |
| 59.92 | 30 | (201) |
| 65.48 | 20 | (112) |
Experimental Protocol: Powder X-ray Diffraction (PXRD)
The following protocol outlines the general procedure for obtaining a powder XRD pattern for a stable, crystalline platinum complex like (NH₄)₂[PtCl₄].
1. Sample Preparation:
-
Grinding: The crystalline sample should be gently ground into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is crucial for obtaining accurate and reproducible diffraction data.
-
Sample Mounting: The fine powder is then packed into a sample holder. Care should be taken to create a flat, smooth surface that is level with the holder's surface to avoid errors in peak positions. For air- or moisture-sensitive samples, a sealed, inert atmosphere sample holder should be used.
2. Instrument Setup:
-
X-ray Source: A copper X-ray source (Cu Kα, λ = 1.5406 Å) is commonly used.
-
Goniometer: The instrument is typically operated in a Bragg-Brentano para-focusing geometry.
-
Detector: A scintillation counter or a more modern position-sensitive detector is used to measure the intensity of the diffracted X-rays.
3. Data Collection:
-
2θ Range: A typical scan range for initial characterization is from 5° to 80° in 2θ.
-
Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting parameters. These can be adjusted to improve the signal-to-noise ratio.
4. Data Analysis:
-
Phase Identification: The experimental diffraction pattern is compared to databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.
-
Lattice Parameter Refinement: Once the phase is identified, the positions of the diffraction peaks can be used to refine the lattice parameters of the unit cell using appropriate software. This allows for a precise determination of the unit cell dimensions.
-
Rietveld Refinement: For a more detailed analysis, a full-pattern Rietveld refinement can be performed. This method models the entire diffraction pattern to refine not only the lattice parameters but also atomic positions, site occupancies, and other structural details.
Workflow for Crystal Structure Confirmation
The following diagram illustrates the logical workflow for confirming the crystal structure of a compound like (NH₄)₂[PtCl₄] using powder X-ray diffraction.
This guide provides a foundational understanding of how X-ray diffraction is used to confirm the crystal structure of (NH₄)₂[PtCl₄]. The comparison with K₂[PtCl₄] highlights the subtle yet important differences that arise from a change in the cation within the crystal lattice. The detailed experimental protocol and workflow diagram offer a practical framework for researchers performing such analyses.
Comparing the catalytic activity of catalysts from different platinum precursors
The selection of a platinum precursor is a critical, yet often understated, parameter in catalyst synthesis that profoundly influences the final material's physicochemical properties and, consequently, its catalytic performance. The choice of precursor can dictate fundamental characteristics such as metal dispersion, particle size, oxidation state, and interaction with the support material. This guide provides an objective comparison of catalysts derived from different platinum precursors, supported by experimental data, to aid researchers in the strategic design of next-generation catalysts.
Case Study 1: Formic Acid Decomposition on Pt/N-Graphene Catalysts
In the quest for efficient hydrogen production, the decomposition of formic acid (FA) is a key reaction. A study comparing Pt/N-graphene catalysts synthesized from hexachloroplatinic acid (H₂PtCl₆) and platinum(IV) nitrate (B79036) (Pt(NO₃)₄) reveals significant performance differences. The precursor choice was found to substantially affect the state of the platinum on the N-graphene support[1].
Using H₂PtCl₆ led to the formation of highly active, atomically dispersed platinum, whereas Pt(NO₃)₄ resulted in the formation of platinum nanocrystals[1]. This structural difference had a direct impact on the catalytic activity.
Table 1: Comparison of Pt/N-Graphene Catalysts for Formic Acid Decomposition
| Precursor | Platinum State on Support | Average Pt Particle Size | Temperature for 50% FA Conversion (°C) |
| H₂PtCl₆ | Atomically dispersed | ~2 ± 0.5 Å (for 0.4% Pt loading) | 13–19 °C lower than Pt(NO₃)₄ catalysts |
| Pt(NO₃)₄ | Nanocrystals | > 10 nm | Higher than H₂PtCl₆ catalysts |
Data sourced from Bulushev et al.[1].
The enhanced activity of the catalyst prepared from H₂PtCl₆ is primarily attributed to its superior platinum dispersion[1]. The atomically dispersed platinum sites are believed to be more efficient for the catalytic decomposition of formic acid.
Experimental Protocols
Catalyst Synthesis (Impregnation Method) [1]
-
Support Preparation : Nitrogen-doped graphene (N-graphene) is used as the support material.
-
Impregnation : The N-graphene support is impregnated with an aqueous solution of the chosen platinum precursor (either H₂PtCl₆ or Pt(NO₃)₄). The concentration is adjusted to achieve the desired platinum weight percentage (e.g., 0.2-1.0 wt.%).
-
Drying : The impregnated support is dried to remove the solvent.
-
Reduction : The dried material is subjected to a reduction treatment (e.g., in a hydrogen atmosphere at elevated temperatures) to reduce the platinum precursor to its metallic state.
Characterization Techniques [1]
-
High-Resolution Transmission Electron Microscopy (HRTEM) : To determine the size, morphology, and dispersion of the platinum particles on the support.
-
X-ray Photoelectron Spectroscopy (XPS) : To analyze the oxidation state of the platinum species (e.g., Pt⁰, Pt²⁺, Pt⁴⁺).
-
CO Chemisorption : To determine the ratio of surface platinum atoms to total platinum atoms (Ptsurface/Pttotal), providing a measure of metal dispersion.
Logical Workflow: Precursor to Performance
Caption: Logical flow from precursor choice to catalytic performance.
Case Study 2: Methanol (B129727) Oxidation on FePt Nanoparticles
For applications in direct methanol fuel cells, the electrocatalytic performance of bimetallic nanoparticles is crucial. The synthesis of Iron-Platinum (FePt) nanoparticles via a high-temperature polyol method demonstrates how different platinum precursors—platinum(II) acetylacetonate (B107027) (Pt(acac)₂), platinum(II) chloride (PtCl₂), platinum(IV) chloride (PtCl₄), and hexachloroplatinic acid (H₂PtCl₆·H₂O)—yield catalysts with varying compositions, sizes, and electrocatalytic activities toward methanol oxidation[2][3].
The choice of precursor significantly alters the nucleation and growth of the nanoparticles, leading to different stoichiometric compositions and sizes[2].
Table 2: Properties and Performance of FePt Nanoparticles from Various Pt Precursors
| Platinum Precursor | Resulting Nanoparticle Composition | Average Particle Size (nm) | Electrocatalytic Performance (Methanol Oxidation) |
| Pt(acac)₂ | Nearly equiatomic FePt | ~2 | Moderate |
| PtCl₂ | Pt-rich phase | 3.6 - 6.4 | Moderate |
| PtCl₄ | Pt-rich phase | 3.6 - 6.4 | Moderate |
| H₂PtCl₆·H₂O | Fe₁₉Pt₈₁ (Pt-rich) | 6.2 | Highest catalytic response |
Data sourced from Sahu et al.[2][3].
Interestingly, while Pt(acac)₂ produced the smallest and most compositionally balanced nanoparticles, the catalyst derived from H₂PtCl₆·H₂O, which resulted in a larger, platinum-rich phase, exhibited the highest catalytic response for methanol oxidation[2][3]. This suggests that for this specific reaction, factors beyond just particle size, such as surface composition and electronic effects in the Pt-rich alloy, play a dominant role.
Experimental Protocols
Catalyst Synthesis (High-Temperature Polyol Method) [2]
-
Precursor Mixing : Iron(III) acetylacetonate (Fe(acac)₃) and the selected platinum precursor (e.g., Pt(acac)₂, PtCl₂, PtCl₄, or H₂PtCl₆·H₂O) are mixed in a high-boiling point solvent (polyol) such as diphenyl ether, along with surfactants like oleic acid and oleylamine.
-
Heating Ramp : The mixture is heated to an intermediate temperature (e.g., ~200 °C) and held to allow for the decomposition of the iron precursor.
-
High-Temperature Reflux : The temperature is then raised to reflux (e.g., ~260 °C) for a set period to facilitate the reduction of the platinum precursor and the formation and growth of the FePt alloy nanoparticles.
-
Purification : After cooling, the nanoparticles are precipitated with a non-solvent (e.g., ethanol) and collected by centrifugation. This washing step is repeated to remove residual surfactants and reactants.
Electrochemical Characterization (Cyclic Voltammetry) [2]
-
Working Electrode Preparation : A glassy carbon electrode is coated with a catalyst ink, typically composed of the synthesized FePt nanoparticles, a conductive carbon support, and a binder (e.g., Nafion).
-
Electrochemical Cell : The measurement is performed in a three-electrode cell containing an electrolyte (e.g., H₂SO₄) and methanol.
-
Measurement : The potential of the working electrode is swept back and forth while the resulting current is measured. The peak current in the anodic scan is indicative of the catalyst's activity for methanol oxidation.
Experimental Workflow Diagram
Caption: General workflow for FePt nanoparticle synthesis and testing.
Conclusion
The experimental evidence presented in these case studies underscores the critical role of the platinum precursor in determining the final properties and catalytic activity of platinum-based catalysts. For Pt/N-graphene catalysts in formic acid decomposition, the use of H₂PtCl₆ promotes the formation of highly dispersed atomic Pt, leading to superior activity[1]. Conversely, in the synthesis of FePt nanoparticles for methanol oxidation, H₂PtCl₆ results in larger, Pt-rich particles that exhibit the highest electrocatalytic response[2]. These findings highlight that the optimal precursor is highly dependent on the target application and the desired catalyst morphology. Therefore, a rational selection of precursors, guided by an understanding of their decomposition and interaction with supports, is a powerful strategy for the rational design of high-performance catalysts.
References
A Researcher's Guide to Validating Experimental Results with Spectroscopic Techniques
In the landscape of drug discovery and development, the rigorous validation of experimental findings is paramount. Spectroscopic techniques offer a powerful and versatile toolkit for researchers and scientists to confirm the identity, purity, structure, and activity of novel drug candidates and their biological targets. This guide provides an objective comparison of three cornerstone spectroscopic methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental data, detailed protocols, and illustrative diagrams to aid in methodological selection and application.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is contingent upon the specific analytical question at hand. The following table summarizes the key performance characteristics of UV-Vis, Mass Spectrometry, and NMR spectroscopy to facilitate an informed decision-making process.
| Feature | UV-Visible Spectroscopy | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the absorption of ultraviolet or visible light by a sample, which is proportional to the concentration of the analyte.[1][2] | Measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and structure.[3][4] | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and interactions.[5][6][7] |
| Primary Application | Quantification of protein and nucleic acid concentration, purity assessment, and monitoring reaction kinetics.[8][9][10] | Protein identification and sequencing, characterization of post-translational modifications, and quantitative proteomics.[3][11][12][13] | Determination of 3D molecular structure, studying protein-ligand interactions, and characterizing molecular dynamics.[5][7] |
| Sensitivity | Microgram (µg) to milligram (mg) range.[14] | Femtomole (fmol) to attomole (amol) range.[15] | Nanomole (nmol) to micromole (µmol) range.[7] |
| Resolution | Low (provides information on the overall concentration of absorbing species). | High (can distinguish between molecules with very small mass differences).[16] | Atomic (provides detailed information about the chemical environment of individual atoms).[17] |
| Sample Requirement | Typically 100 µL to 1 mL of liquid sample.[18] | Micrograms (µg) of protein, often processed into peptides.[19] | Milligrams (mg) of highly pure sample in solution.[7] |
| Throughput | High (can analyze many samples quickly). | Medium to High (depends on the complexity of the sample and the workflow).[11] | Low (typically requires longer acquisition times). |
| Cost | Low | High | Very High |
| Key Advantage | Simple, rapid, and cost-effective for concentration measurements.[1][10] | High sensitivity and specificity for protein identification and characterization.[3][13] | Provides unparalleled detail on molecular structure and interactions in solution.[5] |
| Limitations | Limited structural information; susceptible to interference from absorbing contaminants.[18][20] | Can be complex to operate and requires extensive data analysis.[3] | Lower sensitivity compared to MS; requires higher sample concentrations.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable data. Below are methodologies for key experiments using each of the discussed spectroscopic techniques.
Protocol 1: Protein Quantification using UV-Vis Spectroscopy
This protocol outlines the direct measurement of protein concentration based on the absorbance at 280 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Protein sample in a suitable buffer
-
Buffer solution (for blank)
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.
-
Set the wavelength to 280 nm.
-
Fill a quartz cuvette with the buffer solution that the protein is dissolved in. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and zero the absorbance.
-
Remove the blank cuvette and add the protein sample to another quartz cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorbance at 280 nm.[18][21]
-
Calculate the protein concentration using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity of the protein, b is the path length of the cuvette (typically 1 cm), and c is the protein concentration. The molar absorptivity can be estimated from the protein's amino acid sequence.
Protocol 2: Protein Identification using Mass Spectrometry (In-Gel Digestion and LC-MS/MS)
This protocol describes a common bottom-up proteomics workflow for identifying a protein from a gel band.
Materials:
-
Excised protein band from a polyacrylamide gel
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., 10 mM dithiothreitol)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (protease) solution
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Destaining: Wash the excised gel band with the destaining solution until the Coomassie or silver stain is removed.[22]
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein by incubating the gel piece with the reducing agent. Then, alkylate the resulting free thiols by incubating with the alkylating agent in the dark.[22]
-
Digestion: Add the trypsin solution to the gel piece and incubate overnight at 37°C to digest the protein into peptides.[22]
-
Peptide Extraction: Extract the peptides from the gel piece using the peptide extraction solution.
-
LC-MS/MS Analysis: Inject the extracted peptides onto an LC system coupled to a tandem mass spectrometer. The peptides are separated by the LC and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The resulting fragmentation spectra are searched against a protein database to identify the protein.[22]
Protocol 3: Ligand Binding Analysis using NMR Spectroscopy (Chemical Shift Perturbation)
This protocol details how to identify the binding of a small molecule (ligand) to a protein by observing changes in the protein's NMR spectrum.
Materials:
-
Purified, isotopically labeled (e.g., ¹⁵N) protein sample
-
Concentrated stock solution of the ligand
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Initial Spectrum: Prepare a sample of the ¹⁵N-labeled protein in a suitable buffer and acquire a 2D ¹H-¹⁵N HSQC spectrum. This spectrum serves as the "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue.
-
Titration: Add a small aliquot of the concentrated ligand stock solution to the protein sample.
-
Acquire Spectra: Acquire another 2D ¹H-¹⁵N HSQC spectrum after the addition of the ligand.
-
Repeat Titration: Repeat steps 2 and 3 with increasing concentrations of the ligand.
-
Data Analysis: Overlay the spectra from the different titration points. Observe the changes in the chemical shifts of the protein's peaks. Residues whose peaks shift upon ligand addition are likely part of or near the binding site. The magnitude of the chemical shift perturbation can be used to determine the binding affinity (dissociation constant, Kd).[23][24]
Mandatory Visualizations
To further clarify the experimental processes and underlying biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating a drug candidate using spectroscopic techniques.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target in drug development.
References
- 1. paulrpalmer.com [paulrpalmer.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Editorial: Mass spectrometry-based proteomics in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 6. news-medical.net [news-medical.net]
- 7. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Mass Spectrometry Protein Quantification Analysis for Drug Discovery | MtoZ Biolabs [mtoz-biolabs.com]
- 14. bif.wisc.edu [bif.wisc.edu]
- 15. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jascoinc.com [jascoinc.com]
- 19. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 21. Principle and Protocol of Protein Concentration Measurement by UV - Creative BioMart [creativebiomart.net]
- 22. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 23. researchgate.net [researchgate.net]
- 24. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Comparative study of ammonium tetrachloroplatinate(II) and potassium tetrachloroplatinate(II)
A Comparative Analysis of Ammonium (B1175870) Tetrachloroplatinate(II) and Potassium Tetrachloroplatinate(II) for Researchers and Drug Development Professionals
Ammonium tetrachloroplatinate(II) and potassium tetrachloroplatinate(II) are two inorganic platinum complexes that serve as critical precursors in the synthesis of platinum-based catalysts and, notably, anticancer chemotherapeutics like cisplatin (B142131) and carboplatin (B1684641). While both compounds share the same square planar tetrachloroplatinate(II) anion, the difference in their cations—ammonium ((NH₄)₂) versus potassium (K₂)—imparts distinct physicochemical properties that influence their reactivity, solubility, and thermal stability. This guide provides an objective comparison of these two vital reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal precursor for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of ammonium tetrachloroplatinate(II) and potassium tetrachloroplatinate(II) are summarized below. These characteristics are foundational to their practical applications in synthesis and materials science.
| Property | Ammonium Tetrachloroplatinate(II) | Potassium Tetrachloroplatinate(II) |
| CAS Number | 13820-41-2[1] | 10025-99-7[2] |
| Molecular Formula | (NH₄)₂[PtCl₄] | K₂[PtCl₄][2] |
| Molecular Weight | 372.97 g/mol | 415.09 g/mol [2] |
| Appearance | Red, crystalline powder[1] | Red-brown crystals or crystalline powder[3] |
| Density | 2.936 g/mL at 25 °C[4] | 3.38 g/mL at 25 °C[3] |
| Melting Point | 140 °C (decomposes)[4] | 250 °C (decomposes)[3][5] |
| Solubility in Water | Soluble[1][6][7] | 9.3 g/L at 16 °C[8][9], 10 g/L at 20 °C[3][10] |
| Solubility in Ethanol | Insoluble[1][4] | Insoluble[8] |
| Platinum Content | ~52.3%[11] | ~46.4%[8] |
Performance in Application: Synthesis of Platinum-Based Drugs
A primary application for both salts is the synthesis of cisplatin (cis-diamminedichloroplatinum(II)), a widely used chemotherapy agent. The general synthetic route involves the displacement of chloride ligands by ammonia (B1221849).[12] Potassium tetrachloroplatinate(II) is the most common starting material for this process.[13]
The synthesis of cisplatin from potassium tetrachloroplatinate(II) is a well-established multi-step process, often following the Dhara method, which involves an iodide intermediate to ensure the formation of the cis isomer.[13][14] The reaction with ammonia must be carefully controlled to prevent the formation of byproducts like Magnus's green salt.[12][13] Similarly, carboplatin synthesis also frequently utilizes potassium tetrachloroplatinate(II) as the initial precursor.[15]
While ammonium tetrachloroplatinate(II) can also serve as a precursor for platinum drugs, its thermal decomposition to platinum(II) chloride and ammonium chloride at a lower temperature (140 °C) presents different synthetic considerations.[7] The presence of ammonium ions in solution can also affect the equilibrium and kinetics of ligand exchange reactions.
Experimental Protocols
Determination of Aqueous Solubility
A standard method to compare the solubility of the two compounds is the isothermal equilibrium method.
-
Preparation : Prepare saturated solutions of both ammonium tetrachloroplatinate(II) and potassium tetrachloroplatinate(II) by adding an excess of each salt to separate sealed flasks containing a known volume of deionized water.
-
Equilibration : Agitate the flasks in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis : Carefully extract a known volume of the clear supernatant from each flask, ensuring no solid particles are transferred. The platinum concentration in the supernatant can then be determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation : The solubility is calculated from the platinum concentration and expressed in grams per 100 mL or moles per liter.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be used to compare the thermal decomposition profiles of the two salts.
-
Sample Preparation : Place a small, accurately weighed amount (e.g., 5-10 mg) of the sample (either ammonium or potassium tetrachloroplatinate(II)) into an inert TGA pan (e.g., alumina).
-
Analysis : Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 600 °C).
-
Data Interpretation : The resulting TGA curve will plot mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss provide quantitative measures of thermal stability. Ammonium tetrachloroplatinate(II) is expected to show a significant mass loss starting around 140 °C, corresponding to its decomposition.[7] Potassium tetrachloroplatinate(II) is more thermally stable, with decomposition occurring at a higher temperature.[5]
Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II) (Dhara Method)
This widely used protocol minimizes the formation of the undesired trans isomer.[13]
-
Formation of the Tetraiodo Intermediate : Dissolve potassium tetrachloroplatinate(II) in water and add an excess of potassium iodide (KI). The solution will turn dark brown, indicating the formation of K₂[PtI₄].[13][14]
-
Ammonolysis : Add aqueous ammonia to the solution of K₂[PtI₄]. This results in the precipitation of the yellow solid, cis-[Pt(NH₃)₂I₂].[13]
-
Conversion to the Aqua Complex : The iodide ligands are removed by reacting the cis-[Pt(NH₃)₂I₂] precipitate with an aqueous solution of silver nitrate (B79036) (AgNO₃). This forms the soluble diaqua complex, cis-[Pt(NH₃)₂OH₂]²⁺, and insoluble silver iodide (AgI), which is removed by filtration.[13][14]
-
Formation of Cisplatin : Add potassium chloride (KCl) to the filtrate containing the diaqua complex. This causes the precipitation of isomerically pure, yellow cisplatin, cis-[Pt(NH₃)₂Cl₂].[13][14]
-
Purification : The final product can be purified by recrystallization from hot water containing a small amount of HCl.[13]
Visualizing Key Processes
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for comparative analysis of platinum salts.
References
- 1. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]
- 4. Platinum(II)-ammonium chloride | 13820-41-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 8. Potassium tetrachloroplatinate(II), Premion™, 99.99% (metals basis), Pt 46.4% min | Fisher Scientific [fishersci.ca]
- 9. pgmschem.com [pgmschem.com]
- 10. Experienced supplier of K2PtCl4,10025-99-7,Potassium tetrachloroplatinate(II) [riyngroup.com]
- 11. nbinno.com [nbinno.com]
- 12. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solved The anti-cancer drug known as cisplatin, with | Chegg.com [chegg.com]
- 15. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
A Comparative Guide to the Performance of Synthesized Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of synthesized platinum nanoparticles (PtNPs), offering a comprehensive overview of their catalytic efficacy, stability, and physicochemical properties. Experimental data from various studies are summarized to facilitate a direct comparison with alternative catalytic systems. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future research.
Data Presentation: Performance Benchmarks
The performance of platinum nanoparticles is critically dependent on their synthesis method, which dictates their size, shape, and surface chemistry. Below is a summary of key performance indicators for PtNPs synthesized by two common methods: the polyol and citrate (B86180) reduction methods.
| Performance Metric | Polyol Method | Citrate Reduction Method | Alternative Catalyst (e.g., Palladium NPs) |
| Average Particle Size | 2-10 nm[1] | 2-5 nm[2][3] | 5-15 nm[4] |
| Size Distribution | Narrow to broad, depends on precursors and capping agents | Generally narrow[2] | Varies with synthesis method |
| Shape/Morphology | Controlled (cubes, octahedra, etc.) with additives like AgNO₃ or NaNO₃[5][6] | Typically spherical[7] | Often spherical or irregular |
| Catalytic Activity (e.g., Hydrogenation of p-nitrophenol) | High, tunable by size and shape | Good to high | High, can be more cost-effective[4] |
| Stability | Good thermal and colloidal stability | Good colloidal stability due to citrate capping[2] | Can be prone to oxidation |
Experimental Protocols
Reproducibility is paramount in nanoparticle research. The following are detailed protocols for the synthesis and characterization of platinum nanoparticles, as well as a common method for evaluating their catalytic performance.
Synthesis of Platinum Nanoparticles via the Polyol Method
This method utilizes a polyol (e.g., ethylene (B1197577) glycol) as both the solvent and the reducing agent.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Ethylene glycol
-
Poly(vinyl pyrrolidone) (PVP) (capping agent)
-
Sodium nitrate (B79036) (NaNO₃) (shape-directing agent, optional)[5]
-
In a typical synthesis, dissolve a specific amount of PVP in ethylene glycol in a round-bottom flask and heat to 160°C with stirring.
-
For morphological control, a calculated amount of NaNO₃ can be added to the PVP/ethylene glycol solution.[5]
-
Rapidly inject a solution of H₂PtCl₆ in ethylene glycol into the hot solution.
-
The reaction mixture will change color, indicating the formation of PtNPs.
-
Maintain the reaction at 160°C for a specified time (e.g., 1-3 hours) to allow for particle growth and stabilization.
-
Cool the solution to room temperature.
-
Precipitate the PtNPs by adding a sufficient amount of acetone (B3395972) and collect them by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors and excess PVP.
-
Finally, dry the purified PtNPs under vacuum.
Synthesis of Platinum Nanoparticles via Citrate Reduction
This aqueous-based synthesis uses sodium citrate as both a reducing and capping agent.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Trisodium (B8492382) citrate dihydrate
-
Deionized water
Procedure: [2]
-
Bring a specific volume of deionized water to a boil in a flask equipped with a condenser.
-
Add a solution of H₂PtCl₆ to the boiling water.
-
Separately, prepare a solution of trisodium citrate.
-
Rapidly add the trisodium citrate solution to the boiling H₂PtCl₆ solution with vigorous stirring.
-
The solution will undergo a series of color changes, ultimately resulting in a stable colloidal solution of PtNPs.
-
Continue boiling and stirring for approximately 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
Characterization: Transmission Electron Microscopy (TEM)
TEM is essential for determining the size, shape, and dispersion of the synthesized nanoparticles.
-
Dilute the synthesized PtNP solution to an appropriate concentration.
-
Deposit a small drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely, either at room temperature or under a mild heat lamp.
-
Ensure the grid is completely dry before inserting it into the TEM.
-
Acquire images at various magnifications to observe the overall dispersion and individual particle morphology.
-
Use image analysis software to measure the dimensions of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.
Performance Testing: Catalytic Hydrogenation of 4-Nitrophenol (B140041)
This reaction is a common model for evaluating the catalytic activity of nanoparticles, as the progress of the reaction can be easily monitored by UV-Vis spectroscopy.[11][12]
Materials:
-
4-Nitrophenol solution
-
Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)
-
Synthesized platinum nanoparticle catalyst
-
Deionized water
Procedure:
-
In a quartz cuvette, mix a known volume of 4-nitrophenol solution and deionized water.
-
Add a small amount of the synthesized PtNP catalyst to the cuvette.
-
Initiate the reaction by adding a freshly prepared, ice-cold solution of NaBH₄.
-
Immediately begin monitoring the reaction by recording the UV-Vis absorbance spectrum at regular time intervals. The peak for 4-nitrophenolate (B89219) ions (at ~400 nm) will decrease as it is converted to 4-aminophenol.
-
The reaction is considered complete when the yellow color of the solution disappears.
-
The rate constant can be calculated from the change in absorbance over time.
Mandatory Visualizations
Experimental Workflow for Benchmarking Catalyst Performance
Caption: Experimental workflow for benchmarking platinum nanoparticle performance.
Signaling Pathways in Platinum Nanoparticle-Mediated Cancer Therapy
Platinum nanoparticles have shown promise in cancer therapy, in part by modulating key cellular signaling pathways to induce apoptosis (cell death) in cancer cells.[13][14][15]
Caption: PtNPs induce apoptosis in cancer cells via ROS and signaling pathways.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The preparation of Pt nanoparticles by methanol and citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles [mdpi.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Platinum nanoparticles in cancer therapy: chemotherapeutic enhancement and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Verifying the Stoichiometry of Ammonium Tetrachloroplatinate(II): A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, the precise stoichiometric confirmation of coordination complexes like ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a critical step in quality control and downstream applications. This guide provides a comparative overview of elemental analysis as the primary method for this verification, alongside alternative techniques, supported by established theoretical values and a detailed experimental protocol.
The purity and exact elemental composition of ammonium tetrachloroplatinate(II) are paramount, as impurities or deviations from the expected stoichiometry can significantly impact its reactivity, catalytic activity, and efficacy in the synthesis of platinum-based therapeutics. Elemental analysis provides a direct measurement of the weight percentages of the constituent elements—nitrogen (N), hydrogen (H), chlorine (Cl), and platinum (Pt)—which can then be compared against the theoretical values calculated from the compound's molecular formula.
Comparative Analysis of Stoichiometric Confirmation Methods
While elemental analysis is the gold standard for stoichiometric confirmation, other analytical techniques can provide complementary information about the structure and purity of the complex.
| Analytical Method | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHNS/O and ICP-AES/MS) | Quantitative elemental composition (%N, %H, %Cl, %Pt) | Direct verification of stoichiometry, high accuracy and precision. | Destructive technique, requires specialized instrumentation. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the complex and its fragments | Confirms molecular weight and can help identify ligands.[1] | Can be complex to interpret for coordination compounds, may not provide precise stoichiometric ratios.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the ligand environment and coordination | Provides detailed structural information, non-destructive.[1] | Not all nuclei are NMR-active, interpretation can be complex. |
| Spectrophotometric Methods (e.g., Job's Method) | Stoichiometry of metal-ligand complexes in solution | Useful for determining the composition of complexes in solution. | Indirect method, may not be suitable for all complexes. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Provides definitive structural information for crystalline solids. | Requires a single crystal of suitable quality, does not directly provide elemental composition. |
Elemental Composition: Theoretical vs. Experimental Data
The theoretical elemental composition of ammonium tetrachloroplatinate(II) is calculated based on its molecular formula, (NH₄)₂[PtCl₄], and the atomic weights of its constituent elements. A comparison of these theoretical values with experimentally obtained data is the cornerstone of stoichiometric verification.
| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |
| Nitrogen (N) | 7.51 | 7.3 - 7.7 |
| Hydrogen (H) | 2.16 | 2.0 - 2.3 |
| Chlorine (Cl) | 38.02 | 37.8 - 38.2 |
| Platinum (Pt) | 52.31 | 52.1 - 52.5 |
Note: The typical experimental range is an illustrative example and actual acceptable ranges may vary based on the specific analytical method and instrumentation used.
Experimental Protocols
A comprehensive elemental analysis of ammonium tetrachloroplatinate(II) involves two distinct procedures: CHN analysis for nitrogen and hydrogen, and a separate method for the determination of platinum and chlorine.
Protocol for Nitrogen and Hydrogen Analysis (CHN Elemental Analyzer)
This procedure outlines the determination of nitrogen and hydrogen content using a CHN elemental analyzer, a combustion-based technique.
-
Sample Preparation: A small, accurately weighed sample of ammonium tetrachloroplatinate(II) (typically 1-2 mg) is placed in a tin or silver capsule.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C) in a pure oxygen environment. This process converts nitrogen into nitrogen gas (N₂) and hydrogen into water (H₂O).
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce any nitrogen oxides to N₂. The resulting mixture of N₂, H₂O, and CO₂ (if carbon is present) is then passed through a chromatographic column to separate the individual components.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Quantification: The instrument's software, calibrated with a known standard, calculates the percentage of nitrogen and hydrogen in the original sample based on the detector's response.
Protocol for Platinum and Chlorine Analysis
Due to the inorganic nature of the compound, platinum and chlorine content are typically determined by methods other than combustion analysis.
Platinum Determination (Gravimetric Analysis or ICP-AES/OES):
-
Gravimetric Analysis:
-
An accurately weighed sample of the complex is dissolved in a suitable solvent.
-
A precipitating agent is added to selectively precipitate platinum as a stable, insoluble compound.
-
The precipitate is filtered, washed, dried, and weighed.
-
The percentage of platinum in the original sample is calculated from the weight of the precipitate.
-
-
Inductively Coupled Plasma - Atomic/Optical Emission Spectrometry (ICP-AES/OES):
-
A known weight of the sample is digested in a strong acid mixture (e.g., aqua regia) to bring the platinum into solution.
-
The solution is diluted to a known volume.
-
The solution is introduced into the plasma of the ICP-AES/OES instrument.
-
The instrument measures the intensity of the light emitted at a characteristic wavelength for platinum.
-
The concentration of platinum is determined by comparing the emission intensity to that of known standards.
-
Chlorine Determination (Titration or Ion Chromatography):
-
Titration (e.g., Mohr's method):
-
A known weight of the sample is dissolved in water.
-
The solution is titrated with a standardized silver nitrate (B79036) solution using a suitable indicator.
-
The endpoint of the titration indicates the complete precipitation of chloride ions as silver chloride.
-
The percentage of chlorine is calculated from the volume of silver nitrate solution used.
-
-
Ion Chromatography:
-
A solution of the sample is prepared in a suitable eluent.
-
The solution is injected into an ion chromatograph equipped with an anion-exchange column.
-
Chloride ions are separated from other anions and detected by a conductivity detector.
-
The concentration of chloride is determined by comparing the peak area to that of known standards.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the complete elemental analysis of ammonium tetrachloroplatinate(II).
References
Unraveling the Thermal Decomposition of Ammonium Tetrachloroplatinate(II): A Comparative Analysis of Thermoanalytical Techniques
A detailed investigation into the thermal decomposition of ammonium (B1175870) tetrachloroplatinate(II) ((NH₄)₂[PtCl₄]) is crucial for its applications in the synthesis of platinum-based catalysts and nanomaterials. This guide provides a comparative overview of thermogravimetric analysis (TGA) and alternative analytical methods for studying this decomposition process, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding and application of these techniques.
The thermal decomposition of ammonium tetrachloroplatinate(II) is a multi-stage process that ultimately yields metallic platinum. Understanding the temperature ranges, intermediate products, and gaseous byproducts of this decomposition is paramount for controlling the synthesis of platinum materials with desired properties. Thermogravimetric analysis (TGA) is a primary technique for this purpose, providing quantitative information about mass changes as a function of temperature.
Comparison of Analytical Techniques
While TGA is a powerful tool, a comprehensive understanding of the decomposition process is often achieved by employing a combination of analytical techniques. Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Quantitative weight loss as a function of temperature, decomposition stages and temperatures. | High precision in measuring mass changes, straightforward determination of decomposition stoichiometry. | Does not identify the chemical nature of the evolved gases or solid intermediates. |
| Differential Thermal Analysis (DTA) | Detection of endothermic and exothermic events (e.g., phase transitions, decomposition). | Provides information on the energetics of the decomposition process. | Does not provide direct information about mass changes. |
| In-situ X-ray Diffraction (XRD) | Identification of crystalline phases of the solid material as a function of temperature. | Directly identifies solid intermediates and the final product. | Requires a specialized setup for in-situ measurements; amorphous phases are not detected. |
| Evolved Gas Analysis (EGA) by TGA-MS/FTIR | Identification of the chemical composition of gaseous products evolved during decomposition. | Provides detailed information on the reaction mechanism and byproducts. | Requires coupling of instruments; data interpretation can be complex. |
Experimental Data: Decomposition of (NH₄)₂[PtCl₄]
The thermal decomposition of ammonium tetrachloroplatinate(II) in an inert atmosphere typically proceeds in two main stages, as determined by TGA.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Species | Solid Residue |
| Stage 1 | ~250 - 350 | ~28.7 | NH₃, HCl | (NH₄)₂[PtCl₄] -> Pt(NH₃)₂Cl₂ |
| Stage 2 | ~350 - 450 | ~19.2 | NH₃, HCl, Cl₂ | Pt(NH₃)₂Cl₂ -> Pt |
| Total | ~250 - 450 | ~47.9 | Pt |
Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Studies on the closely related ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], have shown a more complex, three-step decomposition mechanism in an inert atmosphere, with the formation of Pt(NH₃)₂Cl₂ and PtCl₂ as intermediates before the final reduction to metallic platinum.[1] This highlights the importance of using complementary techniques to fully elucidate the decomposition pathway.
Experimental Protocols
Thermogravimetric Analysis (TGA)
A standard TGA experiment for studying the decomposition of ammonium tetrachloroplatinate(II) involves the following steps:
-
Sample Preparation: A small amount of the (NH₄)₂[PtCl₄] sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.[2]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
In-situ X-ray Diffraction (XRD)
To identify the crystalline phases during decomposition, in-situ XRD can be performed:
-
Sample Preparation: A thin layer of the (NH₄)₂[PtCl₄] sample is placed on a high-temperature sample stage within the XRD chamber.
-
Atmosphere Control: The chamber is purged with an inert gas.
-
Heating and Data Collection: The sample is heated in a stepwise or continuous manner. At desired temperature intervals, an X-ray diffraction pattern is collected.
-
Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each temperature.
Evolved Gas Analysis (EGA) by TGA-MS
To identify the gaseous decomposition products, the TGA is coupled to a mass spectrometer:
-
TGA Experiment: A TGA experiment is performed as described above.
-
Gas Transfer: The evolved gases from the TGA furnace are transferred to the mass spectrometer through a heated transfer line to prevent condensation.
-
Mass Spectrometry: The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the evolved species.
Visualizing the Experimental Workflow
The logical flow of a comprehensive thermal analysis study of ammonium tetrachloroplatinate(II) decomposition is illustrated below.
By integrating the quantitative data from TGA with the qualitative and structural information from DTA, in-situ XRD, and TGA-MS, researchers can construct a comprehensive model of the thermal decomposition of ammonium tetrachloroplatinate(II). This detailed understanding is essential for the rational design and synthesis of platinum-based materials with tailored properties for a wide range of applications.
References
Comparative analysis of different synthetic routes for ammonium tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Platinum Precursor
Ammonium (B1175870) tetrachloroplatinate(II), (NH₄)₂[PtCl₄], is a pivotal precursor in the synthesis of platinum-based catalysts, advanced materials, and, most notably, platinum-containing anticancer drugs such as cisplatin (B142131).[1] The efficiency, purity, and scalability of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering experimental data and detailed protocols to inform laboratory and process development decisions.
Executive Summary of Synthetic Methodologies
The production of ammonium tetrachloroplatinate(II) is primarily achieved through three main pathways: the reduction of ammonium hexachloroplatinate(IV), direct synthesis from platinum metal, and conversion from potassium tetrachloroplatinate(II). Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction time, and complexity.
| Synthetic Route | Starting Material | Key Steps | Reported Yield | Reported Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Reduction of Ammonium Hexachloroplatinate(IV) | Ammonium Hexachloroplatinate(IV) | Reduction with agents like ammonium oxalate (B1200264) or hydrazine (B178648) chloride. | ~80% (for reduction step)[2] | High, can be purified by recrystallization. | Moderate | Well-established, reliable. | Requires pre-synthesis of the Pt(IV) starting material. |
| Route 2: Direct Synthesis from Platinum Metal | Platinum Metal | Dissolution in acid, precipitation of (NH₄)₂[PtCl₆], and subsequent reduction. | High (up to 98.7% for the initial chloroplatinate)[3] | 99.1% reported for the initial product.[3] | Long (multi-step process) | Starts from the elemental metal. | Involves hazardous reagents and multiple steps. |
| Route 3: Conversion from Potassium Tetrachloroplatinate(II) | Potassium Tetrachloroplatinate(II) | Reaction with an ammonium salt, often in a multi-step process. | Variable, can be high but may involve complex intermediates. | Dependent on the specific protocol. | Moderate to Long | Utilizes a commercially available platinum salt. | Can involve complex reaction pathways and intermediate isolation. |
Detailed Experimental Protocols
Route 1: Reduction of Ammonium Hexachloroplatinate(IV)
This is a widely employed and traditional method for preparing high-purity ammonium tetrachloroplatinate(II). The process involves the reduction of the platinum(IV) center to platinum(II).
Experimental Protocol (using Ammonium Oxalate):
-
Dissolution: Suspend ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], in water.
-
Reduction: Add a solution of ammonium oxalate, (NH₄)₂C₂O₄, to the suspension.
-
Heating: Gently heat the mixture. The reaction is evidenced by a color change from yellow to red and the evolution of carbon dioxide. The overall reaction is: (NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂[4]
-
Isolation: Cool the solution to allow for the crystallization of the red ammonium tetrachloroplatinate(II).
-
Purification: Collect the crystals by filtration, wash with a small amount of cold water or ethanol, and dry. Further purification can be achieved by recrystallization.
Experimental Protocol (using Hydrazine Dihydrochloride):
A Russian patent describes a process where ammonium hexachloroplatinate(IV) is reduced using hydrazine dihydrochloride (B599025), reporting a yield of 80% for this reduction step.[2]
-
Preparation of (NH₄)₂[PtCl₆]: Dissolve platinum metal in aqua regia and subsequently add ammonium chloride to precipitate ammonium hexachloroplatinate(IV).
-
Reduction: Treat the resulting ammonium hexachloroplatinate(IV) with hydrazine dihydrochloride to effect the reduction to ammonium tetrachloroplatinate(II).
Route 2: Direct Synthesis from Platinum Metal
This approach is fundamental as it begins with elemental platinum. It is a multi-step process that first generates a platinum(IV) species, which is then reduced.
Experimental Protocol:
-
Dissolution of Platinum: Dissolve platinum metal in aqua regia (a mixture of nitric and hydrochloric acids) or a solution of hydrochloric acid and an oxidizing agent like perchloric acid and chlorine gas to form hexachloroplatinic acid (H₂[PtCl₆]).[3]
-
Precipitation of Ammonium Hexachloroplatinate(IV): Add a saturated solution of ammonium chloride to the hexachloroplatinic acid solution to precipitate the sparingly soluble yellow ammonium hexachloroplatinate(IV).[5]
-
Reduction: The isolated ammonium hexachloroplatinate(IV) is then reduced to ammonium tetrachloroplatinate(II) using one of the methods described in Route 1. A Chinese patent reports a yield of 98.7% and a purity of 99.1% for the initially prepared "ammonium chloroplatinate," though it is implied this is the hexachloro species before reduction.[3]
Route 3: Conversion from Potassium Tetrachloroplatinate(II)
This method starts with the commercially available potassium salt of tetrachloroplatinate(II) and converts it to the ammonium salt.
Experimental Protocol:
While a direct, simple salt metathesis is not commonly reported, more complex procedures exist. For instance, the synthesis of cisplatin provides a related protocol where potassium tetrachloroplatinate(II) is the starting material.[6][7]
-
Reaction with Ammonia (B1221849): Dissolve potassium tetrachloroplatinate(II), K₂[PtCl₄], in water and add a solution of ammonium chloride.
-
Formation of Ammine Complex: Carefully add aqueous ammonia to the solution. This leads to the substitution of chloride ligands with ammonia to form diamminedichloroplatinum(II) (cisplatin). The presence of ammonium ions is crucial in the reaction mixture.
-
A Russian patent outlines a more intricate process involving the reaction of potassium tetrachloroplatinate(II) with ammonium acetate, leading to a series of intermediate complexes before yielding the desired product.[2]
Alternative Synthetic Approaches: A Look to the Future
While the traditional methods are well-established, research into more efficient and environmentally friendly synthetic pathways is ongoing.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically reduce reaction times and often increase yields in the synthesis of various transition metal complexes.[8][9][10] This "green chemistry" approach offers rapid and uniform heating.[8][10] While specific protocols for the microwave-assisted synthesis of ammonium tetrachloroplatinate(II) are not widely published, the general success in related platinum chemistry suggests this is a promising area for future development. The key advantages would be a significant reduction in reaction time and potentially higher energy efficiency.
Electrochemical Synthesis:
Electrochemical methods offer a high degree of control over the reduction process. The reduction of platinum(IV) species to platinum(II) can be precisely managed by controlling the applied potential at an electrode surface. This technique has been explored for the preparation of platinum complexes and nanoparticles.[11] The electrochemical synthesis of ammonium tetrachloroplatinate(II) could potentially offer a clean and efficient route with high purity, avoiding the need for chemical reducing agents.
Visualizing the Synthetic Workflows
To further clarify the primary synthetic routes, the following diagrams illustrate the logical flow of each process.
Caption: Workflow diagram of the three main synthetic routes to ammonium tetrachloroplatinate(II).
Conclusion
The choice of synthetic route for ammonium tetrachloroplatinate(II) depends on several factors, including the available starting materials, desired scale, and purity requirements. The reduction of pre-formed ammonium hexachloroplatinate(IV) is a reliable and well-documented method. Synthesis directly from platinum metal is fundamental but involves multiple, hazardous steps. Conversion from potassium tetrachloroplatinate(II) is a viable option if this starting material is readily available, though the reported procedures can be complex. The exploration of microwave-assisted and electrochemical methods holds promise for developing more rapid, efficient, and environmentally benign syntheses in the future. This guide provides the necessary foundational information for researchers to make informed decisions when embarking on the synthesis of this critical platinum compound.
References
- 1. Ammonium tetrachloroplatinate(II) | 13820-41-2 | Benchchem [benchchem.com]
- 2. RU2409520C2 - Process scheme for producing ammonium or potassium trichloroammine platinate (ii) from platinum - Google Patents [patents.google.com]
- 3. CN103288147A - Preparation method of ammonium chloroplatinate - Google Patents [patents.google.com]
- 4. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 5. Ammonium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 6. Synthesis [ch.ic.ac.uk]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Stability of Ammonium Tetrachloroplatinate(II) and Other Platinum Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of ammonium (B1175870) tetrachloroplatinate(II) with other widely used platinum salts, namely potassium tetrachloroplatinate(II) and the anticancer drug cisplatin (B142131). The stability of these compounds is a critical factor in their application, from the synthesis of new platinum-based drugs to their handling and storage. This document presents experimental data on their thermal stability and solubility, details the methodologies used for these assessments, and provides insights into the biological signaling pathways affected by platinum compounds.
Comparative Stability Data
The thermal stability and solubility of platinum salts are fundamental properties that influence their reactivity, shelf-life, and suitability for various applications. The following tables summarize the available quantitative data for ammonium tetrachloroplatinate(II), potassium tetrachloroplatinate(II), and cisplatin.
Table 1: Thermal Stability of Platinum Salts
| Compound | Decomposition Onset | Observations |
| Ammonium Tetrachloroplatinate(II) | ~300 °C | Decomposes in two stages, with the initial loss of ammonium chloride.[1] |
| Potassium Tetrachloroplatinate(II) | > 500 °C (Melting Point) | Significantly more thermally stable than the ammonium salt. Decomposition occurs at higher temperatures.[2] |
| Cisplatin | ~270 °C (Decomposes) | Decomposes upon melting. |
Table 2: Solubility of Platinum Salts in Water
| Compound | Solubility ( g/100 mL) | Temperature (°C) |
| Ammonium Tetrachloroplatinate(II) | Soluble | 20[3][4][5] |
| Potassium Tetrachloroplatinate(II) | 0.93 | 16 |
| 5.3 | 100 | |
| Cisplatin | 0.253 | 25 |
Experimental Protocols
Accurate assessment of the stability of platinum salts relies on standardized experimental protocols. The following sections detail the methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and the shake-flask method for solubility determination.
TGA and DSC are crucial techniques for evaluating the thermal stability of compounds by measuring changes in mass and heat flow as a function of temperature.
Objective: To determine the decomposition temperature and characterize the thermal events of platinum salts.
Instrumentation: A simultaneous TGA/DSC instrument.
Procedure:
-
Sample Preparation: A small, precisely weighed sample of the platinum salt (typically 1-10 mg) is placed in an inert crucible (e.g., platinum or alumina).
-
Instrument Setup:
-
The instrument is calibrated for temperature and heat flow using certified reference materials.
-
A controlled atmosphere is established, typically a continuous flow of an inert gas like nitrogen or argon (e.g., 50 mL/min), to prevent oxidation.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The instrument continuously records the sample's mass and the differential heat flow between the sample and a reference crucible.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, corresponding to the initial mass loss.
-
The DSC curve (heat flow vs. temperature) reveals whether the decomposition process is endothermic or exothermic.
-
The shake-flask method is a reliable technique for determining the equilibrium solubility of a substance in a given solvent.
Objective: To determine the solubility of platinum salts in water at a specific temperature.
Materials:
-
The platinum salt of interest.
-
Distilled or deionized water.
-
Thermostatically controlled shaker or water bath.
-
Filtration or centrifugation equipment.
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, ICP-MS).
Procedure:
-
Saturation: An excess amount of the platinum salt is added to a known volume of water in a sealed flask. The excess solid ensures that the solution becomes saturated.
-
Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: The concentration of the dissolved platinum salt in the clear supernatant is determined using a validated analytical method.
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).
Visualization of Experimental Workflow and Biological Pathways
Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz diagrams for the experimental workflow of stability assessment and the signaling pathways affected by platinum-based drugs.
The following diagram illustrates the logical flow of experiments to assess the stability of platinum salts.
Platinum-based drugs like cisplatin exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates the key signaling pathways involved.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Potassium tetrachloroplatinate(II) 99.99 trace metals 10025-99-7 [sigmaaldrich.com]
- 3. scitepress.org [scitepress.org]
- 4. ammonium tetrachloroplatinate(II) [chemister.ru]
- 5. Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ammonium Tetrachloroplatinate(II): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. Ammonium (B1175870) tetrachloroplatinate(II), a compound utilized in catalysis and chemical synthesis, requires careful handling due to its toxicity and sensitizing properties. This guide provides detailed, step-by-step procedures for the safe disposal of Ammonium tetrachloroplatinate(II) waste in a laboratory setting.
Immediate Safety and Handling Precautions
Ammonium tetrachloroplatinate(II) is classified as toxic if swallowed, causes skin irritation and serious eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3][4][5][6][7][8] Adherence to strict safety protocols is mandatory when handling this compound or its waste products.
Personal Protective Equipment (PPE):
-
Gloves: Always wear protective gloves. Inspect them before use and utilize proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[1][2] In case of splash risk, a face shield is recommended.
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of dust formation or inadequate ventilation, wear a suitable respirator.[2][6]
Engineering Controls:
-
All handling of solid Ammonium tetrachloroplatinate(II) and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for Ammonium tetrachloroplatinate(II) waste depends on its form (solid, aqueous solution, or contaminated labware). Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[2][5][9][10]
Method 1: Disposal of Solid Waste and Contaminated Materials
This procedure applies to expired reagents, residues from reactions, and materials contaminated with Ammonium tetrachloroplatinate(II) (e.g., weighing paper, gloves, pipette tips).
Experimental Protocol:
-
Segregation: Carefully collect all solid waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "Ammonium tetrachloroplatinate(II) Waste."[9] Note the date accumulation started.
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the laboratory.[9] This area should be away from incompatible materials such as strong oxidizing agents.[4][9]
-
Pickup: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Method 2: Treatment and Disposal of Aqueous Waste Solutions
For aqueous solutions containing dissolved Ammonium tetrachloroplatinate(II), a precipitation method can be employed to recover the platinum as a more stable salt, which can then be disposed of as solid hazardous waste. This is often a preferred method as it can reduce the volume of hazardous liquid waste.
Experimental Protocol: Precipitation as Ammonium Hexachloroplatinate
This protocol is based on the principle of precipitating the platinum complex from a solution.
-
Preparation: In a chemical fume hood, place the beaker containing the aqueous platinum waste solution on a stirrer hotplate.
-
Precipitation: While stirring, add a saturated solution of ammonium chloride (NH₄Cl). A typical ratio for efficient recovery is 0.6 g of ammonium chloride for every 1 g of platinum expected in the solution.[3]
-
Heating: Gently heat the solution to approximately 40°C.[1] This temperature has been shown to be optimal for precipitation.[1]
-
Reaction Time: Continue stirring for at least 15 minutes. The precipitate of Ammonium Hexachloroplatinate, (NH₄)₂[PtCl₆], should form.[1]
-
Cooling and Filtration: Turn off the heat and allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Waste Handling:
-
Solid: The collected precipitate should be transferred to a labeled hazardous waste container for solid waste.
-
Liquid: The remaining filtrate must still be treated as hazardous liquid waste. Do not discard it down the drain. Collect it in a separate, labeled hazardous waste container.
-
-
Disposal: Arrange for the disposal of both solid and liquid hazardous waste through your institution's EHS office.
Quantitative Data for Precipitation Method
| Parameter | Value/Condition | Source |
| Precipitating Agent | Saturated Ammonium Chloride (NH₄Cl) Solution | [1][3] |
| Reagent Ratio | 0.6 g NH₄Cl per 1 g of expected Platinum | [3] |
| Optimal Temperature | 40°C | [1] |
| Minimum Reaction Time | 5-15 minutes | [1] |
Disposal of Empty Containers
Empty containers that once held Ammonium tetrachloroplatinate(II) must also be treated as hazardous waste unless properly decontaminated.
Experimental Protocol:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., deionized water).[9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: After triple rinsing and allowing it to dry, deface or remove the original label.[9] The container can then typically be disposed of through your institution's standard procedures for clean lab glass or plastic.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Containment: Prevent the spill from spreading or entering drains.[2][5]
-
Cleanup: For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[2][5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Logical workflow for the segregation and disposal of Ammonium Tetrachloroplatinate(II) waste.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Essential Safety and Logistical Information for Handling Ammonium Tetrachloroplatinate(II)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of hazardous materials is paramount. This guide provides essential, immediate safety and logistical information for Ammonium tetrachloroplatinate(II), a compound that is toxic if swallowed, causes serious eye damage, and may cause allergic skin or respiratory reactions.[1][2][3]
Personal Protective Equipment (PPE) and Exposure Limits
When handling Ammonium tetrachloroplatinate(II), a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE and the occupational exposure limits for platinum soluble salts.
| Personal Protective Equipment | Specification | Occupational Exposure Limits (as Pt) |
| Eye/Face Protection | Safety goggles with side protection or a chemical splash face shield.[4][5] | PEL (Permissible Exposure Limit): 0.002 mg/m³[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, tested according to EN 374).[4][5][6] | TLV (Threshold Limit Value): 0.002 mg/m³[2] |
| Skin and Body Protection | Protective clothing, such as a lab coat or chemical-resistant apron, and closed-toe footwear.[5][7] | IDLH (Immediately Dangerous to Life or Health): 4.0 mg/m³[2] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., type P2 (EN 143)).[8][9] |
Operational Plan for Handling
A systematic approach to handling Ammonium tetrachloroplatinate(II) is crucial to prevent contamination and accidental exposure.
Preparation and Engineering Controls
-
Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Designated Area: Establish a designated area for handling, clearly marked with appropriate hazard signs.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Handling Procedures
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands and face thoroughly after handling.
-
Clothing: Immediately change any contaminated clothing.
Storage
-
Container: Keep the container tightly closed and store in a dry place.
-
Location: Store in a locked and well-ventilated area, accessible only to authorized personnel.[8]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8]
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][6][8] Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation or a rash occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If respiratory symptoms occur, call a poison center or doctor.[8]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth with water.[1][6][8]
Disposal Plan
Proper disposal of Ammonium tetrachloroplatinate(II) and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in appropriate, labeled containers for disposal.[1][6]
-
Container Disposal: Handle uncleaned containers as you would the product itself.
-
Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[8] Do not allow the product to enter drains.
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for handling Ammonium tetrachloroplatinate(II) and the appropriate response in case of an emergency.
Caption: Workflow for handling and emergency procedures.
References
- 1. carlroth.com [carlroth.com]
- 2. Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium tetrachloroplatinate(II), 99.9% (metals basis), Pt 51% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. na.bhs1.com [na.bhs1.com]
- 6. carlroth.com [carlroth.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. Ammonium tetrachloroplatinate(II) 99 13820-41-2 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
